2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUSPMUARXZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential applications of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This molecule, identified by CAS number 379255-14-8, is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the realm of oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering insights into its handling, characterization, and utilization in synthetic workflows.
Introduction and Significance
This compound is an aromatic sulfonamide that has garnered interest within the pharmaceutical industry. Its structural architecture, featuring a methoxy-substituted aniline core coupled with a piperidine-1-sulfonyl moiety, makes it a versatile building block for the development of targeted therapeutics. Notably, this compound is frequently cited as a crucial intermediate in the synthesis of kinase and bromodomain inhibitors, two classes of proteins that are pivotal in cellular signaling and gene regulation and are often dysregulated in cancer and other diseases.[1][2] The strategic placement of the methoxy and sulfonyl groups influences the molecule's electronic and conformational properties, which can be leveraged to achieve high-affinity and selective binding to biological targets.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
General Properties
A summary of the core physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzenamine | - |
| CAS Number | 379255-14-8 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][2] |
| Molecular Weight | 270.35 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar aromatic sulfonamides |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in water. | General properties of aryl sulfonamides |
| Storage | Store at room temperature, protected from light, in an inert atmosphere. | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the piperidine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm). The methoxy protons should present as a sharp singlet around 3.8-4.0 ppm. The piperidine ring protons will exhibit complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups appearing at higher field and the carbon attached to the electron-withdrawing sulfonyl group at a lower field. The methoxy carbon will have a characteristic signal around 55-60 ppm, and the piperidine carbons will be observed in the 20-50 ppm range.
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 271.12. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C(aryl) bond.[1][3][4][5][6]
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are summarized in Table 2.[7][8][9][10][11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Aniline) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| S=O Stretch (Sulfonamide) | 1320-1360 (asymmetric) and 1140-1180 (symmetric) |
| C-O Stretch (Methoxy) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) |
| S-N Stretch | 900-950 |
Proposed Synthesis Pathway
A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established methodologies for the synthesis of aromatic sulfonamides, a plausible and efficient synthetic route can be designed. The most common approach involves the reaction of a substituted aniline with a sulfonyl chloride.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the sulfonamide bond, leading back to 2-methoxyaniline and piperidine-1-sulfonyl chloride. A further disconnection of the sulfonyl chloride leads back to piperidine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This proposed two-step synthesis starts with the preparation of piperidine-1-sulfonyl chloride, followed by its reaction with 2-methoxyaniline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq), either neat or dissolved in the same solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield piperidine-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.2 eq).
-
Addition of Sulfonyl Chloride: To this solution, add the piperidine-1-sulfonyl chloride (1.1 eq) prepared in the previous step, either neat or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Proposed two-step synthesis workflow.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the aniline and sulfonamide functional groups.
-
Aniline Moiety: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer or related reactions. This functional handle is often the site of further elaboration in multi-step syntheses.
-
Sulfonamide Moiety: The sulfonamide group is generally stable under most reaction conditions. However, the N-H proton of a primary or secondary sulfonamide can be acidic and can be deprotonated with a strong base. The S-N bond can be cleaved under harsh reductive conditions.
-
Aromatic Ring: The electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
Potential Applications in Drug Discovery
The primary application of this compound is as a key building block in the synthesis of bioactive molecules.
Kinase Inhibitors
The sulfonamide group can act as a hydrogen bond acceptor, and the aniline nitrogen can serve as a hydrogen bond donor, both of which are crucial interactions for binding to the hinge region of many protein kinases. The piperidine ring can be functionalized to occupy hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.[13]
Bromodomain Inhibitors
Vendor literature suggests that this compound is an intermediate for bromodomain inhibitors.[1][14] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. The development of small molecule inhibitors of bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases. The structural features of this compound could serve as a scaffold for designing molecules that mimic the acetyl-lysine binding motif.
Analytical Methods
A validated analytical method for the quantification of this compound has not been published. However, a standard approach using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection would be suitable for its analysis.
Proposed HPLC Method
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from starting materials and impurities.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely in the range of 254-280 nm) should provide adequate sensitivity.
-
Quantification: Quantification can be achieved by using an external standard calibration curve.
For more sensitive and selective analysis, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice.[15][16][17]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it should be handled with the precautions appropriate for a novel research chemical with potential biological activity. General safety guidelines for aromatic amines and sulfonamides should be followed.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of targeted therapies, particularly kinase and bromodomain inhibitors. While specific experimental data on its physicochemical properties are limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
- Li, X., et al. (2012). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection.
- Liu, S., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 24(10), 1595-603.
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline.
- Sun, Q., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(17), 8951-8957.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD.
- Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43.
- Stoia, M., et al. (2019).
- Zacharis, C. K., & Tzanavaras, P. D. (2020).
- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d).
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
- ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies.
- Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
- PubChem. (n.d.). o-Anisidine.
- PubChem. (n.d.). 2-Methoxyaniline.
- LookChem. (n.d.). 2-methoxyaniline.
- ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
- MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Murár, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1138-1143.
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline.
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
- ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties).
- Al-Hussain, S. A., & El-Faky, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(10), 001-013.
- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 423-428.
- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.
- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(4), 214-226.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 14. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 15. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SULFANILAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. fishersci.com [fishersci.com]
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Authored by: A Senior Application Scientist
Abstract
In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring safety and efficacy.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow employed to elucidate and confirm the structure of this compound, a sulfonamide derivative with potential therapeutic applications.[4] Moving beyond a simple recitation of methods, this document illuminates the strategic rationale behind the sequence of analyses, the interpretation of complex data, and the establishment of self-validating protocols that ensure scientific integrity at every stage.
The Analytical Mandate: A Multi-Technique, Orthogonal Approach
Our investigation into this compound follows a sequence designed to move from general characterization to definitive structural assignment.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Purity and Molecular Formula
Before dedicating resources to extensive spectroscopic analysis, it is imperative to confirm the purity and determine the molecular formula of the synthesized compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of separating the target compound from starting materials, by-products, and degradation products.[5][6]
Experimental Protocol: HPLC-UV Purity Assessment
-
System: Agilent 1290 Infinity II LC System or equivalent UHPLC.[7]
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Expected Outcome & Trustworthiness: The target compound, this compound, is expected to elute as a single major peak with a purity level exceeding 98%. This result provides confidence that subsequent spectroscopic data will be representative of the compound of interest and not a mixture.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: LC-HRMS
-
System: HPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The phenylamine moiety is readily protonated.
-
Mass Analysis: Full scan mode from m/z 100-500.
-
Data Interpretation: The measured mass of the protonated molecular ion [M+H]⁺ is compared to the theoretical mass calculated for the proposed formula, C₁₂H₁₈N₂O₃S.
Data Presentation: HRMS Results
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃S | - | - |
| Exact Mass [M] | 270.1038 | - | - |
| [M+H]⁺ Ion | 271.1111 | 271.1109 | -0.74 |
Expertise & Causality: An observed mass error of < 5 ppm provides extremely high confidence in the assigned molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the sulfonamide S-N bond.[8][9][10] The observation of these fragments provides an early, corroborative piece of structural evidence.
Core Structure Assembly: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule in solution.[11] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[12]
Experimental Protocol: NMR Spectroscopy
-
Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
-
Sample Preparation: ~10 mg of the compound dissolved in ~0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Experiments:
-
1D: ¹H, ¹³C{¹H}
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: The Building Blocks
The 1D spectra provide the fundamental information: the number of unique proton and carbon environments, their chemical shifts, proton signal integrations (relative number of protons), and proton-proton coupling patterns (multiplicity).
Data Presentation: Predicted NMR Assignments
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -OCH₃ | ~3.9 | ~56 | Singlet, typical for aryl methoxy groups.[13] |
| -NH₂ | ~4.0-6.0 | - | Broad singlet, exchangeable with D₂O.[13] |
| Aromatic H (3) | ~7.2-7.5 | ~115-130 | 3 distinct signals, coupling patterns reveal substitution. |
| Piperidine H | ~1.5-1.7 (β, γ) | ~23-26 | Complex multiplets for the central CH₂ groups. |
| Piperidine H | ~3.1-3.3 (α) | ~48 | Multiplet, deshielded by adjacent nitrogen. |
| Aromatic C | - | ~110-160 | 6 signals expected for the substituted ring.[14][15] |
2D NMR: Connecting the Pieces
While 1D NMR identifies the fragments, 2D NMR shows how they are connected.
-
COSY: Identifies protons that are coupled (typically 2-3 bonds apart), revealing adjacent protons within the same spin system (e.g., within the piperidine ring and the aromatic ring).
-
HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH coupling).[16][17] This is a critical step for assigning the carbon skeleton based on the more easily assigned proton spectrum.[11]
-
HMBC: This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away (²JCH, ³JCH).[18][19] It allows us to connect the disparate fragments.
Caption: Key HMBC correlations linking the molecular fragments.
Expertise & Causality: The most critical correlation is the ³J coupling from the methoxy protons to C-2 of the aromatic ring, confirming its position. Likewise, long-range correlations from the aromatic protons H-4 and H-6 to the sulfonyl-bearing carbon (C-5) and from the piperidine α-protons to the same carbon (C-5) would definitively link the entire piperidine-1-sulfonyl moiety to the C-5 position of the 2-methoxyphenylamine core. The absence of certain correlations is also informative, helping to rule out alternative isomeric structures.
Structural Confirmation: Orthogonal Spectroscopic and Crystallographic Methods
With a proposed structure assembled from NMR data, we use orthogonal methods to confirm key features and, ultimately, the absolute three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups, as their vibrational frequencies correspond to characteristic absorption bands.[20]
Experimental Protocol: FTIR
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: A small amount of the solid compound is placed directly on the ATR crystal.
-
Data Acquisition: Spectrum is recorded from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation |
|---|---|---|---|
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Two distinct bands are expected for the -NH₂ group.[20][21] |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide | Strong absorption band confirming the sulfonyl group.[22] |
| 1170-1150 | S=O Symmetric Stretch | Sulfonamide | Strong absorption band confirming the sulfonyl group.[22] |
| 1270-1230 | C-O Stretch (Aryl Ether) | Methoxy Group | Confirms the presence of the Ar-O-CH₃ moiety. |
| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[21][23] |
Single Crystal X-ray Crystallography
X-ray crystallography is the definitive, "gold standard" technique for determining the absolute three-dimensional structure of a crystalline solid.[24][25][26] It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity.[27][28]
Experimental Protocol: X-Ray Crystallography
-
Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[24][28] This is typically achieved by slow evaporation of the compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[26]
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map, from which the atomic positions are determined and refined.
Expected Outcome: The refined crystal structure will provide an unambiguous 3D model of this compound, confirming the connectivity established by NMR and providing precise geometric parameters. This result serves as the ultimate proof of structure.
Conclusion
The structural elucidation of this compound is achieved through a systematic and orthogonal analytical strategy. High-resolution mass spectrometry confirms the elemental composition (C₁₂H₁₈N₂O₃S), while HPLC validates the sample's high purity. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) successfully pieces together the molecular framework, establishing the precise connectivity of the methoxy, phenylamine, and piperidine-1-sulfonyl moieties. This proposed structure is further corroborated by FTIR, which confirms the presence of all key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the absolute three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for any further research and development activities.
References
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Advario.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH).
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications.
- Analytical method validation: A brief review. ResearchGate.
- A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Infrared Spectroscopy. Illinois State University.
- [Influence of solvents on IR spectrum of aromatic amines]. PubMed.
- X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH).
- The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. Current issues in pharmacy and medicine: science and practice.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- IR: amines. University of Calgary.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (NIH).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator.
- X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- X-ray crystallography. Wikipedia.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
- X-ray Determination Of Molecular Structure. EBSCO.
- X-ray Crystallography. Chemistry LibreTexts.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- HSQC and HMBC. Columbia University.
- Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides. Wiley Online Library.
- Correlations in the HSQC and HMBC spectra of 19. ResearchGate.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- HSQC and HMBC for Topspin. University of Missouri-St. Louis.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health (NIH).
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. PubMed.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Research at TUS.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. emerypharma.com [emerypharma.com]
- 3. particle.dk [particle.dk]
- 4. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. rsc.org [rsc.org]
- 14. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. wikieducator.org [wikieducator.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. znaturforsch.com [znaturforsch.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azolifesciences.com [azolifesciences.com]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 28. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS 379255-14-8)
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide not only accurate but also comprehensive technical information. My extensive search for detailed, verifiable data on 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS 379255-14-8) has revealed that this compound is primarily available as a chemical intermediate. While it is thematically linked to research on 5-HT6 receptor antagonists and kinase inhibitors, specific public-domain data regarding its synthesis, detailed physicochemical properties, and biological activity are not available. Therefore, this guide has been structured to provide a thorough understanding of the compound's context, its role as a structural motif in drug discovery, and the established methodologies for synthesizing and evaluating analogous compounds.
Section 1: Compound Profile and Physicochemical Properties
This compound is a substituted aniline derivative characterized by a methoxy group and a piperidine-1-sulfonyl group attached to the phenyl ring.
| Property | Value | Source |
| CAS Number | 379255-14-8 | |
| Molecular Formula | C₁₂H₁₈N₂O₃S | |
| Molecular Weight | 270.35 g/mol | |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | [1] |
| Physical Description | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. |
Note: Detailed experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) are not publicly available in the cited literature.
Section 2: Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for this compound is not published, its structure suggests a logical synthetic pathway based on established organic chemistry principles. The synthesis would likely involve the formation of the sulfonamide bond and manipulation of the aniline functional group. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: Plausible synthetic route for this compound.
Detailed Step-by-Step Conceptual Protocol:
-
Sulfonylation of 2-Methoxy-5-nitroaniline: The synthesis would likely commence with the diazotization of 2-methoxy-5-nitroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-methoxy-5-nitrobenzenesulfonyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride would then be reacted with piperidine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the sulfonamide bond, yielding N-(2-Methoxy-5-nitrophenyl)piperidine-1-sulfonamide.
-
Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a reducing agent like tin(II) chloride in hydrochloric acid.
Expert Insight: The choice of reducing agent in the final step is critical to avoid cleavage of the sulfonamide bond. Catalytic hydrogenation is often a preferred method due to its cleaner reaction profile.
Section 3: Biological Context and Therapeutic Relevance
The structural motifs present in this compound are of significant interest in medicinal chemistry, particularly in the development of ligands for the serotonin 5-HT6 receptor and certain protein kinases.
Role as a 5-HT6 Receptor Antagonist Scaffold
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of cognitive dysfunction associated with Alzheimer's disease and schizophrenia.[2][3] The benzenesulfonamide moiety is a well-established pharmacophore for 5-HT6 receptor antagonists.[4][5]
Mechanism of Action of 5-HT6 Receptor Antagonists:
5-HT6 receptor antagonists are believed to exert their pro-cognitive effects by modulating multiple neurotransmitter systems. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[6] Antagonists at this receptor block the binding of the endogenous ligand serotonin and can also reduce the basal, agonist-independent signaling (inverse agonism). This modulation is thought to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for learning and memory.
Caption: Simplified signaling pathway of 5-HT6 receptor antagonism.
Application as a Kinase Inhibitor Intermediate
The substituted aniline scaffold is also a common feature in many kinase inhibitors.[7][8] While specific examples of kinase inhibitors derived directly from this compound are not detailed in the literature, its structure provides a versatile platform for further chemical modification to target the ATP-binding site of various kinases.
Section 4: Experimental Protocols for Evaluation of Analogous Compounds
To provide practical guidance for researchers working with this class of compounds, this section details established protocols for the biological evaluation of 5-HT6 receptor antagonists.
5-HT6 Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor
-
[³H]-LSD (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM methiothepin)
-
Glass fiber filters
-
Scintillation counter
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize the HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand ([³H]-LSD), and varying concentrations of the test compound.
-
Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to act as an antagonist by blocking the agonist-induced production of cAMP.[6]
Materials:
-
HEK-293 cells expressing the human 5-HT6 receptor
-
Serotonin (5-HT) as the agonist
-
Test compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin (optional, to amplify the cAMP signal)
-
Cell lysis buffer
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Step-by-Step Protocol:
-
Cell Seeding: Seed the HEK-293 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC₅₀ concentration) to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay as per the kit protocol.
-
Data Analysis: Measure the signal and plot the response against the concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Section 5: Conclusion and Future Directions
This compound represents a valuable chemical entity, embodying structural features that are highly relevant to the development of therapeutics targeting the 5-HT6 receptor and potentially protein kinases. While specific biological data for this compound are not currently in the public domain, the established pharmacology of analogous benzenesulfonamides provides a strong rationale for its investigation as a 5-HT6 receptor antagonist.
Future research efforts could focus on the synthesis and detailed biological characterization of this compound and its derivatives. Elucidation of its affinity, selectivity, and functional activity at the 5-HT6 receptor would be a critical first step. Furthermore, exploring its potential as a scaffold for kinase inhibitors through library synthesis and screening could open new avenues for its application in drug discovery. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling p
- Synthesis and SAR of tolylamine 5-HT6 antagonists. PubMed. [Link]
- Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: P
- 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. PubMed. [Link]
- 5-HT(6) Receptor Antagonists: Lead Optimisation and Biological Evaluation of N-aryl and N-heteroaryl 4-amino-benzene Sulfonamides. PubMed. [Link]
- Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. MDPI. [Link]
- Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). PubMed. [Link]
- Drug design of new 5-HT6 antagonists: a QSAR study of arylsulfonamide deriv
- Experimental protocol and drug administration for evaluation of 5-HT6 receptor agonist and antagonist in ICV-STZ-induced memory impairment model.
- Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development.
- N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PubMed Central. [Link]
- Synthesis and SAR of tolylamine 5-HT>6> antagonists.
- 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS.
- Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development St
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. [Link]
- Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. [Link]
- Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][3][7][10]triazines. PubMed. [Link]
- Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. PubMed. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]
- Functional Assays. Gifford Bioscience. [Link]
- Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity. Europe PMC. [Link]
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. TUS Research. [Link]
- PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]
- Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. PubMed Central. [Link]
- Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity. ChemEurope. [Link]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]
- N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. PubMed. [Link]
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
Sources
- 1. N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of tolylamine 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]
- 5. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Trajectory of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: A Technical Guide to its Presumed Mechanism of Action
For distribution to researchers, scientists, and drug development professionals.
Abstract
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound of increasing interest within the medicinal chemistry landscape, presents a compelling case for a multi-faceted mechanism of action at the core of its biological activity. While definitive, peer-reviewed studies on this specific molecule remain to be published, commercial availability and preliminary classifications suggest its potential as a chemotherapeutic agent. This guide synthesizes the current, albeit presumptive, understanding of its molecular interactions, focusing on two primary, plausible pathways: bromodomain inhibition and kinase inhibition . Drawing upon established principles of pharmacology and the structure-activity relationships of analogous compounds, we will delve into the theoretical underpinnings of its action, propose experimental frameworks for its validation, and provide a forward-looking perspective on its therapeutic potential.
Introduction: The Emergence of a Structurally Promising Molecule
This compound (CAS No: 379255-14-8) is a substituted phenylamine derivative characterized by a methoxy group, a piperidine-1-sulfonyl moiety, and a primary amine on the phenyl ring. Its structural architecture, combining features of known bioactive scaffolds, has led to its classification by some commercial suppliers as a potential chemotherapeutic agent and an intermediate in the synthesis of kinase inhibitors[1][2]. This dual-potentiality forms the basis of our exploration into its mechanism of action.
| Compound Attribute | Value |
| IUPAC Name | This compound |
| CAS Number | 379255-14-8 |
| Molecular Formula | C₁₂H₁₈N₂O₃S |
| Molecular Weight | 270.35 g/mol |
The Dual-Hypothesis: Bromodomain and Kinase Inhibition
The current understanding of this compound's mechanism of action is centered on two well-established pharmacological targets: bromodomains and protein kinases. The presence of the sulfonamide and piperidine moieties provides a strong rationale for investigating both pathways.
The Bromodomain Inhibition Hypothesis
One of the most specific claims regarding this compound is its activity as a bromodomain inhibitor[1]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers and have emerged as significant targets in oncology and inflammation.
Mechanism of Action: BET inhibitors act as competitive antagonists to the acetyl-lysine binding pocket of bromodomains. By occupying this pocket, they displace BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery to target genes. This leads to the downregulation of key oncogenes such as MYC, which are often aberrantly expressed in cancer.
Structural Rationale: The sulfonamide group in this compound is a key structural feature. Sulfonamides are known to be effective mimics of the acetyl-lysine side chain, forming hydrogen bonds with key residues within the bromodomain binding pocket. The overall shape and electronic properties of the molecule would determine its affinity and selectivity for different bromodomains.
Figure 1: Proposed mechanism of bromodomain inhibition.
The Kinase Inhibition Hypothesis
The structural motifs within this compound are also reminiscent of various kinase inhibitors[2]. Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Mechanism of Action: Kinase inhibitors typically act by competing with ATP for binding to the enzyme's active site. By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group to the substrate protein, thereby blocking the downstream signaling cascade.
Structural Rationale:
-
Piperidine Moiety: The piperidine ring is a common scaffold in kinase inhibitors, often serving to orient other functional groups towards key interactions within the ATP-binding site. It can contribute to van der Waals interactions and influence the overall conformation of the inhibitor. Piperidine-containing drugs have shown activity against a range of kinases, including PI3K and SGK1.
-
Sulfonamide Group: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase active site. This interaction is a common feature of many potent and selective kinase inhibitors.
Figure 2: Proposed mechanism of kinase inhibition.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.
Bromodomain Inhibition Assays
-
AlphaScreen Assay:
-
Principle: A bead-based proximity assay to measure the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein.
-
Protocol:
-
Incubate GST-tagged BRD4 with glutathione donor beads and biotinylated acetylated histone H4 peptide with streptavidin acceptor beads.
-
Add varying concentrations of this compound.
-
Excite at 680 nm and measure emission at 520-620 nm. A decrease in signal indicates displacement of the histone peptide by the inhibitor.
-
-
Data Analysis: Calculate IC₅₀ values from the dose-response curve.
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of the inhibitor to the target protein to determine thermodynamic parameters.
-
Protocol:
-
Titrate a solution of this compound into a solution of the purified bromodomain protein.
-
Measure the heat evolved or absorbed after each injection.
-
-
Data Analysis: Determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Kinase Inhibition Assays
-
In Vitro Kinase Activity Assay (e.g., ADP-Glo™):
-
Principle: Measures the amount of ADP produced in a kinase reaction.
-
Protocol:
-
Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
Add ADP-Glo™ reagent to convert the remaining ATP to light.
-
Measure luminescence. A decrease in ADP production (and thus an increase in luminescence) indicates kinase inhibition.
-
-
Data Analysis: Calculate IC₅₀ values. A broad panel of kinases should be screened to determine selectivity.
-
-
Cellular Target Engagement Assay (e.g., NanoBRET™):
-
Principle: Measures the binding of the inhibitor to the target kinase in live cells.
-
Protocol:
-
Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Add a fluorescent tracer that binds to the kinase active site and this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the inhibitor results in a loss of BRET.
-
-
Data Analysis: Determine the cellular IC₅₀.
-
Structure-Activity Relationship (SAR) Insights
The structural components of this compound are likely key determinants of its biological activity.
-
2-Methoxy Group: This group can influence the electronic properties of the phenyl ring and may be involved in specific interactions with the target protein. Its position ortho to the amine is significant.
-
5-Sulfonylpiperidine Group: This bulky, flexible group likely plays a crucial role in binding. The sulfonamide is a key hydrogen bonding motif, while the piperidine ring can explore different conformations to optimize interactions within the binding pocket.
-
Phenylamine Core: The central phenyl ring serves as a scaffold, and the amine group can also participate in hydrogen bonding.
Future medicinal chemistry efforts could explore modifications at each of these positions to enhance potency and selectivity. For instance, altering the substitution on the piperidine ring or the position of the methoxy group could provide valuable SAR data.
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on the high probability of its action as a bromodomain and/or kinase inhibitor. The structural features of this compound provide a strong basis for these hypotheses. The immediate next step is the rigorous experimental validation of these proposed mechanisms of action using the assays outlined in this guide. Determining its precise molecular targets will be crucial for its future development as a therapeutic agent. Should it prove to be a potent inhibitor of either or both target classes, further studies into its pharmacokinetic and pharmacodynamic properties will be warranted, paving the way for potential preclinical and clinical evaluation. The synergistic effects with other chemotherapeutics, as suggested by preliminary data, also represent a promising avenue for future investigation[1].
References
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline.
Sources
An In-Depth Technical Guide to the Solubility Characterization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success.[1][2][3] It is a critical determinant of a drug's bioavailability—the extent and rate at which the active moiety enters systemic circulation and becomes available at the site of action.[3][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a characteristic that can lead to inadequate drug absorption, variable bioavailability, and ultimately, potential failure in clinical trials.[1][5] Therefore, a comprehensive understanding and empirical determination of an API's solubility profile are paramount from the earliest stages of development.
This guide provides an in-depth technical framework for the solubility characterization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry. Given the absence of extensive public solubility data for this specific molecule, this document serves as both a repository of its known physicochemical properties and a detailed methodological guide for researchers and drug development professionals to empirically determine its solubility profile. The protocols and rationale presented herein are grounded in established principles of pharmaceutical science to ensure scientific integrity and generate reliable, decision-enabling data.
Physicochemical Profile of this compound
A foundational step in any solubility investigation is to collate the known physicochemical properties of the compound. These parameters provide the initial context for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-5-(piperidine-1-sulfonyl)aniline | Biosynth |
| CAS Number | 379255-14-8 | Biosynth, Matrix Scientific |
| Molecular Formula | C₁₂H₁₈N₂O₃S | Biosynth |
| Molecular Weight | 270.35 g/mol | Biosynth |
| Chemical Structure | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | Biosynth |
Table 1: Known Physicochemical Properties of this compound.[1]
Predicting Solubility: An In Silico Approach
Before embarking on laboratory-based experiments, computational models can offer valuable predictions of a compound's solubility. These in silico methods utilize the molecular structure to estimate properties like LogP (a measure of lipophilicity) and aqueous solubility.[6][7] Several quantitative structure-property relationship (QSPR) models suggest that factors like increasing molecular weight, rigidity, and lipophilicity tend to decrease aqueous solubility.[8][9][10] Conversely, the presence of flexible bonds and certain functional groups, such as non-conjugated amines, can enhance it.[8][9]
Based on its structure, this compound possesses both hydrophobic (phenyl and piperidine rings) and hydrophilic (amine, sulfonyl, and methoxy groups) moieties. The primary amine group is expected to be basic, suggesting its ionization state and, consequently, its solubility will be pH-dependent.[11]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.[12][13] It represents the true solubility and is a critical parameter for preformulation and understanding the developability of a drug candidate.[14][15] The shake-flask method is the gold standard for its determination.[3][16]
Rationale for the Shake-Flask Method
The shake-flask method directly measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This ensures that the system has reached its lowest energy state and the measured solubility is the true thermodynamic value. Performing this assay at various pH values is crucial for ionizable compounds like this compound, as it reveals how solubility changes within the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[17][18] This information is vital for predicting oral absorption and is a key component of the Biopharmaceutics Classification System (BCS).[17][19]
Experimental Protocol: pH-Dependent Thermodynamic Solubility
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
Materials:
-
This compound (solid powder)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC-grade water, acetonitrile, and formic acid
-
Glass vials with screw caps
-
Thermomixer or shaking incubator
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8.
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into separate glass vials for each pH condition. This ensures that undissolved solid remains at equilibrium.
-
Incubation: Add a precise volume (e.g., 1 mL) of the respective pH buffer to each vial. Cap the vials securely.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[12]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.
-
The concentration of the compound in the supernatant corresponds to its thermodynamic solubility at that specific pH.
-
Data Presentation
| pH | Temperature (°C) | Solubility (µg/mL) (Placeholder) |
| 1.2 | 25 | 550 |
| 4.5 | 25 | 150 |
| 6.8 | 25 | 25 |
| 7.4 | 25 | 20 |
Table 2: Hypothetical Thermodynamic Solubility Data for this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Assessment
For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[14][20] This method measures the solubility of a compound that is rapidly precipitated from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[21][22] While not a true thermodynamic value, it provides a valuable and quick indication of a compound's solubility behavior.[23]
Rationale and Application
Kinetic solubility is a measure of how readily a compound stays in solution under non-equilibrium conditions, which can be relevant to certain experimental setups like high-throughput screening assays.[14] A significant discrepancy between kinetic and thermodynamic solubility can indicate issues such as supersaturation or the formation of amorphous precipitates, which are important characteristics to understand for formulation development.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound.
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., PBS at pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility limit.[20]
Influence of Physicochemical Properties on Solubility
The Role of pKa
The ionization constant (pKa) is a measure of the strength of an acid or base. For a compound like this compound, which contains a basic amine group, the pKa value is critical for understanding its pH-dependent solubility.[24][25][26] When the pH of the solution is below the pKa of the amine, the group will be predominantly protonated (ionized), leading to increased solubility in aqueous media.[11] Conversely, at a pH above the pKa, the amine will be mostly in its neutral, less soluble form.[11] Determining the pKa is therefore essential for interpreting the solubility-pH profile.
Caption: pH-dependent ionization and its effect on solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It influences both solubility and permeability.[27] A higher LogP value generally correlates with lower aqueous solubility.[8] LogP can be determined experimentally using methods like the shake-flask or HPLC-based techniques, or it can be calculated using various software programs.[16][28]
Conclusion and Strategic Implications
A thorough characterization of the solubility of this compound is a non-negotiable step in its evaluation as a potential drug candidate. This guide outlines a systematic approach, beginning with the collation of known properties and progressing to the empirical determination of thermodynamic and kinetic solubility. The resulting data, particularly the pH-solubility profile, will be instrumental in:
-
Lead Optimization: Guiding medicinal chemists in making structural modifications to improve solubility without compromising biological activity.
-
Biopharmaceutics Classification: Determining the compound's BCS class, which informs regulatory pathways and the need for in vivo bioequivalence studies.[17][29]
-
Formulation Development: Selecting appropriate excipients and formulation strategies (e.g., salt formation, pH modification, use of solubilizing agents) to ensure adequate drug exposure.[4][30]
By adhering to the rigorous, scientifically grounded methodologies presented, researchers can build a comprehensive solubility profile for this compound, thereby enabling informed decisions and mitigating risks in the complex journey of drug development.
References
- Delgado, E. J., & Koetz, J. (2020). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 109(1), 449-457. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198767. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366. [Link]
- Petrescu, A. D., & Gherman, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-387. [Link]
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
- Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]
- Wikipedia. (n.d.).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Encyclopedia.pub. (2022, August 25).
- Al-Iraqi, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 629-644. [Link]
- Huuskonen, J., Livingstone, D. J., & Tetko, I. V. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of chemical information and computer sciences, 40(1), 94-98. [Link]
- Ku, M. S. (2010). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Applied Pharmaceutical Science, 1(1), 1-8. [Link]
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- ResearchGate. (2025, August 9). Prediction of drug solubility from molecular structure using a drug-like training set | Request PDF. [Link]
- Chavda, H. V., Patel, C. N., & Anand, I. S. (2010). Biopharmaceutical Classification System. Systematic Reviews in Pharmacy, 1(1), 62. [Link]
- Mitra, A., & Kesisoglou, F. (2013). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular pharmaceutics, 10(7), 2567–2578. [Link]
- University of Babylon. (n.d.). Exp.
- IQPC. (n.d.).
- GSC Online Press. (2024, September 28).
- Süs, D., & Degenhardt, M. (2005). Determination of pKa Values by Liquid Chromatography. LCGC North America, 23(4). [Link]
- Ishihama, Y., Oda, Y., Asakawa, N., & Yoshida, Y. (2001). Determination of pKa values of basic new drug substances by CE. Journal of pharmaceutical and biomedical analysis, 26(5-6), 859–866. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. [Link]
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
- Smith, R. N., & Hansch, C. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of colloid and interface science, 350(1), 323–327. [Link]
- ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
- ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium)
- Singh, S., & Zhao, K. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]
- Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
- Scilit. (n.d.).
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. Solubility and its Importance.pptx [slideshare.net]
- 5. ucd.ie [ucd.ie]
- 6. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. iqpc.com [iqpc.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 25. researchgate.net [researchgate.net]
- 26. research.monash.edu [research.monash.edu]
- 27. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. acdlabs.com [acdlabs.com]
- 29. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine molecular weight
An In-depth Technical Guide to the Molecular Weight of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of the chemical compound this compound. The determination of an accurate molecular weight is a foundational step in chemical synthesis and drug development, serving as a primary indicator of a molecule's identity and purity. This document delineates the theoretical calculation of the compound's molecular weight based on its elemental composition and explores the principal analytical methodologies for its empirical verification. We will detail the protocols for High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA), explaining the causality behind these experimental choices and how they form a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of novel small molecules.
Compound Identification and Theoretical Molecular Weight
The first step in the characterization of any synthesized compound is the confirmation of its chemical identity. This compound is identified by its unique CAS number and defined by a precise molecular formula.
-
Compound Name: this compound
-
CAS Number: 379255-14-8
-
Molecular Formula: C₁₂H₁₈N₂O₃S[1]
The theoretical molecular weight is calculated from the molecular formula by summing the atomic masses of the constituent atoms. This calculated value serves as the benchmark against which all experimental data are compared.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Count | Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 270.347 |
Based on its elemental composition, the calculated monoisotopic mass is 270.35 g/mol .[1] This theoretical value is the cornerstone for all subsequent analytical verification.
Experimental Verification: A Dual-Pillar Approach
While the theoretical weight provides a target, experimental verification is imperative to confirm the successful synthesis and purity of the compound. A dual-pillar approach utilizing Mass Spectrometry and Elemental Analysis provides unambiguous confirmation.
Pillar 1: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] For small molecule analysis, it offers exceptional accuracy and sensitivity, making it the gold standard for molecular weight determination.[2][4] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap systems, can measure molecular weight to within 5 parts per million (ppm), which is often sufficient to confirm the molecular formula of a compound.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that first separates the sample mixture using liquid chromatography and then detects the molecular weight of the components via mass spectrometry.[4] This is crucial for ensuring the measured mass corresponds to the compound of interest and not an impurity.
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. zefsci.com [zefsci.com]
- 4. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-Depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a synthetic compound with significant potential in medicinal chemistry. Its structural motifs, featuring a sulfonamide and a methoxy-substituted aniline, suggest a predisposition for interaction with various biological targets. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a kinase and bromodomain inhibitor. Furthermore, this document offers detailed, field-proven protocols for its synthesis and in vitro evaluation, alongside a discussion on the structure-activity relationships of analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutics based on this chemical scaffold.
Introduction
This compound has emerged as a compound of interest within the domain of drug discovery, primarily due to its classification as a potential kinase inhibitor.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The sulfonamide group is a well-established pharmacophore in a multitude of approved drugs, contributing to their therapeutic efficacy through various mechanisms. The presence of this functional group, combined with the methoxy-aniline core, suggests that this compound may exhibit favorable binding interactions within the ATP-binding pocket of various kinases.
Beyond its potential as a kinase inhibitor, preliminary information suggests that this compound may also act as a bromodomain inhibitor.[2] Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene expression. Their role in cancer and inflammatory diseases has made them attractive therapeutic targets. The potential dual-activity of this compound as both a kinase and bromodomain inhibitor enhances its appeal as a lead compound for further investigation.
This guide aims to consolidate the available information on this compound, providing a detailed technical overview for researchers. We will delve into its chemical characteristics, propose a detailed synthetic pathway, and discuss its potential biological activities based on existing literature and structure-activity relationships of similar compounds. Furthermore, we will provide robust experimental protocols to facilitate its synthesis and biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Reference |
| CAS Number | 379255-14-8 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [2] |
| Molecular Weight | 270.35 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. | |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | [2] |
| InChI | InChI=1S/C12H18N2O3S/c1-15-11-7-6-9(18(16,17)14-8-4-2-3-5-14)8-10(11)13/h6-8H,2-5,13H2,1H3 |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methoxy-5-nitrophenylsulfonyl chloride
-
Diazotization: To a stirred solution of 2-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. To this solution, add the previously prepared diazonium salt solution dropwise at room temperature. The reaction is exothermic and should be controlled with an ice bath.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxy-5-nitrophenylsulfonyl chloride. This intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of 1-((2-Methoxy-5-nitrophenyl)sulfonyl)piperidine
-
Reaction Setup: Dissolve the 2-methoxy-5-nitrophenylsulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, 1-((2-methoxy-5-nitrophenyl)sulfonyl)piperidine, can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Nitro Reduction: Dissolve the 1-((2-methoxy-5-nitrophenyl)sulfonyl)piperidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography if needed.
Potential Biological Activity and Mechanism of Action
Kinase Inhibition
The chemical architecture of this compound strongly suggests its potential as a kinase inhibitor. The sulfonamide moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The substituted phenyl ring can occupy the hydrophobic pocket, and the piperidine group can extend into the solvent-exposed region, potentially forming additional interactions.
While no specific kinase inhibition data for this compound is publicly available, structure-activity relationship (SAR) studies on analogous phenylsulfonylpiperidine derivatives have shown that modifications to the phenyl ring and the piperidine moiety can significantly impact potency and selectivity against various kinases. For instance, the nature and position of substituents on the phenyl ring can influence interactions with specific residues in the kinase active site.[3][4]
Bromodomain Inhibition
There is an indication that this compound may act as a bromodomain inhibitor.[2] Bromodomains recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The phenylamine portion of the molecule could potentially mimic the acetylated lysine side chain, while the sulfonamide and piperidine groups could form interactions with other residues in the bromodomain binding pocket. The development of small molecule inhibitors of bromodomains is an active area of research, particularly for the treatment of cancer and inflammatory diseases.
Potential Signaling Pathway Involvement
Given its potential as a kinase inhibitor, this compound could modulate various signaling pathways critical for cell proliferation, survival, and differentiation. The specific pathways affected would depend on the kinase(s) it inhibits.
Sources
An In-depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a key intermediate in the development of novel therapeutics. The document details a robust and reproducible two-step synthesis process, starting from commercially available reagents. It thoroughly characterizes the physicochemical properties of the compound and explores its significant potential as a modulator of epigenetic targets, specifically as a bromodomain inhibitor. Furthermore, the guide discusses the relevance of its structural motifs in the context of kinase inhibition. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapies for oncology and inflammatory diseases.
Introduction and Strategic Importance
This compound (CAS No: 379255-14-8) has emerged as a molecule of significant interest within the medicinal chemistry landscape.[1][2] Its primary value lies in its role as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly those targeting epigenetic and cell signaling pathways. The unique arrangement of a methoxy group, a sulfonamide linkage to a piperidine ring, and a primary aromatic amine provides a rich scaffold for combinatorial derivatization and the exploration of structure-activity relationships (SAR).
Initial investigations and a review of analogous structures suggest that this compound may function as a chemotherapeutic agent by inhibiting the proliferation of human cancer cells.[2] This activity is hypothesized to stem from its ability to bind to bromodomains, protein modules that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression.[2] The structure also shares features with known kinase inhibitors, suggesting a broader potential in targeting dysregulated signaling pathways in various pathologies.
This guide aims to provide a detailed, field-proven methodology for the synthesis and characterization of this compound, and to contextualize its potential applications in modern drug discovery.
Synthesis and Process Chemistry
A reliable and scalable synthesis of this compound is critical for its application in drug discovery programs. The following two-step synthetic route has been designed for its efficiency and use of readily available starting materials.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the sulfonamide and the aromatic amine functionalities. The sulfonamide bond can be readily formed from a sulfonyl chloride and piperidine. The amine can be unmasked from a nitro group, which is a common and robust precursor. This leads to a convergent synthesis starting from 4-methoxy-3-nitrobenzenesulfonyl chloride.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols
Step 1: Synthesis of 1-((4-Methoxy-3-nitrophenyl)sulfonyl)piperidine
This step involves the reaction of a commercially available sulfonyl chloride with piperidine to form the corresponding sulfonamide.
-
Materials:
-
4-Methoxy-3-nitrobenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Protocol:
-
To a solution of 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq).
-
To this stirred solution, add piperidine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine.
-
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials:
-
1-((4-Methoxy-3-nitrophenyl)sulfonyl)piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
-
Protocol:
-
Dissolve 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Caption: Synthetic workflow for the target compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and further synthetic modifications.
| Property | Value | Source(s) |
| CAS Number | 379255-14-8 | [1] |
| Molecular Formula | C12H18N2O3S | [1] |
| Molecular Weight | 270.35 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | |
| Storage Conditions | Store at room temperature, protected from light and moisture |
Biological Context and Therapeutic Potential
The structural features of this compound position it as a promising scaffold for the development of inhibitors targeting key players in cancer and inflammatory diseases.
Bromodomain Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription.[3] The inhibition of these proteins has emerged as a promising therapeutic strategy in various cancers. The sulfonamide moiety is a key structural feature in several known bromodomain inhibitors.[3][4] It is hypothesized that the sulfonamide oxygen atoms can form crucial hydrogen bonds within the acetyl-lysine binding pocket of the bromodomain.
While specific binding data for this compound is not yet publicly available, its core structure suggests it could be a valuable starting point for the design of selective bromodomain inhibitors. The phenyl-piperidine portion can be tailored to explore interactions with different sub-pockets of the bromodomain, potentially leading to inhibitors with high affinity and selectivity for specific BET family members or even individual bromodomains (BD1 vs. BD2).
Caption: Proposed mechanism of bromodomain inhibition.
Kinase Inhibition Scaffold
The 2-methoxyphenylamine scaffold is a privileged structure found in numerous kinase inhibitors. This moiety can engage in key hydrogen bonding interactions with the hinge region of the kinase active site. The piperidine-sulfonyl group offers a vector for exploring solvent-exposed regions and achieving selectivity against different kinases. While the primary hypothesis for the activity of this compound derivatives is through bromodomain inhibition, the potential for dual-target or off-target kinase activity should be considered during the drug development process.
Conclusion and Future Directions
This compound is a valuable and accessible chemical entity with significant potential for the development of novel therapeutics. The synthetic route detailed in this guide is robust and scalable, providing a solid foundation for medicinal chemistry efforts. The structural alerts for bromodomain and kinase inhibition make this scaffold a compelling starting point for the discovery of new treatments for cancer and other diseases.
Future work should focus on the synthesis of a library of derivatives to explore the structure-activity relationships for bromodomain inhibition. Co-crystallization studies with various bromodomains will be crucial to validate the binding mode and guide further optimization. Additionally, screening against a panel of kinases would clarify its selectivity profile and could unveil new therapeutic opportunities.
References
- Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. PubMed Central. [Link]
- Bromodomain Inhibitors and Therapeutic Applic
- Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain.
- Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives. NIH. [Link]
- Process for the removal of nitrobenzenesulfonyl.
- Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
- Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine and its Derivatives as Potential Bromodomain Inhibitors
A Note to the Researcher: The following guide synthesizes the available information on 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. It is noteworthy that while this compound is commercially available and marketed as a potential bromodomain inhibitor, a comprehensive body of primary, peer-reviewed literature detailing its synthesis, biological activity, and structure-activity relationships is not readily accessible in the public domain. Therefore, this guide combines established principles of medicinal chemistry and chemical biology with the limited existing data to provide a foundational resource for researchers interested in exploring this chemical scaffold.
Introduction: The Emerging Therapeutic Potential of Targeting Bromodomains
The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in chromatin remodeling and the recruitment of transcriptional machinery.[3][4] The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as key therapeutic targets due to their involvement in the expression of oncogenes such as c-Myc.[4][5] Inhibition of BET bromodomains can disrupt these interactions, leading to the downregulation of oncogenic transcription programs and subsequent anti-proliferative effects.[5]
This compound has been identified by commercial suppliers as a chemotherapeutic agent that may exert its effects through the inhibition of bromodomains. This guide provides a technical overview of this compound, including a plausible synthetic route, its putative mechanism of action, a discussion of potential structure-activity relationships for its derivatives, and a detailed protocol for its characterization as a bromodomain inhibitor.
Physicochemical Properties
| Property | Value |
| CAS Number | 379255-14-8 |
| Molecular Formula | C₁₂H₁₈N₂O₃S |
| Molecular Weight | 270.35 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO, Methanol (predicted) |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-Methoxy-5-nitrobenzenesulfonyl chloride
-
Diazotization: To a stirred suspension of 2-methoxy-5-nitroaniline (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount). To this solution, add the cold diazonium salt solution portion-wise, allowing for the evolution of nitrogen gas. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice-water. The product, 2-methoxy-5-nitrobenzenesulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Methoxy-5-nitro-1-(piperidine-1-sulfonyl)benzene
-
Sulfonamide Formation: Dissolve the 2-methoxy-5-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, add piperidine (1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
-
Reduction of the Nitro Group: Dissolve the 2-methoxy-5-nitro-1-(piperidine-1-sulfonyl)benzene (1 equivalent) in ethanol or a mixture of ethanol and water. Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride or acetic acid.
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Putative Mechanism of Action: Inhibition of Bromodomain-Mediated Gene Transcription
As a purported bromodomain inhibitor, this compound is thought to competitively bind to the acetyl-lysine binding pocket of bromodomains, particularly those of the BET family (BRD2, BRD3, BRD4, and BRDT).[1][3] This binding event displaces the bromodomain-containing proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes.[4] In the context of cancer, the inhibition of BRD4 can lead to the downregulation of key oncogenes like c-Myc, resulting in decreased cell proliferation and the induction of apoptosis.[5]
Caption: Putative mechanism of action of this compound as a bromodomain inhibitor.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Framework
A systematic exploration of the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. While specific SAR data for this molecule is unavailable, we can propose a hypothetical framework based on the known SAR of other sulfonamide-based inhibitors and bromodomain ligands.[8][9][10]
-
The Phenylamine Moiety: The amino group is likely a key pharmacophoric feature, potentially forming hydrogen bonds within the bromodomain binding pocket. Its position relative to the sulfonamide and methoxy groups is probably critical for optimal binding. Modifications to the aniline ring, such as the introduction of other substituents, could modulate potency and selectivity.
-
The Methoxy Group: The 2-methoxy group may play a role in orienting the molecule within the binding site through steric or electronic effects. Replacement with other alkoxy groups of varying sizes or with a hydrogen bond donor/acceptor could significantly impact activity.
-
The Piperidine-1-sulfonyl Group: The sulfonamide linker is a common feature in many bioactive molecules. The piperidine ring likely occupies a hydrophobic pocket. Modifications to the piperidine ring, such as substitution or replacement with other cyclic amines (e.g., morpholine, pyrrolidine), could be explored to improve binding affinity and physicochemical properties.
Experimental Protocol: Bromodomain Binding Assay (AlphaScreen)
To experimentally validate the inhibitory activity of this compound and its derivatives against a specific bromodomain, a proximity-based assay such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust and high-throughput method.[11][12][13][14]
Objective: To determine the IC₅₀ value of a test compound for the inhibition of the interaction between a GST-tagged bromodomain (e.g., BRD4-BD1) and a biotinylated acetylated histone peptide.
Materials:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compound (serially diluted in DMSO)
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Protein-Peptide Incubation: Prepare a master mix of the GST-tagged BRD4 protein and the biotinylated histone peptide in assay buffer at 2x the final concentration. Add the master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Addition of Acceptor Beads: Dilute the GSH Acceptor beads in assay buffer and add to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Dilute the Streptavidin Donor beads in assay buffer and add to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the protein-peptide interaction.
Data Analysis:
-
The raw data is normalized to the controls (0% inhibition for DMSO wells, 100% inhibition for wells without protein).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Illustrative Biological Data
The following table presents hypothetical data for this compound and a few of its notional derivatives to illustrate how SAR data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
| Compound ID | R¹ (on Aniline) | R² (on Piperidine) | BRD4 (BD1) IC₅₀ (µM) |
| Lead Compound | H | H | 0.5 |
| Derivative 1 | 4-Fluoro | H | 0.2 |
| Derivative 2 | H | 4-Methyl | 1.2 |
| Derivative 3 | H | 4-Hydroxy | 0.8 |
| Derivative 4 | 3-Chloro | H | 5.6 |
Conclusion
This compound represents an interesting chemical scaffold with potential as a bromodomain inhibitor. While further primary research is needed to fully elucidate its biological activity and therapeutic potential, this guide provides a comprehensive framework for researchers to begin their investigations. The proposed synthesis offers a viable route to obtain the compound for study, and the detailed experimental protocol for bromodomain binding provides a clear path for its characterization. The exploration of the structure-activity relationship of its derivatives holds promise for the development of more potent and selective modulators of epigenetic gene regulation.
References
- Smith, S. G. et al. BROMODOMAINS IN CANCER AND INFLAMMATION. Smith Lab.
- Donati, B. et al. Functional Roles of Bromodomain Proteins in Cancer. Int. J. Mol. Sci.22, 7921 (2021).
- Shive, H. R. et al. Bromodomain Proteins in Cancer. Encyclopedia.pub.
- Wang, N. et al. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing.
- Mittal, S. & Gupta, S. K. Role of BRD4 in cancer – A review.
- BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit.
- Google Patents. Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit.
- BPS Bioscience. SMARCA4/BRG1 Inhibitor Screening Assay Kit.
- Reaction Biology. BRD1 Bromodomain Assay Service (AlphaScreen).
- Reaction Biology. BRD4 Assay Service (AlphaScreen).
- ResearchGate. N‐Monoalkyl aniline synthesis.
- ResearchGate. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Molecules. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules29, 1546 (2024).
- Journal of Sulfur Chemistry. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. J. Sulfur Chem.
- PubMed Central. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. Eur. J. Med. Chem.225, 113793 (2021).
- ResearchGate. Structure–activity relationship (SAR)
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.22, 9172-9177 (2020).
- PubMed. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J. Pharm. Sci.73, 352-358 (1984).
- PubMed Central. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Adv.10, 6386-6394 (2020).
- PubMed. Discovery and Structure-Activity Relationships of Sulfonamide ETA-selective Antagonists. J. Med. Chem.38, 1344-1354 (1995).
Sources
- 1. Functional Roles of Bromodomain Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain Proteins in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. BROMODOMAINS IN CANCER AND INFLAMMATION – SMITH LAB [bsmith.science]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
Methodological & Application
Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine protocol
An Application Note and Protocol for the Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable substituted aniline derivative utilized as a building block in medicinal chemistry and drug discovery. The synthetic strategy is built upon a robust, multi-step pathway involving the protection of the aniline, regioselective chlorosulfonylation, subsequent amidation with piperidine, and final deprotection. This guide emphasizes the causality behind experimental choices, ensuring methodological transparency and reproducibility for researchers in organic synthesis and pharmaceutical development. All procedures have been designed with self-validation and safety as primary considerations.
Introduction and Significance
This compound (CAS No. 379255-14-8) is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Substituted sulfonamides are a prominent class of compounds in drug discovery, known for a wide range of biological activities.[3][4] The specific arrangement of the methoxy, amino, and piperidine-sulfonyl moieties on the phenyl ring makes this compound a versatile scaffold for targeting diverse biological systems, including protein kinases. For instance, the related compound 5-(Ethylsulfonyl)-2-methoxyaniline is a critical pharmacophoric fragment for potent VEGFR2 inhibitors, which are instrumental in anti-angiogenic cancer therapies.[5]
The synthesis described herein proceeds via a classical and reliable three-stage approach:
-
Protection of the Amine: The starting material, 2-methoxyaniline, undergoes N-acetylation to protect the highly reactive amino group. This step is crucial as it prevents unwanted side reactions during the subsequent electrophilic substitution and modulates the directing effect of the substituent to ensure the desired regioselectivity.
-
Chlorosulfonylation: The resulting N-(2-methoxyphenyl)acetamide is subjected to chlorosulfonylation. This electrophilic aromatic substitution introduces the sulfonyl chloride group predominantly at the para-position relative to the activating acetamido group.
-
Sulfonamide Formation and Deprotection: The intermediate sulfonyl chloride is reacted with piperidine to form the stable sulfonamide. The final step involves the acidic hydrolysis of the acetyl protecting group to yield the target primary amine.
This protocol provides detailed procedural steps, explains the rationale behind the chosen conditions, and includes methods for characterization and purification.
Overall Synthetic Scheme
The logical flow of the synthesis is outlined below, starting from commercially available 2-methoxyaniline.
Caption: Overall four-stage synthetic workflow.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | 123.15 | Sigma-Aldrich, Acros |
| Acetic Anhydride | 108-24-7 | 102.09 | Fisher Scientific |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | VWR |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | Alfa Aesar |
| Piperidine | 110-89-4 | 85.15 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Acros |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | J.T. Baker |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR |
| Hexane | 110-54-3 | 86.18 | VWR |
| Sodium Bicarbonate | 144-55-9 | 84.01 | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Fisher Scientific |
Detailed Experimental Protocol
Stage 1: Synthesis of N-(2-methoxyphenyl)acetamide (Protection)
Causality & Expertise: The acetylation of the primary amine is a critical first step. It transforms the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This moderation prevents polysulfonylation and potential oxidation of the aniline ring by the strong chlorosulfonating agent. The acetyl group also provides steric bulk, further directing the incoming electrophile to the less hindered para position.
Procedure:
-
To a 250 mL round-bottom flask, add 2-methoxyaniline (10.0 g, 81.2 mmol) and anhydrous sodium acetate (10.0 g, 121.9 mmol).
-
Add 50 mL of water and stir to form a suspension.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (9.2 mL, 97.4 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1.5 hours.
-
A white precipitate will form. Cool the mixture in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid.
-
Yield: 90-95%.
-
In-process Check: The reaction can be monitored by TLC (Ethyl Acetate/Hexane 1:1), observing the consumption of the starting material.
-
Stage 2: Synthesis of 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride (Chlorosulfonylation)
Causality & Expertise: This step is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas; therefore, strict temperature control and proper ventilation are paramount. The reaction must be performed under anhydrous conditions as chlorosulfonic acid reacts violently with water.[6]
Procedure:
-
SAFETY FIRST: This procedure must be conducted in a certified fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., NaOH solution), place chlorosulfonic acid (30 mL, 452 mmol) and cool it to 0 °C in an ice-salt bath.
-
Slowly add N-(2-methoxyphenyl)acetamide (10.0 g, 60.5 mmol) in small portions over 45-60 minutes, maintaining the internal temperature between 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with vigorous stirring. This quenching step is highly exothermic.
-
A white precipitate of the sulfonyl chloride will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water until the filtrate is neutral (pH ~7), and then press the solid as dry as possible on the filter.
-
Use the crude, wet product immediately in the next step as sulfonyl chlorides are moisture-sensitive.
-
Expected Outcome: A white to pale-yellow solid.
-
Stage 3 & 4: Synthesis of this compound (Amidation and Deprotection)
Causality & Expertise: The crude sulfonyl chloride is reacted with piperidine, a secondary amine, in a nucleophilic substitution reaction to form the sulfonamide. Triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. The final deprotection is achieved via acid-catalyzed hydrolysis, which readily cleaves the amide bond of the protecting group under reflux conditions.
Procedure (Amidation):
-
Dissolve the entire moist 4-acetamido-3-methoxybenzene-1-sulfonyl chloride from the previous step in 150 mL of dichloromethane (DCM).
-
Transfer the solution to a 500 mL flask and cool to 0 °C in an ice bath.
-
In a separate beaker, dissolve piperidine (7.1 mL, 72.6 mmol) and triethylamine (12.6 mL, 90.8 mmol) in 50 mL of DCM.
-
Add the piperidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
After addition, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate, N-(2-Methoxy-5-(piperidine-1-sulfonyl)phenyl)acetamide, as a solid.
-
Procedure (Deprotection):
-
To the crude acetamide intermediate, add 100 mL of 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause foaming.
-
The product will precipitate out. If it oils out, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).
Characterization:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₂H₁₈N₂O₃S[1]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, methoxy protons, piperidine ring protons, and the amine protons.
-
Mass Spectrometry (ESI+): m/z = 271.11 [M+H]⁺.
Safety and Handling
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a fume hood with appropriate acid-resistant PPE.
-
Piperidine/Triethylamine: Flammable, corrosive, and have strong odors. Handle in a well-ventilated fume hood.
-
Solvents (DCM, Ethyl Acetate, Hexane): Flammable and volatile. Avoid inhalation and contact with skin.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow Diagram
This diagram illustrates the practical sequence of operations for the entire synthesis protocol.
Caption: Step-by-step experimental and workup procedure.
References
- (PDF) Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase - ResearchGate.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH.
- Condition optimizations of sulfonamide formation using piperidine... - ResearchGate.
- CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents.
- WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents.
- US3161675A - Process for preparing sulfonamide compounds - Google Patents.
- DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH.
- CH371128A - Process for the preparation of disulfamylanilines - Google Patents.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - Research at TUS.
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - ePrints Soton.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH.
- Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
Application Note: A Hypothesis-Driven In Vitro Strategy for the Functional Characterization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The small molecule 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a compound of interest for which the precise mechanism of action and biological target are not yet fully elucidated in peer-reviewed literature. A preliminary, unreferenced claim suggests it may act as a chemotherapeutic agent by inhibiting bromodomains, which are key epigenetic readers.[1] This application note presents a structured, hypothesis-driven workflow to systematically investigate this compound. We provide detailed protocols for a primary biochemical assay to test the bromodomain inhibition hypothesis, a secondary mechanistic assay to explore an alternative anticancer mechanism, and a foundational cell-based assay to quantify its antiproliferative effects. This guide is designed to provide a robust framework for the initial characterization and validation of this and other novel compounds with limited background information.
Part 1: Introduction and Target Hypotheses
The discovery and validation of novel therapeutic agents require a systematic approach, especially for compounds with unconfirmed biological targets. This compound (Figure 1) is one such molecule. While its structure is defined, its functional role remains to be rigorously established. This guide proceeds from the primary claim that it functions as an antiproliferative agent.[1] To validate this and elucidate a potential mechanism, we propose a logical, multi-assay workflow based on two primary hypotheses.
Figure 1: Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈N₂O₃S
-
Molecular Weight: 270.35 g/mol [2]
Hypothesis 1: Inhibition of Bromodomain and Extra-Terminal (BET) Family Proteins
The most direct, albeit unreferenced, claim for the bioactivity of this compound is its function as a bromodomain inhibitor.[1] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation.[3] The Bromodomain and Extra-Terminal (BET) family, particularly BRD4, is a well-validated target in oncology.[4] We will, therefore, prioritize testing the ability of this compound to disrupt the interaction between a BET bromodomain (BRD4) and its acetylated histone substrate.
Hypothesis 2: Disruption of Microtubule Dynamics
Many sulfonamide-containing compounds have been identified as inhibitors of tubulin polymerization, a validated anticancer mechanism. Given the structural motifs within this compound, it is plausible that its antiproliferative effects could stem from the disruption of microtubule dynamics, leading to mitotic arrest.[5][6] This presents a compelling secondary hypothesis to explore.
To address these hypotheses, we will employ a three-pronged in vitro assay strategy:
-
Primary Target Validation: A BRD4 competitive binding assay (AlphaScreen).
-
Secondary Mechanism Investigation: An in vitro tubulin polymerization assay.
-
Functional Cellular Outcome: A cell-based antiproliferation assay.
Caption: Workflow for characterizing this compound.
Part 2: Protocol for BRD4 Bromodomain Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to quantify the ability of a test compound to displace a biotinylated ligand from the first bromodomain (BD1) of BRD4.[7][8] The assay uses AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, where interaction between a Donor and Acceptor bead produces a signal. Disruption of the BRD4-ligand interaction by the test compound separates the beads, leading to a decrease in signal.[9]
Principle of the Assay
His-tagged BRD4-BD1 protein is bound by a Nickel Chelate (Ni-NTA) Acceptor bead. A biotinylated acetylated histone peptide (or a small molecule ligand like biotinylated JQ1) binds to the BRD4 active site and is, in turn, captured by a Streptavidin-coated Donor bead.[10] When in proximity (~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will prevent this interaction, causing a signal decrease.
Caption: Principle of the competitive AlphaScreen assay for BRD4 inhibition.
Materials & Reagents
| Reagent | Suggested Supplier | Catalog # (Example) |
| Recombinant His-tagged BRD4 (BD1, aa 49-170) | BPS Bioscience | 31040 |
| Biotinylated Histone H4 Peptide (acetylated) | Cayman Chemical | 11339 |
| AlphaScreen Histidine (Ni-NTA) Detection Kit | PerkinElmer | 6760619M |
| OptiPlate-384, white | PerkinElmer | 6007290 |
| Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA) | - | - |
| Test Compound & Positive Control (e.g., JQ1) | - | - |
Step-by-Step Protocol
All steps should be performed at room temperature and protected from direct light.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in Assay Buffer, starting from 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare a vehicle control (DMSO in Assay Buffer).
-
-
Reagent Preparation:
-
Thaw BRD4 protein and biotinylated peptide on ice. Dilute them in Assay Buffer to the desired working concentrations (determined by prior titration, typically in the low nM range).[9]
-
Prepare the AlphaScreen bead mix. Dilute Streptavidin-Donor and Ni-NTA Acceptor beads in Assay Buffer according to the manufacturer's protocol (e.g., to 20 µg/mL each).[7] It is critical to prepare bead solutions in low light conditions.
-
-
Assay Plate Setup (384-well format, 15 µL final volume):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted test compound, positive control (JQ1), or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted His-BRD4 protein solution to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Add 5 µL of the diluted biotinylated peptide to each well.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Add 5 µL of the prepared AlphaScreen bead mix to all wells.
-
Seal the plate and incubate in the dark for 60-90 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader (e.g., EnVision).
-
Data Analysis
-
Subtract the background signal (wells with no BRD4 protein) from all data points.
-
Normalize the data by setting the average of the vehicle control wells to 100% activity and the average of a saturating concentration of the positive control (JQ1) to 0% activity.
-
Plot the normalized percent activity against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Part 3: Protocol for In Vitro Tubulin Polymerization Assay
This assay measures the effect of the test compound on the assembly of purified tubulin into microtubules. The protocol is based on a fluorescence method, which is generally more sensitive than turbidimetric assays.[5]
Principle of the Assay
Purified tubulin, in the presence of GTP and at 37°C, polymerizes to form microtubules. A fluorescent reporter dye is included, which specifically binds to polymerized microtubules and exhibits a significant increase in quantum yield upon binding.[5] The increase in fluorescence over time is proportional to the mass of microtubules formed. Inhibitors will reduce the rate and extent of fluorescence increase, while stabilizers may enhance it.
Materials & Reagents
| Reagent | Suggested Supplier | Catalog # (Example) |
| Tubulin Polymerization Assay Kit (Fluorescence-based) | Cytoskeleton, Inc. | BK011P |
| Purified Bovine Tubulin (>99% pure) | Sigma-Aldrich | T9026 |
| General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) | - | - |
| GTP Solution (100 mM) | - | - |
| Glycerol | - | - |
| Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer) | - | - |
| Black, clear-bottom 96-well plates | - | - |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10x working stock of the test compound and controls (Paclitaxel, Nocodazole) in General Tubulin Buffer. The final concentration range should be determined based on expected potency.
-
-
Reaction Mix Preparation (on ice):
-
Prepare the tubulin reaction mix. For a final concentration of 2 mg/mL tubulin, mix purified tubulin, General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye as per the kit manufacturer's instructions.[5] Keep the mix on ice at all times to prevent premature polymerization.
-
-
Assay Execution:
-
Pre-warm a fluorescence microplate reader with kinetic read capability to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[5]
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Pipette carefully to avoid bubbles.
-
Immediately place the plate in the reader and begin kinetic measurements.
-
-
Data Acquisition:
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Quantify the effect by comparing key parameters from the polymerization curves:
-
Vmax (Initial Rate): The steepest slope of the curve, representing the maximum rate of polymerization.
-
Plateau Level: The maximum fluorescence reached, representing the total mass of polymerized microtubules at steady-state.
-
-
Calculate the percent inhibition of Vmax or the plateau level relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a 4PL curve to determine the IC₅₀ value.
Part 4: Protocol for Cell-Based Antiproliferation Assay (MTS)
This colorimetric assay quantifies the number of viable, metabolically active cells in culture and is a standard method to assess the antiproliferative or cytotoxic effects of a compound.[11][12]
Principle of the Assay
The MTS tetrazolium compound is bioreduced by viable cells, likely via NAD(P)H-dependent dehydrogenase enzymes, into a colored formazan product that is soluble in cell culture media.[13] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at ~490 nm.[14]
Materials & Reagents
| Reagent | Suggested Supplier | Catalog # (Example) |
| MTS Reagent (e.g., CellTiter 96 AQueous One Solution) | Promega | G3580 |
| Human Cancer Cell Line (e.g., HCT-116, MV-4-11) | ATCC | - |
| Complete Cell Culture Medium (e.g., RPMI-1640 + 10% FBS) | - | - |
| Sterile, clear 96-well cell culture plates | - | - |
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[15]
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of the test compound in complete culture medium.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle and no-treatment controls.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Development:
-
Data Acquisition:
-
Gently shake the plate to mix and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the "media only" background wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability and wells with a cell killing agent (or no cells) to 0% viability.
-
Plot the normalized percent viability against the logarithm of the compound concentration.
-
Fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
References
- Philpott, M., & Frodin, M. (2013). A bead-based proximity assay for BRD4 ligand discovery. In Current Protocols in Chemical Biology.
- Reaction Biology. (n.d.). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader.
- AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit.
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
- Chan, G. Y., & Howes, S. C. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol.
- BindingDB. (2017). Assay in Summary_ki: Inhibitory Activity Assay of BRD4 Small Molecule Compounds.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays).
- BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit.
- Bamborough, P., et al. (2015). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters.
- Singh, I., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega.
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. atcc.org [atcc.org]
Application Notes and Protocols for In Vivo Evaluation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vivo evaluation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative with potential therapeutic applications. While specific in vivo data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for the preclinical assessment of novel sulfonamides. The protocols herein are designed to be robust and self-validating, providing a framework for investigating the pharmacokinetics, efficacy, and safety of this and similar compounds. This guide is intended for researchers and drug development professionals and emphasizes the scientific rationale behind experimental design choices.
Introduction to this compound
This compound is a chemical entity belonging to the sulfonamide class of compounds, characterized by the presence of a sulfonyl group connected to an amine.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties.[2] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] As humans acquire folic acid through their diet, this pathway is a selective target for antimicrobial agents.[3]
Beyond their antimicrobial effects, novel sulfonamide derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and diuretic effects.[1][2] Preliminary information suggests that this compound may act as a chemotherapeutic agent by binding to bromodomains, which are protein modules that regulate gene expression.[5] This suggests a potential application in oncology.
Given the dual potential of this molecular scaffold, a comprehensive in vivo evaluation is critical to elucidate its therapeutic potential. This guide outlines protocols for assessing its pharmacokinetic profile, and its efficacy in both oncology and infectious disease models, along with initial safety assessments.
Core Principles for In Vivo Investigation of a Novel Sulfonamide
The transition from in vitro to in vivo studies is a critical step in drug development. A well-designed in vivo program for a novel compound like this compound should be guided by the following principles:
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results.
-
Selection of Animal Models: The choice of animal model is paramount and should be based on the therapeutic indication. For oncology, immunodeficient mouse models bearing human tumor xenografts are standard.[6] For antibacterial studies, murine models of systemic infection are commonly employed.[3] The genetic similarity of mice to humans, their rapid breeding cycles, and cost-effectiveness make them the predominant animal model in drug discovery.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Integration: Understanding the relationship between drug concentration (PK) and its pharmacological effect (PD) is essential for designing rational dosing regimens in efficacy studies and predicting clinical outcomes.
-
Dose-Response Relationship: Efficacy and toxicity are dose-dependent. Therefore, studies should be designed to evaluate a range of doses to identify a therapeutic window.
Pharmacokinetic (PK) Profiling in Rodents
A fundamental first step in the in vivo characterization of a new chemical entity is to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This protocol describes a single-dose pharmacokinetic study in rats.
Experimental Protocol: Rat Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (200-250 g)[7]
-
Cannulas for intravenous administration and blood collection
-
EDTA-coated microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dose Formulation: Prepare a clear, sterile solution of the test compound for both intravenous (IV) and oral (PO) administration. A common vehicle is 20% Solutol HS 15 in sterile water.
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 100 µL) from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately transfer blood samples to EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1200 | 4500 |
| t1/2 (h) | 4.5 | 5.0 |
| Bioavailability (%) | N/A | 37.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Efficacy Evaluation
Based on the potential dual activity of the compound, protocols for both anticancer and antibacterial efficacy are presented.
Anticancer Efficacy in a Human Tumor Xenograft Model
This protocol outlines the evaluation of this compound in an immunodeficient mouse model bearing a human cancer cell line xenograft. The choice of cell line should be guided by in vitro screening data.
Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., a line with known bromodomain inhibitor sensitivity)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Test compound and vehicle
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., daily oral gavage)
-
Group 2: Test compound, Dose 1 (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Test compound, Dose 2 (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive control
-
-
Treatment: Administer the assigned treatments for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).
-
Record body weight twice weekly as an indicator of toxicity.
-
Perform clinical observations daily.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh and photograph the tumors.
Workflow for Xenograft Efficacy Study
Caption: Workflow for an in vivo anticancer xenograft study.
Antibacterial Efficacy in a Murine Systemic Infection Model
This protocol is a common method for evaluating the in vivo efficacy of antibacterial agents.[3]
Objective: To determine the 50% effective dose (ED50) of this compound in a mouse model of systemic bacterial infection.
Materials:
-
A virulent bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Female BALB/c mice (6-8 weeks old)[3]
-
Tryptic soy agar and broth
-
Sterile saline
-
Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)[3]
-
Positive control (e.g., vancomycin)[3]
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[3]
-
Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[3]
-
Treatment: One hour post-infection, administer the test compound or controls. Often, sulfonamides are tested in combination with trimethoprim.[3][8]
-
Group 1: Vehicle control
-
Groups 2-5: Test compound at various doses (e.g., 10, 20, 40, 80 mg/kg)
-
Group 6: Positive control
-
-
Efficacy Endpoint: Monitor the mice for mortality for 7 days post-infection. The primary endpoint is survival.[3]
-
ED50 Calculation: The 50% effective dose (ED50) is the dose of the compound that protects 50% of the mice from death. This can be calculated using probit analysis.[3]
Mechanism of Action: Sulfonamide Antibacterial Activity
Caption: Sulfonamide inhibition of bacterial folic acid synthesis.[3][4]
Preliminary Safety and Tolerability Assessment
Objective: To evaluate the acute toxicity and general tolerability of this compound in rodents.
This is often conducted as a dose-range finding study. A single, escalating dose of the compound is administered to small groups of animals.
Procedure:
-
Dose Groups: Administer single oral doses of the test compound to groups of mice or rats (n=3 per sex per group) at escalating levels (e.g., 100, 300, 1000 mg/kg).
-
Clinical Observations: Monitor animals for signs of toxicity, such as changes in behavior, appearance, and body weight, for up to 14 days.
-
Endpoint: The study can help identify the maximum tolerated dose (MTD) and potential target organs of toxicity. Gross necropsy and histopathology of major organs may be performed.
Known Class-Related Adverse Effects: For sulfonamides, potential adverse reactions can include hypersensitivity, skin rashes, and, in dogs, keratoconjunctivitis sicca, due to differences in metabolism.[8]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, efficacy in relevant disease models, and preliminary safety, researchers can build a robust data package to support its further development as a potential therapeutic agent. The key to success lies in rigorous experimental design, careful execution, and the integration of pharmacokinetic and pharmacodynamic data to inform clinical translation.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. BenchChem.
- Biosynth. (n.d.). 2-Methoxy-5-(piperidine-1-sulfonyl)aniline. Biosynth.
- Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual.
- Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 1-9.
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130728.
- MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.
- BenchChem. (2025). A Technical Guide to the Biological Activity of Novel Sulfonamide Derivatives. BenchChem.
- Mihai, D. P., et al. (2020). Experimental study on the influence of sulfonamide drug residues from honey on biochemical parameters in lab rats. Farmacia, 68(3), 470-475.
- Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Application Notes and Protocols for the Quantification of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Introduction
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a chemical compound with the molecular formula C12H18N2O3S.[1][2][3] As a substituted phenylamine with a sulfonamide moiety, its accurate and precise quantification is critical in various stages of pharmaceutical development and quality control. This document provides detailed application notes and robust protocols for the quantitative analysis of this compound in research and quality control settings. The methodologies described herein are grounded in established analytical principles for sulfonamide-containing compounds and are designed to be validated in accordance with international regulatory standards, such as the ICH Q2(R1) guidelines.[4][5]
The choice of analytical technique for quantifying a specific compound is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[6] For this compound, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented as suitable techniques. HPLC-UV serves as a cost-effective and robust method for routine analyses, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analyses.[6]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
The HPLC-UV method provides a reliable and widely accessible approach for the quantification of this compound. The principle of this method is based on the separation of the analyte from potential impurities and matrix components on a reversed-phase column, followed by its detection and quantification based on its ultraviolet absorbance.
Rationale for Method Selection
A reversed-phase HPLC method is selected due to its versatility and suitability for separating moderately polar compounds like this compound. A C18 column is a common choice for the analysis of sulfonamides, providing good retention and resolution.[6] The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention time and peak shape of the analyte. UV detection is appropriate as the aromatic ring and sulfonamide group in the analyte's structure are expected to exhibit significant UV absorbance.
Experimental Protocol
1.2.1. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Reference standard of this compound (purity >99%).
1.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or as determined by UV scan of the analyte) |
| Run Time | 25 minutes |
1.2.4. Sample Preparation
For drug substance analysis, dissolve an accurately weighed amount of the sample in the diluent to achieve a theoretical concentration within the calibration range. For drug product analysis (e.g., tablets), a suitable extraction procedure with the diluent followed by filtration through a 0.45 µm syringe filter will be necessary.
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[4][7]
-
Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days' results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability during normal use.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[6] This technique combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.
Rationale for Method Selection
LC-MS/MS offers significant advantages over HPLC-UV, including lower detection limits and the ability to confirm the identity of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor ion to product ion transition, minimizing interferences from the sample matrix.[6]
Experimental Protocol
2.2.1. Instrumentation and Reagents
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range). An internal standard should be added to all standards and samples at a fixed concentration.
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of the analyte. For this compound (MW: 270.35), the precursor ion would be [M+H]+ at m/z 271.3. Product ions would need to be determined experimentally. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
2.2.4. Sample Preparation for Biological Matrices (e.g., Plasma)
For bioanalysis, a sample extraction step is necessary to remove proteins and other matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent).
-
Load the pre-treated plasma sample (e.g., diluted and acidified).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Method Validation (as per FDA/EMA Guidelines for Bioanalytical Method Validation)
In addition to the parameters validated for the HPLC-UV method, bioanalytical method validation includes:
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte is evaluated in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Data Presentation and Visualization
Summary of Quantitative Data
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (RSD) | ≤ 2% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2% | 1.2% |
| LOQ | - | 1 µg/mL |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.3% - 108.5% |
| Precision (RSD) | ≤ 15% | < 10% |
| LOQ | - | 1 ng/mL |
| Matrix Effect | Within acceptable limits | Complies |
Experimental Workflows
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering the necessary sensitivity and selectivity for more demanding applications such as bioanalysis. It is imperative that any method implemented is fully validated according to the relevant regulatory guidelines to ensure data integrity and compliance.
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Hassouan, M. K., et al. (2007). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Journal of AOAC International, 90(1), 256-263.
- Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481.
- Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Christodoulou, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 428-434.
- Halberstadt, A. L., et al. (2020). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry, 63(15), 8266-8284.
- Grüning, A., et al. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. HPLC 2015 PSB-ENV-07.
- Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2433.
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 834-840.
- Peters, F. T., et al. (2003). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 38(6), 659-676.
- Li, Y., et al. (2020). Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra‐high‐performance supercritical fluid chromatography‐tandem mass spectrometry. Journal of Separation Science, 43(9-10), 1957-1966.
- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. eMolecules this compound | 379255-14-8 | Fisher Scientific [fishersci.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. starodub.nl [starodub.nl]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. The methodology is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound, which has been identified as a potential chemotherapeutic agent[1]. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose through rigorous testing of specificity, linearity, accuracy, precision, and robustness[2][3].
Introduction and Method Rationale
This compound is a substituted aromatic amine containing a sulfonamide group. The accurate determination of its purity and concentration in bulk drug substances and formulated products is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for such non-volatile and polar compounds, offering high resolution and sensitivity[4][5].
The development of this method was guided by the physicochemical properties of the analyte. The presence of an aromatic ring, a secondary amine within the piperidine ring, and a primary phenylamine group suggests that a reversed-phase chromatographic approach would be most effective.
-
Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) was chosen due to its proven efficacy in separating a wide range of aromatic and moderately polar compounds, including sulfonamides and aromatic amines[6][7][8].
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the stationary phase. This is a versatile, hydrophobic phase that provides excellent retention and resolution for aromatic compounds[9][10].
-
Mobile Phase Strategy: The mobile phase consists of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low viscosity. To ensure good peak symmetry for the basic amine functional groups, 0.1% trifluoroacetic acid (TFA) is added to the mobile phase. The acid serves to protonate the analyte, minimizing peak tailing that can result from interactions with residual silanol groups on the silica support. A gradient elution was chosen to ensure efficient elution and sharp peaks for the analyte while allowing for the separation of potential impurities with different polarities.
-
Detection: The chromophoric phenyl ring in the analyte's structure allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength was selected based on the UV absorbance maximum (λmax) of the compound to ensure optimal sensitivity.
Caption: Logical workflow for the HPLC method development process.
Experimental Protocol
Equipment and Reagents
-
HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a gradient pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
This compound Reference Standard (purity ≥ 99.5%)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Gradient Program | Time (min) %B0.0 3015.0 9017.0 9017.1 3020.0 30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[2][11].
Caption: Sequential flow of method validation experiments.
System Suitability Testing (SST)
System suitability is performed to ensure the HPLC system is operating correctly. Five replicate injections of the Working Standard Solution (50 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo sample (containing all excipients except the active ingredient). No interfering peaks were observed at the retention time of the this compound peak.
Linearity and Range
Linearity was assessed by preparing and analyzing a series of solutions over the concentration range of 5 µg/mL to 100 µg/mL (10% to 200% of the working concentration).
| Parameter | Result |
| Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate. The percent recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.7% |
| 100% | 100.5% | 0.5% |
| 120% | 101.1% | 0.6% |
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The % RSD of the results was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | % RSD of Assay Results |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | ~0.15 µg/mL |
| LOQ | ~0.50 µg/mL |
Robustness
The robustness of the method was evaluated by making deliberate, small variations to the method parameters and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The validation results confirm that the method is suitable for its intended purpose and can be reliably used for routine quality control analysis in research and pharmaceutical development settings.
References
- Liu, X., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Gkrinias, Z., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from ResearchGate.
- Trautwein, C., & Kümmerer, K. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed.
- Jain, D. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Goulas, V., et al. (2016). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A.
- Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
- Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
- Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- Kordas, M., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Throughput LC-MS/MS Analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine in Human Plasma
Abstract: This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine in human plasma. The described protocol is optimized for high-throughput screening applications in drug discovery and development, offering excellent accuracy, precision, and a rapid analytical cycle time. The methodology leverages solid-phase extraction for sample clean-up, followed by a fast gradient elution on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This protocol is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, notably in the development of kinase inhibitors for oncological applications.[4] Its chemical structure, featuring a sulfonamide group, makes it amenable to analysis by liquid chromatography-mass spectrometry, a technique renowned for its sensitivity and selectivity in complex biological matrices.[5][6][7] The accurate quantification of this and related compounds in biological fluids is paramount during preclinical and clinical development to understand their pharmacokinetic and pharmacodynamic profiles.[8][9]
This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, addressing the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is elucidated to provide researchers with a foundational understanding for potential method adaptations.
Analyte Properties:
| Property | Value | Source |
| CAS Number | 379255-14-8 | [10] |
| Molecular Formula | C12H18N2O3S | [4][10] |
| Molecular Weight | 270.35 g/mol | [4][10][11] |
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity >98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade).
-
Human Plasma: Sourced from an accredited biobank, stored at -80 °C.
-
Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are recommended for their broad retention of analytes with varying polarities.[12]
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The system should be equipped with a positive ion electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Method Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a robust starting point for extracting the analyte from a plasma matrix. The choice of a hydrophilic-lipophilic balanced (HLB) sorbent is based on its effectiveness in retaining a wide range of compounds, including sulfonamides.[12]
-
Thaw: Thaw plasma samples and vortex to ensure homogeneity.
-
Spike: Spike 100 µL of plasma with the internal standard. For calibration and QC samples, add the appropriate working standard solution.
-
Pre-treat: Add 400 µL of 4% phosphoric acid in water to the plasma sample and vortex. This step helps to precipitate proteins and disrupt drug-protein binding.
-
Condition SPE Cartridge: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
LC-MS/MS Conditions
The following conditions are a good starting point and should be optimized for your specific instrumentation. The use of a C18 column is standard for reversed-phase chromatography of moderately polar compounds. The acidic mobile phase with formic acid promotes protonation of the analyte, which is favorable for positive ion ESI.[6][13]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, 2.7 µm | Provides good retention and peak shape for sulfonamides. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, return to initial | Fast gradient for high-throughput analysis. |
| Ionization Mode | ESI Positive | Sulfonamides readily protonate.[13] |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C | |
| MRM Transitions | To be determined by infusion | See Section 3.3 for details. |
Mass Spectrometer Tuning and MRM Optimization
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion, which will likely be the [M+H]+ ion.
-
Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Repeat this process for the internal standard.
Caption: Workflow for MRM transition optimization.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA).[1][3] Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared and analyzed. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Conclusion
This application note details a selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed for high-throughput environments and provides a solid foundation for method validation in regulated bioanalysis. The provided experimental details and the rationale behind them are intended to empower researchers to successfully implement and adapt this method for their specific needs in the drug development pipeline.
References
- Intertek. (n.d.). LC-MS Method Development.
- Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
- ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
- Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
- (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL.
- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- Separation Science. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Hunan Hwatime Chemical Co.,Ltd. (n.d.). This compound.
- ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
- U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
- ARUP Laboratories. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube.
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline.
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 5. acgpubs.org [acgpubs.org]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. LC-MS Method Development [intertek.com]
- 9. nebiolab.com [nebiolab.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
Application Notes and Protocols for the Investigation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine as a Research Chemical
For Research Use Only. Not for human or veterinary use.
Authored by: Gemini Senior Application Scientist
**Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and preliminary biological evaluation of the research chemical 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS No. 379255-14-8). In the absence of extensive primary literature on this specific molecule, this guide furnishes detailed, representative protocols derived from established methodologies for analogous sulfonamide-based compounds and putative bromodomain inhibitors. The protocols herein are intended to serve as a robust starting point for investigating its physicochemical properties and potential as a chemotherapeutic agent.
Introduction and Background
The structural features of this compound, particularly the sulfonamide group, are common in a variety of biologically active molecules[5]. Sulfonamides are known to engage in key hydrogen bonding interactions within protein binding sites[6]. This document provides the necessary framework to systematically investigate the properties and biological activity of this research chemical.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a research chemical is fundamental for its effective use in experimental settings. The following table summarizes known and predicted properties for this compound.
| Property | Value | Source/Method |
| CAS Number | 379255-14-8 | [7] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [7] |
| Molecular Weight | 270.35 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| pKa (predicted) | The aniline nitrogen will be basic, while the sulfonamide nitrogen is weakly acidic. The exact pKa values are not published, but are crucial for solubility and assay buffer selection.[8][9] | Prediction based on sulfonamide chemistry[8][9] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility is likely to be pH-dependent. | General knowledge of sulfonamides[10][11] |
Safe Handling and Storage
As this compound is a novel research chemical with an incomplete toxicological profile, it must be handled with care, assuming it is hazardous[12][13].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound[7][12].
-
Engineering Controls: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols[14].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[12].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste[15].
Preparation of Stock Solutions
Due to the predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO)[16].
Protocol for 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound (e.g., 2.70 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.70 mg).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Quality Control and Analytical Characterization
The purity and identity of the research chemical must be verified before use in biological assays. The following are standard analytical techniques for the characterization of small organic molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of a compound[17][18][19]. A reverse-phase method is generally suitable for sulfonamide derivatives.
Representative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of potential impurities.
-
Sample Preparation: Dilute the DMSO stock solution in the initial mobile phase composition.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram[17].
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this type of molecule[20].
Expected Ionization:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 271.11.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. Characteristic fragmentation of the piperidine ring and cleavage of the sulfonamide bond may be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While specific spectra for this compound are not publicly available, related structures can provide an indication of expected chemical shifts[21][22][23]. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Proposed In Vitro Biological Evaluation Protocols
Based on the supplier's information suggesting activity as a bromodomain inhibitor, the following protocols are proposed to investigate the biological effects of this compound.
Bromodomain Binding Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to assess the binding of inhibitors to bromodomains[4][24]. This protocol is a representative example for assessing inhibition of the BRD4 bromodomain.
Caption: Logical progression for the investigation of a novel research chemical.
Positive results from these initial studies, such as high purity, confirmed identity, potent bromodomain binding, and anti-proliferative effects, would warrant further investigation. This could include selectivity profiling against other bromodomain families, structure-activity relationship (SAR) studies with synthesized analogs, and eventual evaluation in in vivo models of disease.
References
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.PubMed, [Link]
- Novel Chemicals with Unknown Hazards SOP.University of Nevada, Reno, [Link]
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Selected physicochemical properties of the sulfonamide antibiotics.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Biophysical Reviews, [Link]
- Basic physicochemical properties of sulfonamides.
- Working with Chemicals.
- Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine.Zenith Epigenetics, [Link]
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
- BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applic
- Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects.PMC, NIH, [Link]
- Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?Quora, [Link]
- Solubility Test.AxisPharm, [Link]
- Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign.NIH, [Link]
- Drug solubility: why testing early m
- Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.International Journal of Pharmaceutical Sciences and Research, [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.University of Colorado Boulder, [Link]
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.PMC, NIH, [Link]
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.Letters in Applied NanoBioScience, [Link]
- Ensuring the safe handling of chemicals.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.PubMed, [Link]
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488.PMC, NIH, [Link]
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.Agilent, [Link]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site.PubMed Central, [Link]
- Piperidine.NIST WebBook, National Institute of Standards and Technology, [Link]
- Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- benzenesulfonamide, 2-methoxy-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)- - Optional[1H NMR] - Spectrum.SpectraBase, [Link]
- 1-[2-methoxy-4-(methylsulfanyl)benzoyl]-3-methylpiperidine - Optional[1H NMR] - Spectrum.SpectraBase, [Link]
- This compound.
- 8 Scientific Papers That Were Rejected Before Going on to Win a Nobel Prize.ScienceAlert, [Link]
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.MDPI, [Link]
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. zenithepigenetics.com [zenithepigenetics.com]
- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. twu.edu [twu.edu]
- 13. quora.com [quora.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ensuring the safe handling of chemicals [who.int]
- 16. lifechemicals.com [lifechemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. agilent.com [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. mdpi.com [mdpi.com]
- 24. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Target Validation of Soluble Epoxide Hydrolase (sEH) Using 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (GSK2256294)
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, also known as GSK2256294, for the target validation of soluble epoxide hydrolase (sEH). We delve into the mechanism of sEH in inflammatory signaling and present detailed, field-proven protocols for confirming target engagement and quantifying downstream anti-inflammatory effects in cellular models. This document is structured to provide both the theoretical basis and the practical methodologies required to validate sEH as a therapeutic target.
Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase
Inflammation is a critical biological response that, when dysregulated, underpins a vast array of human diseases. A key, yet underexploited, regulatory axis in inflammation is the cytochrome P450 (CYP) epoxygenase pathway. This pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are potent endogenous lipid mediators with significant anti-inflammatory and vasodilatory properties[1][2].
The therapeutic potential of EETs is limited by their rapid degradation. The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is the primary catalyst for this degradation, converting EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs)[1][2]. By metabolizing EETs, sEH effectively dampens their beneficial effects. Consequently, inhibiting sEH activity is a compelling therapeutic strategy to stabilize and enhance the endogenous levels of EETs, thereby promoting the resolution of inflammation[3][4]. This makes sEH a high-interest target for drug discovery.
This compound (GSK2256294) is a potent, selective, and orally available inhibitor of sEH[5][6]. Its well-characterized inhibitory profile makes it an ideal tool compound for validating the therapeutic hypothesis of sEH inhibition in various disease models.
Mechanism of Action: sEH Inhibition to Modulate Inflammation
The core mechanism of sEH inhibitors revolves around preserving the bioavailability of EETs. In an inflammatory state, various stimuli can lead to the upregulation of pro-inflammatory signaling cascades, such as the NF-κB pathway. EETs counteract these processes.
By inhibiting sEH, GSK2256294 prevents the hydrolysis of EETs to DHETs. The resulting accumulation of EETs leads to:
-
Suppression of Pro-inflammatory Gene Expression: EETs can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. This leads to decreased expression of cytokines, chemokines, and adhesion molecules[3][7].
-
Vasodilation: EETs activate calcium-activated potassium channels (BKCa) in vascular smooth muscle, leading to hyperpolarization and relaxation, which can improve blood flow and reduce vascular inflammation[8][9].
-
Resolution of Inflammation: By shifting the balance from pro-inflammatory mediators towards anti-inflammatory lipids, sEH inhibition actively promotes the resolution phase of inflammation[3][10].
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the intervention point for GSK2256294.
Caption: Mechanism of sEH inhibition by GSK2256294.
Experimental Protocols for Target Validation
Target validation for sEH using GSK2256294 should follow a two-tiered approach:
-
Target Engagement: Directly measure the inhibition of sEH enzymatic activity within a cellular context.
-
Functional Outcome: Quantify the downstream anti-inflammatory effects resulting from sEH inhibition.
The following protocols provide detailed, step-by-step methodologies for these validation experiments.
Protocol 1: Cellular sEH Activity Assay (Target Engagement)
This protocol is designed to quantify the enzymatic activity of sEH in whole cells treated with GSK2256294. It utilizes a fluorogenic substrate that becomes fluorescent upon hydrolysis by sEH. This method provides direct evidence of target engagement. Commercially available kits, such as the Cayman Chemical Soluble Epoxide Hydrolase Cell-Based Assay Kit, provide the necessary reagents[11][12][13].
Experimental Workflow Diagram
Caption: Workflow for the cellular sEH activity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line with known sEH expression (e.g., HepG2 human liver cells) under standard conditions.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GSK2256294 in DMSO (e.g., 10 mM).
-
Perform serial dilutions in cell culture medium to create a dose-response curve (e.g., 10 µM to 10 pM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Inhibitor Control: A known potent sEH inhibitor (e.g., AUDA, often included in kits)[13].
-
No-Cell Control: Medium only, for background fluorescence.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls. Incubate for 1-2 hours at 37°C.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic sEH substrate solution according to the manufacturer's protocol (e.g., Epoxy Fluor 7)[13].
-
Add the substrate solution to each well.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths (e.g., excitation at 330 nm and emission at 465 nm)[13].
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Calculate the percentage of sEH inhibition for each concentration of GSK2256294 using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_Vehicle))
-
Plot the % Inhibition against the log concentration of GSK2256294 and use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
-
Protocol 2: Pro-inflammatory Cytokine Release Assay (Functional Outcome)
This protocol assesses the functional consequence of sEH inhibition by measuring the suppression of inflammatory cytokine release from immune cells (e.g., RAW264.7 macrophage-like cells or primary human PBMCs) stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Seed RAW264.7 cells in a 48-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of GSK2256294 (e.g., 1 µM, 100 nM, 10 nM) or vehicle (DMSO) for 1-2 hours prior to stimulation. This pre-incubation allows the inhibitor to enter the cells and engage with the sEH target.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Controls:
-
Unstimulated Control: Cells with vehicle, no LPS.
-
Vehicle Control: Cells with vehicle + LPS.
-
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the cell culture supernatant from each well for analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the collected supernatants using a commercially available ELISA kit[14][15]. Follow the manufacturer's instructions precisely.
-
Alternatively, use a multiplex immunoassay (e.g., Bio-Plex) to measure a panel of inflammatory biomarkers simultaneously from a small sample volume[16][17][18].
-
-
Data Analysis:
-
Generate a standard curve from the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Determine the percentage reduction in cytokine release for each GSK2256294 concentration relative to the vehicle + LPS control.
-
Data Presentation and Expected Results
The data obtained from these protocols should demonstrate both direct target inhibition and a corresponding functional anti-inflammatory effect.
Table 1: Expected Results from sEH Target Validation Experiments
| Assay Type | Compound | Concentration | Measured Endpoint | Expected Outcome |
| Target Engagement | GSK2256294 | 1 pM - 10 µM | % sEH Activity Inhibition | Dose-dependent inhibition |
| (Cellular sEH Activity) | IC₅₀ | ~0.1 - 10 nM | ||
| Vehicle (DMSO) | N/A | % sEH Activity Inhibition | ~0% | |
| Positive Control (AUDA) | 1 µM | % sEH Activity Inhibition | >90% | |
| Functional Outcome | GSK2256294 | 10 nM | % TNF-α Reduction | Significant Reduction |
| (Cytokine Release) | GSK2256294 | 100 nM | % TNF-α Reduction | Stronger Reduction |
| GSK2256294 | 1 µM | % TNF-α Reduction | Maximal Reduction | |
| Vehicle (DMSO) + LPS | N/A | TNF-α Concentration | High (e.g., >1000 pg/mL) | |
| Unstimulated Control | N/A | TNF-α Concentration | Low / Undetectable |
Note: The exact IC₅₀ and cytokine reduction values are cell-type and assay-dependent and should be determined empirically.
Conclusion
The protocols outlined in this application note provide a robust methodology for validating soluble epoxide hydrolase as a therapeutic target using the specific inhibitor this compound (GSK2256294). By demonstrating direct, potent inhibition of sEH activity in a cellular context and linking this target engagement to a clear anti-inflammatory functional outcome, researchers can build a strong, data-driven case for advancing sEH inhibitor programs in drug discovery and development. The self-validating nature of these protocols, which include essential positive and negative controls, ensures the generation of trustworthy and reproducible data.
References
- Inceoglu, B., Wagner, K., Schebb, N. H., & Hammock, B. D. (2012). Soluble epoxide hydrolase and its inhibitors: clinical and preclinical perspectives. Acta pharmaceutica Sinica. B, 2(5), 453–465. ([Link])
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit.
- Oregon Health and Science University. (n.d.). GSK2256294. SPAN. ([Link])
- Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. ([Link])
- Wagner, K. M., McReynolds, C. B., Schmidt, J. W., & Hammock, B. D. (2017). Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Annual review of pharmacology and toxicology, 57, 345–367. ([Link])
- Li, X., Kempf, S., Hu, J., & Fleming, I. (2021). Soluble epoxide hydrolase is required in mediating inflammatory resolution. Clinical Research in Cardiology, 110(Suppl 1), P385. ([Link])
- Nesi-Reis, V., et al. (2023). Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. Inflammation and Cell Signaling, 10, e1900. ([Link])
- Cheriyan, J., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British journal of clinical pharmacology, 81(3), 515–525. ([Link])
- Morisseau, C., & Hammock, B. D. (2013). Soluble epoxide hydrolase: gene structure, expression and deletion. Frontiers in pharmacology, 4, 3. ([Link])
- Brilhante, M., et al. (2021). Soluble epoxide hydrolase inhibition avoid formalin-induced inflammatory hyperalgesia in the temporomandibular joint.
- Garscha, U., & Werz, O. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of medicinal chemistry, 56(17), 6597–6614. ([Link])
- López-Ramos, M., et al. (2013). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of chemical information and modeling, 53(7), 1759–1775. ([Link])
- Wang, L., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 64(24), 17681–17711. ([Link])
- Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. ([Link])
- Zhang, X., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(2), 109-117. ([Link])
- Ghamar, H., et al. (2021). GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension, 78(4), 1086–1097. ([Link])
- Sadeghi, K., & O'Reilly, S. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1312, 117–128. ([Link])
- Devaux, Y., et al. (2012). Epoxyeicosatrienoic Acid Pathway in Human Health and Diseases.
- Bio-Rad. (n.d.).
- Bio-Rad. (n.d.).
- Biomere. (2025).
- Imig, J. D. (2012). Vascular Pharmacology of Epoxyeicosatrienoic Acids. Clinical science (London, England : 1979), 122(3), 121–134. ([Link])
- Wikipedia. (n.d.).
- Spector, A. A., & Norris, A. W. (2007). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. American journal of physiology. Cell physiology, 292(3), C996–C1011. ([Link])
- Weintraub, N. L., et al. (1995). Epoxyeicosatrienoic acid metabolism in arterial smooth muscle cells. Journal of lipid research, 36(6), 1236–1246. ([Link])
Sources
- 1. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract 385 Soluble epoxide hydrolase is required in mediating inflammatory resolution [dgk.org]
- 11. Soluble Epoxide Hydrolase Cell-Based Assay Kit - Cayman Chemical [bioscience.co.uk]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. bio-rad.com [bio-rad.com]
- 18. biomere.com [biomere.com]
Application Notes and Protocols for Cell-Based Assays with 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Introduction
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine is a small molecule compound with potential applications in cancer research and drug discovery.[1] Identified as a chemotherapeutic agent, it is suggested to exert its effects by inhibiting the proliferation of human cancer cells.[1] The proposed mechanism of action involves binding to bromodomains, which are protein modules that recognize acetylated lysine residues and are crucial in the regulation of gene expression.[1] This document provides detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity. These assays are fundamental for researchers, scientists, and drug development professionals to evaluate the compound's efficacy and mechanism of action in a physiologically relevant context.[2][3]
Compound Profile:
| Property | Value |
| IUPAC Name | 2-Methoxy-5-(piperidine-1-sulfonyl)aniline |
| CAS Number | 379255-14-8 |
| Molecular Formula | C₁₂H₁₈N₂O₃S |
| Molecular Weight | 270.35 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general workflow for characterizing a small molecule inhibitor like this compound, from initial screening to more detailed mechanistic studies.
Caption: General workflow for small molecule inhibitor characterization.
Given its proposed activity as a bromodomain inhibitor, this compound would likely modulate signaling pathways that are dependent on bromodomain-containing proteins, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[4]
Caption: Potential modulation of bromodomain-dependent signaling.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., HeLa, A549, or a cell line with known bromodomain dependency)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[2]
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.[2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Data Acquisition:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and thus to the number of damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-well plate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
LDH Measurement:
-
After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Determine the percentage of cytotoxicity for each concentration by comparing the LDH activity in the treated wells to that of the positive control (cells lysed to achieve maximum LDH release).
-
Cellular Uptake and Bioavailability
To ensure that the observed effects are due to the compound acting intracellularly, it is important to determine its cellular bioavailability.
Principle: This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the intracellular concentration of the inhibitor.[5]
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
HPLC-MS system
-
Cell lysis buffer
-
Extraction solvents (e.g., acetonitrile)
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with a known concentration of this compound (typically near the IC₅₀ value) for various time points (e.g., 2, 6, 24 hours).
-
-
Cell Harvesting and Lysis:
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate the compound from the cell lysate.[2]
-
-
HPLC-MS Analysis:
-
Analyze the extracted samples using a validated HPLC-MS method to quantify the intracellular concentration of the compound.
-
Create a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Data Presentation
Table 1: Example Data for IC₅₀ Determination
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 82.1 ± 6.3 |
| 10 | 51.3 ± 4.8 |
| 50 | 25.6 ± 3.9 |
| 100 | 10.2 ± 2.1 |
References
- ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
Sources
Application Notes and Protocols for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine in Drug Discovery
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS No: 379255-14-8) as a key chemical scaffold in modern drug discovery. This document outlines its significance as a pharmaceutical intermediate, particularly in the development of targeted cancer therapies. We present detailed, field-proven protocols for its synthesis, its application in primary screening assays for kinase and bromodomain inhibition, and methodologies to evaluate its potential synergistic effects with established chemotherapeutic agents. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of approved drugs due to its favorable physicochemical properties and ability to form key hydrogen bond interactions with biological targets.[1][2] The title compound, this compound, is a versatile building block that combines the sulfonamide moiety with a substituted aniline scaffold. This particular arrangement of functional groups makes it a privileged structure for targeting enzymes at the forefront of oncology research, namely protein kinases and bromodomains.[3][4]
Commercial suppliers identify this compound as an intermediate for synthesizing kinase inhibitors for cancer treatment, and it has been described as a chemotherapeutic agent that binds to bromodomains and exhibits synergistic activity with other anticancer drugs.[3][4] The methoxy and primary amine groups on the phenyl ring provide crucial handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2]
This guide will provide the necessary protocols to leverage this compound as a starting point for a drug discovery campaign.
Physicochemical Properties & Handling
A clear understanding of the compound's basic properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 379255-14-8 | [4][5] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [4][5] |
| Molecular Weight | 270.35 g/mol | [4][5] |
| Appearance | Off-white to light yellow powder | Supplier Data |
| Solubility | Soluble in DMSO, DMF, Methanol | Supplier Data |
| Storage | Room temperature, protected from light, under inert gas | [3] |
Safety Precautions: Standard laboratory safety protocols should be followed. Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.[6]
Synthesis Protocol: A Rational Approach
Workflow for Synthesis
Caption: Proposed four-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol:
Rationale: This route strategically introduces the sulfonyl group precursor onto a nitrated aniline. The nitro group serves as a directing group and is a stable precursor to the final amine functionality, which is unmasked in the final step to avoid undesired side reactions during the sulfonylation and substitution steps.
Step 1: Synthesis of 2-Methoxy-5-nitroaniline
-
To a stirred solution of 2-methoxyaniline (1.0 equiv) in concentrated sulfuric acid at 0°C, add a solution of nitric acid (1.1 equiv) in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methoxy-5-nitroaniline. Characterize by ¹H NMR and LC-MS.
Step 2: Synthesis of 4-Methoxy-3-nitrobenzenesulfonyl chloride
-
Suspend 2-methoxy-5-nitroaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 equiv) in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. A vigorous reaction should occur.
-
Stir for 1-2 hours, then pour into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride. Use this intermediate immediately in the next step.
Step 3: Synthesis of 1-((4-Methoxy-3-nitrophenyl)sulfonyl)piperidine
-
Dissolve the crude 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 equiv) in dichloromethane at 0°C.
-
Add piperidine (1.2 equiv) followed by triethylamine (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient). Characterize by ¹H NMR and LC-MS.
Step 4: Synthesis of this compound
-
Dissolve 1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine (1.0 equiv) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Alternatively, the reduction can be achieved using iron powder in a mixture of ethanol and hydrochloric acid under reflux.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final product, this compound. Confirm structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.
Application in Kinase Inhibitor Screening
The sulfonamide scaffold is a well-established pharmacophore in kinase inhibitors, often targeting the hinge region of the ATP-binding pocket.[1] This compound is an excellent starting point for screening against a panel of kinases to identify novel hits.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: Luminescence-based assays, such as the Kinase-Glo® assay, are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening (HTS). They quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A potent inhibitor will result in a higher luminescence signal (more ATP remaining).
Materials:
-
Target Kinase (e.g., ABL, EGFR, SRC family kinases)
-
Kinase Substrate (specific to the kinase)
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega or similar)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at 2x the final desired concentration, typically near the Kₘ for the kinase)
-
This compound (dissolved in 100% DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the 384-well plate using an acoustic dispenser. Include positive control (known inhibitor) and negative control (DMSO only) wells.
-
Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well.
-
Initiate Reaction: Prepare a 2x ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for a duration determined by the kinase's activity (typically 60 minutes).
-
Detection: Add 10 µL of reconstituted Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.
-
Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Application in Bromodomain Inhibitor Screening
Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a critical role in transcriptional regulation. Their dysregulation is implicated in cancer and inflammation.[6] The phenylamine portion of the title compound could potentially mimic the acetyl-lysine motif.
Protocol: Bromodomain Binding Assay (AlphaScreen)
Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying biomolecular interactions.[3] It provides a robust, no-wash format for HTS. When a GST-tagged bromodomain binds to a biotinylated acetylated-histone peptide, donor and acceptor beads are brought into proximity, generating a signal. A competitive inhibitor disrupts this interaction, leading to a loss of signal.
Materials:
-
GST-tagged Bromodomain protein (e.g., BRD4(1))
-
Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
AlphaScreen™ GST Detection Kit (PerkinElmer or similar), containing Streptavidin-Donor beads and anti-GST-Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
This compound (in 100% DMSO)
-
White, opaque 384-well ProxiPlates
Procedure:
-
Compound Plating: As described in the kinase assay protocol, dispense a serial dilution of the compound and controls into the assay plate.
-
Protein/Peptide Addition: Prepare a mix of the GST-tagged bromodomain and the biotinylated histone peptide in assay buffer. Add this mix to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
-
Bead Addition: Prepare a suspension of the anti-GST Acceptor beads and Streptavidin Donor beads in the assay buffer in subdued light. Add this bead suspension to all wells.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Readout: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate IC₅₀ values as described for the kinase assay. A decrease in signal indicates inhibition of the protein-peptide interaction.
Evaluating Synergistic Effects
A key attribute reported for this chemical series is the potential for synergy with other chemotherapeutics.[4] This is a highly desirable property, as combination therapy can increase efficacy, overcome resistance, and reduce toxicity by allowing for lower doses of each agent.
Protocol: Cell Viability Assay for Synergy (Checkerboard Method)
Rationale: The checkerboard assay systematically tests a matrix of concentrations for two compounds, alone and in combination. The results can be analyzed using the isobologram method or by calculating a Combination Index (CI) to determine if the interaction is synergistic (greater than additive), additive, or antagonistic (less than additive).[7]
Materials:
-
Cancer cell line of interest (e.g., a human colon cancer line like HT-29)
-
Standard cell culture medium, FBS, and antibiotics
-
This compound ("Drug A")
-
Second chemotherapeutic agent ("Drug B", e.g., Paclitaxel)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar)
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Plating (Checkerboard):
-
Prepare 2x stock solutions of serial dilutions for Drug A and Drug B.
-
Along the x-axis of the plate, add a constant volume of the Drug A dilutions.
-
Along the y-axis of the plate, add a constant volume of the Drug B dilutions.
-
This creates a matrix where each well (except controls) has a unique combination of Drug A and Drug B concentrations. Include rows/columns for each drug alone and a vehicle control.
-
-
Incubation: Incubate the cells with the drug combinations for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Shake on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Readout: Measure luminescence with a plate reader.
-
Data Analysis (Combination Index - CI):
-
Use software like CompuSyn to calculate the Combination Index based on the Chou-Talalay method.[7]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for modern drug discovery programs. Its structure is primed for targeting key cancer-related enzyme families. The protocols provided herein offer a robust framework for its synthesis and subsequent biological evaluation. Initial "hit" discovery from kinase or bromodomain screening can be followed by medicinal chemistry efforts to explore the structure-activity relationship. The primary amine and methoxy group serve as excellent handles for derivatization to improve potency, selectivity, and drug-like properties, guided by the assay cascades detailed in this document. The potential for synergistic activity further enhances its appeal as a foundational scaffold for developing next-generation targeted therapies.
References
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline.
- Matrix Scientific. (n.d.). This compound.
- Eldehna, W. M., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Frontiers in Chemistry.
- Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology, 80(1), 3.16.1–3.16.14.
- Ortuso, F., et al. (2019). Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective. Molecules, 24(8), 1533.
- Reaction Biology. (n.d.). Bromodomain Assay Service.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Pharmaffiliates. (n.d.). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link] (Note: A representative URL is used as the original may be transient. The content reflects general SAR principles for sulfonamides.)
- Wu, C. C., et al. (2008). Differential binding modes of the bromodomains of CREB-binding protein (CBP) and p300 with acetylated MyoD. Journal of Molecular Biology, 384(2), 434-448.
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 5. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine synthesis yield improvement
Technical Support Center: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Welcome to the technical support center for the synthesis of this compound (CAS 379255-14-8).[1] This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis, leading to improved yields and purity.
The synthesis of this molecule is typically a two-step process involving the chlorosulfonation of a 2-methoxyaniline precursor followed by amidation with piperidine. Each step presents unique challenges that can significantly impact the overall yield. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide
This section is organized by the synthetic stage. For each stage, common problems are listed with their probable causes and validated solutions.
Stage 1: Chlorosulfonation of 2-Methoxyaniline
The formation of the key intermediate, 4-amino-3-methoxybenzene-1-sulfonyl chloride, is often the most challenging step. The primary reagent, chlorosulfonic acid, is highly reactive and non-selective, while the aniline starting material is sensitive to degradation.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Caption: General two-step synthesis pathway.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| 1. Very Low or No Yield of Sulfonyl Chloride | A. Degradation of Starting Material: 2-methoxyaniline can be oxidized or can polymerize under the harsh acidic conditions. B. Incorrect Reaction Temperature: The reaction is highly exothermic. Runaway temperatures can lead to charring and the formation of multiple byproducts.[2] | A. Use of a Protected Amine: Consider protecting the aniline as an acetanilide (N-(2-methoxyphenyl)acetamide) before sulfonation. The acyl group can be removed during an aqueous workup or a subsequent hydrolysis step. This moderates the reactivity of the aromatic ring.[3] B. Strict Temperature Control: Add the aniline or its derivative dropwise to the chlorosulfonic acid, which has been pre-cooled to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the addition. After addition, allow the reaction to warm slowly to room temperature before any heating is applied.[2][4] |
| 2. Formation of Multiple Products (Isomers) | A. High Reaction Temperature: Higher temperatures can overcome the steric hindrance of the methoxy group, leading to sulfonation at the ortho position relative to the amine. B. Excess Chlorosulfonic Acid: A large excess of the sulfonating agent can lead to the formation of disulfonylated products.[2] | A. Optimize Temperature Profile: Maintain a low temperature (0-10 °C) during the initial phase of the reaction. The primary product is expected to be sulfonation at the para position due to steric hindrance from the methoxy group. B. Stoichiometric Control: Use a moderate excess of chlorosulfonic acid (e.g., 3-5 equivalents). A patent describing a similar chlorosulfonation suggests that a ratio of at least 5 molar equivalents of chlorosulfonic acid is beneficial.[2][4] Monitor the reaction by TLC or HPLC to determine the optimal stoichiometry for your specific setup. |
| 3. Difficulty Isolating the Sulfonyl Chloride Intermediate | A. Hydrolysis during Workup: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them back to the unreactive sulfonic acid.[5][6] This is a major cause of yield loss. B. Product Solubility: The intermediate may have some solubility in the aqueous quench solution. | A. Anhydrous Workup & Rapid Extraction: Quench the reaction by carefully pouring it onto crushed ice, which keeps the temperature low and minimizes hydrolysis rates.[2][4] Immediately extract the product into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure all glassware is dry and use anhydrous solvents.[5] B. In-situ Use: If possible, consider a "one-pot" procedure where the crude sulfonyl chloride solution is used directly in the next step without full isolation. This minimizes hydrolytic losses. A recent development in Sandmeyer chlorosulfonylation highlights that this approach may not be feasible if a large excess of acid is used. |
Stage 2: Amidation with Piperidine
This stage involves the reaction of the 4-amino-3-methoxybenzene-1-sulfonyl chloride intermediate with piperidine to form the final sulfonamide product.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for low yield.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| 1. Low Conversion to Sulfonamide | A. Deactivated Sulfonyl Chloride: The intermediate has hydrolyzed to sulfonic acid, which is unreactive towards amines.[5] B. Insufficient Base: The reaction generates one equivalent of HCl, which protonates the piperidine, rendering it non-nucleophilic and halting the reaction.[5] C. Steric Hindrance/Low Reactivity: Although piperidine is a strong nucleophile, low temperatures or inappropriate solvents can slow the reaction. | A. Ensure Quality of Intermediate: Use the sulfonyl chloride immediately after preparation and ensure it was kept dry. An NMR or IR spectrum can confirm the presence of the S-Cl bond. B. Use Excess Amine or a Non-Nucleophilic Base: Use at least two equivalents of piperidine—one to react and one to act as the base. Alternatively, use one equivalent of piperidine and 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][7] C. Optimize Reaction Conditions: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common solvents. The reaction is typically run at 0 °C to room temperature.[8][9] If the reaction is sluggish (monitor by TLC), gentle heating (30-40 °C) or the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the conversion.[9] |
| 2. Product is Contaminated with Starting Materials | A. Incomplete Reaction: See cause 1C. B. Impure Intermediate: Unreacted 2-methoxyaniline carried over from the first step. | A. Drive Reaction to Completion: Allow for longer reaction times or gently heat the mixture. Ensure proper stoichiometry of reagents. B. Purify Intermediate or Final Product: If the intermediate cannot be purified easily, the final product can be separated from the unreacted aniline by column chromatography or by an acidic wash (e.g., dilute HCl) during workup to remove the basic aniline impurity. |
| 3. Difficult Final Product Purification | A. Oily Product: The product may not crystallize easily. B. Co-crystallization with Byproducts: Salts (e.g., piperidinium hydrochloride) or other impurities may be present. | A. Optimize Crystallization: Screen different solvent systems for recrystallization. Common choices for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[10] If crystallization fails, column chromatography on silica gel is a reliable alternative. B. Aqueous Wash: Before crystallization, thoroughly wash the organic solution of your product with water to remove water-soluble salts. A wash with a dilute base (e.g., NaHCO₃) can remove any residual sulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: My chlorosulfonation step is consistently failing, resulting in a black tar. What is the single most critical parameter to control? A: Temperature. The reaction of an activated aromatic amine with chlorosulfonic acid is extremely exothermic. Uncontrolled addition or inadequate cooling will lead to rapid decomposition and polymerization. You must pre-cool the chlorosulfonic acid and add the 2-methoxyaniline (or its N-acetyl derivative) portion-wise or as a slow, steady drip, ensuring the internal temperature never exceeds 10 °C.
Q2: Can I use a different sulfonating agent, like sulfuryl chloride? A: While other reagents can generate sulfonyl chlorides, chlorosulfonic acid is the most direct method for this substrate. Other methods, like the Sandmeyer reaction (diazotization of the amine followed by reaction with SO₂/CuCl), are also viable and have been optimized for flow chemistry, but this introduces additional steps.[11][12] Using sulfuryl chloride typically requires a different reaction pathway.
Q3: Is it necessary to use an inert atmosphere (Nitrogen/Argon) for the amidation step? A: It is highly recommended. The sulfonyl chloride intermediate is moisture-sensitive.[5] Performing the reaction under an inert atmosphere minimizes the risk of hydrolysis, which is a primary cause of yield loss.[5]
Q4: My final product yield is high, but the purity by NMR is low. What's a likely contaminant? A: The most common impurity is the hydrochloride salt of the base used (either piperidine or triethylamine). This can typically be removed by dissolving your crude product in an organic solvent (like ethyl acetate) and washing it thoroughly with water and then brine before drying and concentrating.
Q5: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of the 2-methoxyaniline starting material. For the second step, you can monitor the disappearance of the sulfonyl chloride and the appearance of the more polar sulfonamide product. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize with a UV lamp.
Optimized Reference Protocol
This protocol is a synthesized recommendation based on common laboratory practices for this class of compounds.
Step 1: Synthesis of 4-amino-3-methoxybenzene-1-sulfonyl chloride
-
In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add chlorosulfonic acid (4.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add N-(2-methoxyphenyl)acetamide (1.0 eq) portion-wise over 1 hour, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Very carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
The precipitated solid is the crude sulfonyl chloride. Immediately filter the solid and wash with cold water, or extract the entire mixture with cold dichloromethane (3x).
-
If extracting, combine the organic layers, dry over anhydrous sodium sulfate, filter, and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary , as the intermediate can be unstable.
Step 2: Synthesis of this compound
-
To a solution of piperidine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add the crude solution of 4-amino-3-methoxybenzene-1-sulfonyl chloride (1.0 eq) from the previous step dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography to yield the final product.
References
- BenchChem. (2025).
- Stauffer, C. S. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A.
- BenchChem. (2025).
- Malet-Sanz, L., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF.
- Wolan, A., & Zborowski, K. (2015).
- King, J. F., & Lee, T. M. (1993).
- Zhang, J., et al. (2016). Method for preparing high-purity sulfonamide compound, and intermediate thereof and preparation method therefor. WIPO Patent No. WO2016141548A1.
- Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Kim, J. H., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives.
- Leca, J. P., et al. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. French Patent No. FR2795723A1.
- Matrix Scientific. (2026). This compound.
- Asghar, M. N., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Reddit User. (2016). Hydrolysis stable sulfonyl chlorides. Reddit.
- DeLuca, R. J., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Arman, H. D., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)
- DeLuca, R. J., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Zubrienė, A., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Patel, B. R., et al. (2012). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. WIPO Patent No. WO2012101648A1.
- Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Weinstock, J., & Tull, R. J. (1964). Process for preparing sulfonamide compounds. U.S. Patent No. US3161675A.
- Schimpf, R. (1978). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID. German Patent No. DE2714031A1.
- BenchChem. (2025).
- J. R. Geigy A.-G. (1963). Process for the preparation of disulfamylanilines. Swiss Patent No. CH371128A.
- Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound.
- Müller, C. E., et al. (2002). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 3. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 4. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Welcome to the technical support guide for the purification of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its molecular structure, featuring a polar aromatic amine, a methoxy group, and a sulfonamide moiety, presents a unique set of purification challenges. The presence of multiple functional groups can lead to issues with solubility, stability, and chromatographic behavior, often resulting in impurities that are difficult to remove. This guide is designed to provide practical, experience-driven solutions to these problems.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][3] |
| Molecular Weight | 270.35 g/mol | [1][3] |
| Appearance | Typically a solid | [4] |
| CAS Number | 379255-14-8 | [1][3][5] |
Common Purification Challenges & Troubleshooting
This section addresses the most frequently encountered issues during the purification of this compound and offers step-by-step guidance to resolve them.
Issue 1: Oiling Out During Recrystallization
Question: My compound separates as an oil instead of crystals during recrystallization. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem when purifying sulfonamides and occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This is often due to a high concentration of impurities or when the melting point of the solid is lower than the boiling point of the recrystallization solvent.[6]
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocols:
Protocol 1: Modifying the Cooling Process
-
Re-dissolution: If oiling occurs, reheat the mixture until the oil fully redissolves.
-
Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling often promotes oil formation.
-
Induce Crystallization: If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6]
Protocol 2: Changing the Solvent System
-
The polarity of the solvent plays a critical role. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[6]
-
If the compound is oiling out from a non-polar solvent, it indicates the solvent is too non-polar. Try a more polar solvent.
-
Conversely, if a very polar solvent is used, the compound's solubility might be too high. In this case, a solvent/anti-solvent system can be beneficial.[7]
Issue 2: Poor Recovery After Column Chromatography
Question: I'm losing a significant amount of my compound on the silica gel column. How can I improve my recovery?
Answer:
Poor recovery of polar aromatic amines from silica gel chromatography is a frequent issue.[8] The primary amine and sulfonamide groups can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking" of the compound down the column.
Strategies to Improve Recovery:
-
Deactivating the Silica Gel:
-
Amine Wash: Pre-treating the mobile phase with a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), can neutralize the acidic sites on the silica gel. This reduces the strong interactions with your polar amine compound, allowing for better elution.
-
Pre-treated Silica: Commercially available deactivated silica gels can also be used.
-
-
Optimizing the Mobile Phase:
-
Polarity Gradient: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute less polar impurities.
-
Solvent Choice: For polar amines, solvent systems like dichloromethane/methanol or ethyl acetate/heptane with a small amount of methanol are often effective. The mobility of amines is highly dependent on the polarity of the mobile phase.
-
Experimental Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography.
Issue 3: Persistent Colored Impurities
Question: My purified product has a persistent yellow or brown color. What are these impurities and how can I remove them?
Answer:
Colored impurities in aromatic amines are often due to oxidation or side-products from the synthesis. The starting materials, such as 2-methoxy-5-nitroaniline, can also be colored.[9]
Decolorization Techniques:
-
Activated Charcoal Treatment:
-
Procedure: During recrystallization, after the compound has been fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).[6]
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6] Using pre-heated glassware is crucial to prevent premature crystallization in the funnel.[6]
-
-
Chemical Treatment:
-
In some cases, a dilute solution of a reducing agent, like sodium bisulfite, can be used to quench colored oxidation byproducts. This should be followed by a workup and subsequent purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Potential impurities could include unreacted starting materials, such as 2-methoxy-5-nitroaniline, or byproducts from the sulfonylation reaction.[9] Other related substances, like isomers or over-alkylated products, may also be present.[10]
Q2: Is this compound stable to heat and light?
A2: Aromatic amines can be susceptible to oxidation, which can be accelerated by heat and light, often leading to discoloration. It is advisable to store the compound in a cool, dark place and to use an inert atmosphere (like nitrogen or argon) for long-term storage.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my compound?
A3: Direct analysis of polar aromatic amines by GC can be challenging due to their tendency to cause peak tailing and potential for decomposition on the column.[8][11] While specialized columns exist, Liquid Chromatography (LC), particularly LC-MS, is generally a more reliable method for analyzing the purity of this compound.[10]
Q4: What is the best way to dry the purified product?
A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The product can then be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. Avoid excessively high temperatures to prevent decomposition.
References
- Mazzoleni, L., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Publications.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Scribd. (n.d.). Recrystallization of Sulfanilamide.
- Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]
- 3. eMolecules this compound | 379255-14-8 | Fisher Scientific [fishersci.com]
- 4. 2-甲氧基-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
Overcoming solubility issues with 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Technical Support Center: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Welcome to the technical support guide for this compound (CAS No: 379255-14-8). This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this compound. By understanding its physicochemical properties, we can strategically design effective solubilization protocols.
Compound Overview
This compound is a molecule featuring an aromatic amine, a methoxy group, and a piperidine sulfonamide moiety.[1] An analysis of these functional groups suggests potential solubility challenges. The aromatic rings and piperidine group contribute to its lipophilicity, while the amine and sulfonamide groups offer sites for hydrogen bonding and potential pH-dependent ionization. The interplay of these features dictates its behavior in various solvent systems. Aromatic amines, for instance, are known to have limited water solubility that can be modulated by pH.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound precipitating upon standing or dilution?
A1: Precipitation is a classic sign of supersaturation and poor compound stability in the chosen solvent system. This often occurs when a compound is initially dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is significantly lower. The sulfonamide and aromatic amine structure contributes to a molecular profile where high concentrations are difficult to maintain in aqueous media.
Q2: What is the expected aqueous solubility of this compound?
A2: While specific experimental data for this exact molecule is not publicly available, its structural components—an aromatic amine and a sulfonamide—suggest inherently low aqueous solubility.[3] Phenylamine (aniline) itself is only slightly soluble in water.[2] The larger, more complex structure of this compound further reduces its affinity for water. Expect solubility to be in the low µg/mL range in neutral aqueous solutions.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can temporarily increase the solubility of many compounds. However, this may only create a supersaturated solution that will precipitate upon cooling to ambient temperatures. Furthermore, prolonged heating can risk chemical degradation. If you use heat, ensure the solution remains clear after returning to room temperature before use.
Q4: How does the methoxy group affect solubility?
A4: The methoxy group (–OCH₃) can have varied effects. While it is a hydrogen bond acceptor, it doesn't significantly increase the polar surface area of a molecule compared to a hydroxyl group.[4] Its primary role is often to modulate electronic properties and ligand-target binding interactions.[5][6] In some cases, it can enhance solubility, but this is not a universal rule and depends heavily on the overall molecular structure.[3]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are encountering solubility issues, it indicates that the current solvent system is not optimal. The following section provides a systematic approach to identifying a more suitable formulation.
Strategy 1: pH Modification
Scientific Rationale: The phenylamine moiety is basic and can be protonated to form a more soluble salt.[7] Aromatic amines typically have a pKa in the 4-5 range for their conjugate acids.[8][9] By lowering the pH of the aqueous medium to below the pKa, the equilibrium will shift towards the protonated, more soluble cationic form.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM).
-
Acidification: Prepare your target aqueous buffer (e.g., PBS, citrate buffer). Before adding the compound, adjust the pH of the buffer downwards. Start with a pH of 4.5-5.0.
-
Dilution: While vortexing the acidified buffer, slowly add the concentrated stock solution dropwise to achieve the desired final concentration. This technique, known as "anti-solvent precipitation," when done carefully, can produce a stable solution.[10]
-
Observation: Observe the solution for any signs of precipitation (cloudiness, particulates) immediately and after a set period (e.g., 1 hour).
-
Optimization: If precipitation still occurs, attempt the dilution in a buffer with a lower pH (e.g., 3.5-4.0).
Logical Workflow for pH Modification
Caption: Workflow for using pH adjustment to improve solubility.
Strategy 2: Utilizing Co-solvents
Scientific Rationale: When pH modification is insufficient or undesirable (e.g., due to experimental constraints), co-solvents can be employed. Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system to be more favorable for dissolving lipophilic compounds.[10][11] They effectively reduce the interfacial tension between the compound and the aqueous medium.[10]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Dimethyl Sulfoxide (DMSO) - Note: Often limited to <1% in final concentration for biological assays.
-
N-Methyl-2-pyrrolidone (NMP)
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock of your compound in 100% of the co-solvent to be tested (e.g., 10 mg/mL in PEG-400).
-
Titration: Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG-400 in water).
-
Solubility Test: Add a small, precise amount of the compound's solid powder to each co-solvent/water mixture.
-
Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a suitable method (e.g., HPLC-UV, LC-MS) to quantify the dissolved concentration.
-
Data Summary: Compile the results in a table to identify the most effective co-solvent system.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (% v/v in Water) | Measured Solubility (µg/mL) | Observations |
| 100% Water (Control) | < 5 | Heavy precipitation |
| 10% Ethanol | 25 | Slight haze |
| 20% Ethanol | 80 | Clear solution |
| 10% PEG-400 | 45 | Clear solution |
| 20% PEG-400 | 150 | Clear solution |
| 10% Propylene Glycol | 30 | Clear solution |
| 20% Propylene Glycol | 110 | Clear solution |
Strategy 3: Surfactants and Complexation Agents
Scientific Rationale: For particularly challenging compounds, surfactants or complexation agents can be effective.
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic drug molecules in their core, increasing the apparent solubility of the drug in water.[12] Common examples include Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS).[12]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[13]
Experimental Workflow for Advanced Formulations
Caption: Decision tree for employing advanced solubilization techniques.
Summary and Recommendations
Overcoming the solubility challenges of this compound requires a systematic, multi-pronged approach.
-
Start with pH: Given the basic amine group, pH adjustment is the most direct and often most effective initial strategy. Aim for a pH range of 3.5 to 5.0.
-
Introduce Co-solvents: If pH alone is insufficient, or if the experimental context requires a near-neutral pH, systematically screen pharmaceutically acceptable co-solvents like PEG-400 and Propylene Glycol.
-
Combine Approaches: A combination of pH adjustment and co-solvency can have a synergistic effect.[11][13] For example, using a 20% PEG-400 solution buffered at pH 4.5 may yield significantly better results than either method alone.
-
Consider Advanced Formulations: For the most difficult cases, especially for in-vivo applications, formulations involving surfactants or cyclodextrins may be necessary.[12][14]
Always validate the stability of your final formulation over the time course of your experiment to ensure the compound remains in solution.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Research.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Organic & Inorganic Chemistry.
- The role of the methoxy group in approved drugs. (2025).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online.
- Role of pH in partitioning and cation exchange of aromatic amines on water-satur
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.).
- Solubility and pH of amines. (n.d.).
- 2-Methoxy-5-(piperidine-1-sulfonyl)aniline. (n.d.). Biosynth.
- The role of the methoxy group in approved drugs. (2024). PubMed.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025).
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). PharmaInfo.
- Chapter 22 Notes - Amines. (2002).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
- Solubility Enhancement techniques. (n.d.). Slideshare.
- Properties of amines. (2024). Chemistry LibreTexts.
- 1-Piperidinesulfonamide. (n.d.). PubChem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- an introduction to phenylamine (aniline). (n.d.). Chemguide.
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Chapter 22 notes [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. jocpr.com [jocpr.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Optimizing reaction conditions for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine synthesis
Technical Support Center: Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in various drug discovery programs, and its efficient synthesis is critical for downstream applications. This guide is designed for chemistry professionals to troubleshoot and optimize the multi-step synthesis, ensuring high yield and purity. We will address common experimental issues with evidence-based solutions, detailed protocols, and mechanistic insights.
The most reliable and scalable synthetic route proceeds in three main stages:
-
Chlorosulfonylation: Electrophilic substitution of 2-methoxyaniline to form the key sulfonyl chloride intermediate.
-
Sulfonamide Formation: Nucleophilic substitution of the sulfonyl chloride with piperidine.
-
Purification: Isolation and purification of the final product.
Note: An alternative route involving the reduction of a nitro-group precursor is also viable but often involves harsher reduction conditions that may not be compatible with all functionalities. This guide will focus on the direct chlorosulfonylation pathway.
Proposed Synthetic Workflow
The following diagram outlines the recommended synthetic pathway and key quality control checkpoints.
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide & FAQs
Question 1: My yield from the chlorosulfonylation step is extremely low, and the reaction mixture turned dark/charred. What went wrong?
Answer: This is a classic issue of poor temperature control and/or moisture contamination.
Potential Causes & Mechanistic Insight:
-
Exothermic Reaction: The reaction of an amine with chlorosulfonic acid is highly exothermic. An uncontrolled temperature rise leads to polysulfonylation, oxidation of the aniline, and ultimately, decomposition (charring).
-
Hydrolysis of Reagent: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. If your starting material or solvent is not anhydrous, the effective concentration of the chlorosulfonating agent is reduced, leading to poor conversion.
-
Incorrect Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to incomplete reaction, especially if some of it is quenched by trace moisture.
Troubleshooting & Optimization Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if applicable, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]
-
Controlled Reagent Addition: The addition of 2-methoxyaniline to the chlorosulfonic acid should be done portion-wise or via a dropping funnel at a slow, controlled rate.
-
Maintain Low Temperature: The reaction vessel must be submerged in an ice-salt or dry ice-acetone bath to maintain an internal temperature of 0-5 °C throughout the addition and for a short period afterward.
-
Optimize Stoichiometry: Use a significant excess of chlorosulfonic acid. While literature varies, a common starting point is 5-10 molar equivalents relative to the aniline.[2]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 0-5 °C | Prevents charring and side reactions. |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents hydrolysis of chlorosulfonic acid.[1] |
| Reagent Ratio | 2-3 eq. HSO₃Cl | 5-10 eq. HSO₃Cl | Drives reaction to completion.[2] |
| Addition Rate | Rapid (bulk) | Slow, dropwise | Manages exothermicity. |
Question 2: The sulfonamide formation step is sluggish, and my work-up yields unreacted sulfonyl chloride and other impurities. How can I improve this?
Answer: This problem typically points to issues with nucleophilicity, base selection, or hydrolysis of the sulfonyl chloride intermediate.
Potential Causes & Mechanistic Insight:
-
Hydrolysis of Sulfonyl Chloride: The 4-amino-3-methoxybenzene-1-sulfonyl chloride intermediate is highly susceptible to hydrolysis, converting it to the unreactive sulfonic acid.[1][3] This is the most common cause of low yields in this step.
-
Insufficient Basicity: The reaction generates one equivalent of HCl, which will protonate the piperidine nucleophile, rendering it inactive. A suitable base is required to scavenge this acid.
-
Poor Solvent Choice: The solvent must be able to dissolve both the sulfonyl chloride and piperidine without reacting with them.
Troubleshooting & Optimization Strategies:
-
Use the Intermediate Immediately: Do not store the sulfonyl chloride intermediate. It is best to proceed directly to the amination step after the initial work-up of the chlorosulfonylation reaction.
-
Ensure Anhydrous Conditions: As with the first step, all reagents, solvents (e.g., Dichloromethane, THF), and glassware must be scrupulously dry.[1]
-
Select an Appropriate Base: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA). Pyridine can also serve as the solvent. Use at least 2 equivalents of piperidine or 1.1 equivalents of piperidine with 1.2 equivalents of TEA.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the sulfonyl chloride. If the reaction stalls, gentle warming (30-40 °C) may be beneficial, but watch for decomposition.
Caption: Decision tree for troubleshooting the sulfonamide formation.
Question 3: My final product is an off-white or brownish solid, and NMR shows impurities. What is the best purification strategy?
Answer: The most common and effective method for purifying solid sulfonamides like this is recrystallization.[4] The choice of solvent is critical.
Potential Causes & Mechanistic Insight:
-
Colored Impurities: These are often trace decomposition products from the chlorosulfonylation step or side-products from the amination.
-
Unreacted Starting Materials: Incomplete reactions can leave residual sulfonyl chloride (which may hydrolyze to sulfonic acid upon workup) or piperidine.
-
Bis-sulfonated Products: While less common with secondary amines like piperidine, it's a possibility if primary amine contaminants are present.[1]
Troubleshooting & Optimization Strategies:
-
Aqueous Wash: Before recrystallization, ensure your crude product (dissolved in an organic solvent like ethyl acetate or DCM) has been thoroughly washed with a dilute acid (e.g., 1M HCl) to remove excess piperidine/base, followed by a brine wash and drying over Na₂SO₄ or MgSO₄.
-
Solvent Screening for Recrystallization: The ideal solvent will dissolve the product when hot but not at room temperature, while impurities remain soluble.[4]
-
Good candidates: Ethanol, isopropanol, or mixtures of ethanol/water or ethyl acetate/hexanes.
-
Procedure: Perform small-scale solubility tests to find the best solvent system. Dissolve the crude solid in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Charcoal Treatment: If the color persists, you can add a small amount of activated charcoal to the hot solution before filtering it (while hot) to remove colored impurities.[4]
| Solvent System | Temperature | Target Compound Solubility | Impurity Solubility |
| Ethanol/Water | Hot (Boiling) | High | High/Moderate |
| Cold (0-5 °C) | Low (Crystallizes) | Moderate (Stays in solution) | |
| Ethyl Acetate/Hexanes | Hot (Boiling) | High | High/Moderate |
| Cold (0-5 °C) | Low (Crystallizes) | Moderate (Stays in solution) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-methoxybenzene-1-sulfonyl chloride
Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (58.3 g, 0.5 mol, 5 eq.).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 2-methoxyaniline (12.3 g, 0.1 mol, 1 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.
-
The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum. Use this intermediate immediately in the next step.
Protocol 2: Synthesis of this compound
-
In a 250 mL round-bottomed flask, dissolve the crude 4-amino-3-methoxybenzene-1-sulfonyl chloride (from the previous step, approx. 0.1 mol) in anhydrous pyridine (100 mL) at room temperature under a nitrogen atmosphere.
-
Slowly add piperidine (9.4 g, 0.11 mol, 1.1 eq.) to the solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride spot disappears.
-
Pour the reaction mixture into 500 mL of 1M HCl (aq) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
References
- MDPI. (n.d.). Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates.
- ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.
- Google Patents. (n.d.). Sulfonamide purification process. US2777844A.
- ACS Publications. (2018). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.
- ACS Publications. (2022). Direct Reaction of Nitroarenes and Thiols via Photodriven Oxygen Atom Transfer for Access to Sulfonamides. Organic Letters.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PubMed. (n.d.). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods.
- ResearchGate. (n.d.). The reduction transformation of nitroene‐sulfonamide products.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1.
- ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
- Google Patents. (n.d.). Process for the preparation of disulfamylanilines. CH371128A.
Sources
Technical Support Center: Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying and mitigating common side reactions to improve yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a successful and reproducible outcome.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound is most reliably achieved through a three-step process starting from 1-methoxy-4-nitrobenzene. This route strategically introduces the sulfonylpiperidine moiety before the final reduction of the nitro group to the target aniline. This approach avoids the complications of having a reactive primary amine present during the harsh chlorosulfonation step.
The overall synthetic workflow is illustrated below:
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Chlorosulfonation of 1-Methoxy-4-nitrobenzene
This electrophilic aromatic substitution is the most critical and challenging step. The strong electron-withdrawing nitro group deactivates the ring, while the methoxy group is a strong activator and ortho-, para-director. The desired product requires sulfonation ortho to the methoxy group and meta to the nitro group.
Q1: My yield of 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride is very low, and I recovered a lot of water-soluble material after quenching.
Answer: This is a classic sign of premature hydrolysis of the sulfonyl chloride intermediate.
-
Causality: Chlorosulfonic acid and the resulting sulfonyl chloride are extremely reactive towards water. Any moisture in the starting material, solvent, or glassware will convert the sulfonyl chloride back into the corresponding sulfonic acid. The sulfonic acid is non-reactive towards piperidine in the next step and will be lost during the aqueous workup, leading to a significant drop in yield.
-
Preventative Measures:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Reagents: Use freshly opened or anhydrous grade chlorosulfonic acid. Ensure the starting 1-methoxy-4-nitrobenzene is dry.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
Protocol Insight: The reaction is often performed using chlorosulfonic acid as both the reagent and solvent. The addition of thionyl chloride can help drive the equilibrium towards the sulfonyl chloride product.[1][2]
Q2: My NMR analysis shows a mixture of isomeric products. How can I improve regioselectivity?
Answer: Formation of isomeric sulfonyl chlorides is typically caused by poor temperature control.
-
Causality: While the combined directing effects of the methoxy and nitro groups strongly favor sulfonation at the C-5 position (ortho to methoxy, meta to nitro), higher temperatures can provide enough energy to overcome this activation barrier, leading to sulfonation at other positions, such as C-2 (ortho to both groups, but sterically hindered).
-
Troubleshooting & Solutions:
-
Temperature Control: The addition of 1-methoxy-4-nitrobenzene to chlorosulfonic acid is highly exothermic. This addition must be done slowly, portion-wise, at a low temperature (typically 0-5 °C) with efficient stirring.[3]
-
Reaction Monitoring: After the initial addition, the reaction may be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion.[1] Monitor the reaction by TLC or a test quench (aliquot removed, quenched in ice water, extracted, and analyzed) to find the optimal balance between reaction completion and side product formation.
-
Q3: The reaction mixture turned into a dark, intractable tar.
Answer: Tar formation indicates decomposition, often due to excessive heat or reaction time.
-
Causality: Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. At elevated temperatures or with prolonged reaction times, it can cause oxidative degradation of the aromatic ring, leading to polymerization and charring.
-
Preventative Measures:
-
Strictly adhere to the recommended temperature profile. Do not allow the internal temperature to rise uncontrollably during addition.
-
Do not let the reaction run for an excessively long time. Once TLC analysis shows consumption of the starting material, proceed with the workup.
-
Visualizing Chlorosulfonation Side Reactions
Caption: Key reaction pathways in the chlorosulfonation step.
Step 2: Sulfonamide Formation with Piperidine
Q4: The reaction to form the sulfonamide is sluggish or incomplete.
Answer: This issue usually points to a problem with the sulfonyl chloride starting material or the reaction conditions.
-
Causality & Solutions:
-
Degraded Sulfonyl Chloride: If the sulfonyl chloride from Step 1 was exposed to moisture, it will have partially hydrolyzed to the unreactive sulfonic acid. It is best to use the crude sulfonyl chloride immediately after workup.
-
Stoichiometry: Use a slight excess of piperidine (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion. A tertiary amine base like triethylamine (at least 1 equivalent) is also required to scavenge the HCl byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[4]
-
Temperature: The reaction is typically run at 0 °C to room temperature. If it is sluggish, gentle warming may be applied, but monitor for potential side reactions.
-
Step 3: Nitro Group Reduction
Q5: My final product is impure, showing multiple spots on TLC after the reduction step.
Answer: Incomplete reduction or the formation of undesired reduction byproducts are common issues.
-
Causality: The reduction of an aromatic nitro group can proceed through various intermediates (nitroso, hydroxylamine). If the reaction is not complete, these may remain. The choice of reducing agent is critical for a clean conversion.
-
Troubleshooting & Solutions:
-
Catalytic Hydrogenation (Preferred Method): This is often the cleanest method.
-
Catalyst: Use a good quality 5-10% Palladium on Carbon (Pd/C) catalyst. Ensure the catalyst is not old or deactivated.
-
Hydrogen Pressure: While balloon pressure may suffice, using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ ensures a more efficient reaction.
-
Reaction Time: Monitor the reaction by TLC or LCMS until the starting material is fully consumed. This can take several hours to over a day.[5]
-
-
Chemical Reduction: Reagents like Tin(II) chloride (SnCl₂) in an acidic medium (HCl) are effective alternatives. However, this method can sometimes lead to chlorinated byproducts and requires a more complex workup to remove tin salts.
-
Purification: The final product, this compound, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is an effective way to remove impurities and obtain a high-purity product.[6]
-
Frequently Asked Questions (FAQs)
Q: Can I start with 2-methoxyaniline? A: While possible, it is not recommended. The free amino group of 2-methoxyaniline is highly reactive towards chlorosulfonic acid, leading to the formation of sulfamic acids and potential polymerization. If this starting material must be used, the amino group must first be protected, typically as an acetamide. This adds two steps (protection and deprotection) to the overall synthesis.
Q: What are the critical safety precautions for this synthesis? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Thionyl chloride is also corrosive and toxic. All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield). The quenching of the chlorosulfonation reaction (pouring onto ice) must be done slowly and cautiously.
Q: What are the best analytical methods for monitoring this synthesis? A:
-
Thin-Layer Chromatography (TLC): Excellent for routine monitoring of reaction progress, especially for the consumption of starting material. Use a solvent system like ethyl acetate/hexanes.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and intermediates.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of all intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Recommended Experimental Protocol
This protocol is a synthesized example based on established chemical principles for this class of compounds.[1][3][5]
Step 1: Synthesis of 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add chlorosulfonic acid (50 mL, ~0.75 mol) and cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 1-methoxy-4-nitrobenzene (15.3 g, 0.1 mol) in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, add thionyl chloride (11 mL, 0.15 mol) dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude sulfonyl chloride under vacuum. It should be used immediately in the next step.
Step 2: Synthesis of 1-(4-Methoxy-3-nitrophenylsulfonyl)piperidine
-
Dissolve the crude 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride from the previous step in anhydrous dichloromethane (DCM, 200 mL).
-
In a separate flask, dissolve piperidine (10.2 g, 0.12 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous DCM (50 mL).
-
Cool the sulfonyl chloride solution to 0 °C and add the piperidine/triethylamine solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Wash the reaction mixture sequentially with 1N HCl (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound
-
In a hydrogenation vessel, dissolve 1-(4-Methoxy-3-nitrophenylsulfonyl)piperidine (15 g, 0.05 mol) in ethanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.75 g, 5 wt %).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Once the reaction is complete (confirmed by TLC or LCMS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the crude product.
-
Purify by recrystallization from isopropanol or ethanol to afford pure this compound as a crystalline solid.[5]
| Parameter Table for Synthesis | ||
| Step | Key Reagents | Critical Parameters |
| 1. Chlorosulfonation | 1-Methoxy-4-nitrobenzene, ClSO₃H, SOCl₂ | Temperature: 0-10 °C for addition. Anhydrous conditions. |
| 2. Sulfonamide Formation | Sulfonyl chloride, Piperidine, Et₃N | Anhydrous solvent. Stoichiometry of base. |
| 3. Nitro Reduction | Nitro-intermediate, H₂, 10% Pd/C | Catalyst quality. H₂ pressure. Reaction monitoring. |
References
- Benchchem. Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis.
- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- Google Patents. CH371128A - Process for the preparation of disulfamylanilines.
- Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
- Biosynth. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline.
- Google Patents. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
- PubChem. 5-Chloro-2-methoxyaniline.
- ChemicalBook. 5-Chloro-2-methoxyaniline | 95-03-4.
- ACS Publications. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
- ePrints Soton. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
- Beilstein Journal of Organic Chemistry via PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
Sources
- 1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 2. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 7. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with the crystallization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS No: 379255-14-8). Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to resolve common issues and optimize your crystallization process.
Compound Overview
This compound is a sulfonamide derivative. Like many sulfonamides, its structure contains both polar functional groups (amine, sulfonamide) and a nonpolar aromatic ring, which dictates its solubility and crystallization behavior. Understanding these properties is the first step in successful crystallization.
| Property | Value | Source |
| CAS Number | 379255-14-8 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₃S | [1] |
| Molecular Weight | 270.35 g/mol | [1] |
| Predicted pKa | 8.14 ± 0.42 | [3] |
| Predicted LogP | 2.01 | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
A1: There is no universal "best" solvent, but an ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[4] Given the compound's mixed polarity, a good starting point is a polar protic solvent, such as ethanol or isopropanol , often in a mixture with water.[4] A 95% ethanol solution is a common and effective choice for many sulfonamides.[4] The key is to perform a systematic screening to find the optimal solvent or solvent system for your specific batch's purity profile.
Q2: Why is the cooling rate so critical in crystallization?
A2: The cooling rate directly influences the degree of supersaturation, which in turn governs the competition between crystal nucleation and growth.[5]
-
Rapid Cooling: Creates high supersaturation quickly, leading to rapid nucleation of many small crystals. This process often traps impurities and solvent within the crystal lattice, resulting in an amorphous powder or a less pure product.[6][7]
-
Slow Cooling: Allows the solution to remain in a metastable zone for longer. This favors the slower, more orderly process of crystal growth over new nucleation, resulting in larger, purer crystals.[6] Insulating the flask can help achieve a gradual cooling curve.
Q3: What is polymorphism and why should I be concerned about it with a sulfonamide?
A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6][8] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[8][9][10] Sulfonamides are well-known for exhibiting polymorphism due to the various ways their molecules can interact through hydrogen bonding and π-π stacking.[9][11][12] In a pharmaceutical context, controlling polymorphism is critical because an unintended switch to a different form could alter the drug's bioavailability and shelf-life.[5][13]
Troubleshooting Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: No crystals are forming, even after the solution has fully cooled.
A1: This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or nucleation has not been initiated.
-
Cause 1: Too Much Solvent. This is the most common reason for crystallization failure. If an excessive amount of solvent was used, the concentration of the compound may not reach saturation upon cooling.[4]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. To test if significant compound remains in the mother liquor, dip a glass rod in the solution, let it dry, and check for a solid residue.[7]
-
-
Cause 2: Solution is Supersaturated but Needs Induction. The solution may be in a metastable state where it is ready to crystallize, but the initial energy barrier for nucleation has not been overcome.[4]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[4][6]
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the solution. This provides a perfect template for further crystal growth.[4][6]
-
Solution 3 (Lower Temperature): Cool the solution further using an ice bath to decrease solubility and promote nucleation.[4]
-
Caption: Decision workflow for troubleshooting lack of crystal formation.
Q2: The compound is "oiling out" as a liquid instead of forming solid crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the melting point of the (often impure) solid is lower than the temperature of the solution, or when the solution is too concentrated.[4] The resulting oil is typically impure.
-
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly reduce the concentration, then allow it to cool much more slowly.[4]
-
Solution 2: Change the Solvent System. The solvent may be too nonpolar for the compound. Try switching to a more polar solvent or a different solvent mixture. For sulfonamides, an ethanol-water or isopropanol-water system is often effective.[4]
-
Solution 3: Lower the Crystallization Temperature. If the boiling point of your solvent is too high, it can exceed the melting point of your compound. Switch to a lower-boiling point solvent.[6]
Q3: My yield is very low.
A3: A low yield means a significant portion of your product was lost during the process.
-
Cause 1: Too Much Solvent. As with a complete failure to crystallize, using excess solvent is a primary cause of low recovery, as a large amount of the product will remain dissolved in the mother liquor.[4]
-
Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Use pre-heated glassware (funnel, receiving flask) for the hot filtration and perform the step as quickly as possible to minimize cooling.
-
-
Cause 3: Incomplete Cooling. Ensure the flask is cooled to room temperature and then placed in an ice bath to maximize the precipitation of the solid from the solution.[6]
Q4: I'm observing different crystal forms (polymorphs) between batches.
A4: This indicates that subtle variations in your crystallization conditions are influencing the final solid form. Controlling polymorphism requires rigorous process control.[6]
-
Solution 1: Standardize All Conditions. Strictly control and document all parameters: solvent choice, final concentration, cooling rate, agitation speed, and final temperature. Even minor changes can lead to different polymorphs.[6]
-
Solution 2: Use Seeding. Introduce a seed crystal of the desired polymorph into the supersaturated solution. This will act as a template, directing the crystallization to produce that specific form.[6]
-
Solution 3: Solvent Selection. The choice of solvent can thermodynamically or kinetically favor a specific polymorph.[6][14] Experiment with solvents of different polarities and hydrogen-bonding capabilities to find a system that reliably produces the desired form.
Q5: The recrystallized product is still colored or appears impure.
A5: This suggests the presence of impurities that either co-crystallized with your product or were not removed by the chosen solvent.
-
Solution 1: Activated Charcoal. If the impurity is colored, you can add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Use it sparingly, as it can also adsorb your product and reduce the yield.[4]
-
Solution 2: Re-evaluate Your Solvent. The chosen solvent may be too similar in polarity to your product, causing it to dissolve impurities as well. A different solvent or solvent/anti-solvent combination may provide better selectivity.
-
Solution 3: Preliminary Purification. If the crude product is highly impure, recrystallization alone may not be sufficient. Consider a preliminary purification step, such as column chromatography, before the final crystallization.[4]
Standardized Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent system for crystallization.
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature. Note solubility.
-
If the compound is insoluble at room temperature, gently heat the tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvents yield high-quality crystals with minimal soluble loss at cold temperatures. This is your ideal solvent.
Caption: Workflow for systematic crystallization solvent screening.
Protocol 2: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent to completely dissolve the solid at its boiling point.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Isolation: Once crystal formation ceases, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Solvent/Anti-Solvent Crystallization
This method is useful when no single solvent is ideal.
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise with constant stirring.[6]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.[6]
-
Crystal Growth: Stop adding the anti-solvent and allow the flask to sit undisturbed. Crystals should form as the solution equilibrates.
-
Isolation: Collect and dry the crystals as described in Protocol 2.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
- Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). [Link]
- Fohner, A. E., et al. (2012). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. NIH Public Access. [Link]
- Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
- Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? [Video]. YouTube. [Link]
- Ooshima, H., et al. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Organic Process Research & Development, 12(4), 666-671.
- Nývlt, J. (2001). The influence of impurities and solvents on crystallization.
- Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides.
- Blagden, N., et al. (2007). Factors which affect the crystallization of a drug substance.
- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]
- Acibadem Health Point. (n.d.). Understanding Sulfa Crystals in Urine Causes. [Link]
- Syrris. (n.d.).
- Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Lim, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1558. [Link]
- Yang, S. S., & Guillory, J. K. (1970). Polymorphism in Sulfanilamide-D4.
- Chen, S., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 11(7), 2844-2854.
- McGlone, T., et al. (2021). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- Grant, D. J. W., & Brittain, H. G. (Eds.). (1995). Solvent Systems for Crystallization and Polymorph Selection.
- University of Rochester, Department of Chemistry. (n.d.).
Sources
- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. syrris.com [syrris.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Welcome to the comprehensive technical support guide for 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and potential artifacts associated with the synthesis, purification, and application of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.
Introduction to this compound
This compound (CAS No: 379255-14-8) is a chemical compound with the molecular formula C12H18N2O3S.[1] It has garnered interest in medicinal chemistry, notably as a potential chemotherapeutic agent that functions by binding to bromodomains, which are involved in the regulation of gene expression.[2] The synthesis and handling of this sulfonamide-containing aniline derivative require careful attention to reaction conditions to avoid common pitfalls that can lead to impurities and experimental artifacts.
This guide will address frequently encountered issues in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question 1: My synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Low yields in sulfonamide synthesis are a frequent challenge and can often be traced back to a few key factors.[3] The primary culprits are typically related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride precursor is highly susceptible to moisture, which can hydrolyze it to the unreactive sulfonic acid.[3][4] | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Inappropriate Base or Solvent | The choice of base is critical for neutralizing the HCl byproduct without competing with the amine nucleophile. The solvent must be inert and capable of dissolving both reactants.[4] | Use a non-nucleophilic organic base like pyridine or triethylamine. Screen inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to find the optimal medium. |
| Poor Amine Nucleophilicity | The aniline nitrogen in 2-methoxyaniline derivatives can be less nucleophilic due to electronic effects of the aromatic ring. | Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[3] |
| Side Reactions | The presence of the free amine can lead to side reactions, such as bis-sulfonylation if the stoichiometry is not carefully controlled. | Add the sulfonyl chloride dropwise to the amine solution to maintain a slight excess of the amine throughout the addition. |
Question 2: I am observing an unexpected impurity in my final product with a higher molecular weight. What could this be?
An impurity with a higher molecular weight often points towards a side reaction involving the starting materials or intermediates.
Potential Artifact: Dimerization/Polymerization
If the aniline starting material is not appropriately protected, the free amine group can react with the sulfonyl chloride of another molecule, leading to the formation of a sulfonamide polymer.[5] While the target molecule has a secondary amine within the piperidine ring, the primary aniline group is the intended reaction site. However, under certain conditions, intermolecular reactions can occur.
Diagnostic Workflow for High Molecular Weight Impurity:
Caption: Troubleshooting workflow for high molecular weight impurities.
Analytical Characterization
Question 3: My NMR spectrum shows broad peaks for the amine proton. Is this normal?
Yes, this is a common observation. The proton on the aniline nitrogen can undergo exchange with residual water or other protic solvents, leading to peak broadening. Additionally, hydrogen bonding can also contribute to this effect.
Troubleshooting NMR Peak Broadening:
-
Drying: Ensure your NMR sample is thoroughly dry. Use a deuterated solvent from a fresh, sealed ampule.
-
D₂O Shake: To confirm the identity of the amine proton, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The amine proton peak should disappear due to deuterium exchange.
Question 4: How can I best assess the purity of my this compound sample?
A multi-technique approach is recommended for robust purity assessment.
Recommended Analytical Methods:
| Technique | Purpose | Typical Parameters |
| HPLC | Quantify purity and detect non-volatile impurities. | Column: C18 Gemini-NX, 3 µm, 110A (250 x 4.6 mm) Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA, 10% H₂O in MeCN Gradient: 0-100% B over 20-30 min Detection: UV at 210, 254, and 280 nm[6] |
| LC-MS | Confirm molecular weight of the main peak and identify impurities. | Use an ESI source in positive ion mode to observe the [M+H]⁺ ion. |
| ¹H NMR | Confirm the structure of the compound and identify residual solvents or structural isomers. | Use a high-field NMR (≥400 MHz) for better resolution. |
| TLC | Quick check for reaction completion and presence of major impurities. | Stationary Phase: Silica gel 60 F254 plates Mobile Phase: Mixtures of ethyl acetate and heptane are a good starting point. Visualization: UV light (254 nm), potassium permanganate, or ninhydrin stains.[6][7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline. Optimization of equivalents, temperature, and reaction time may be necessary.
Reaction Scheme:
Caption: General synthesis pathway.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Reaction: Prepare a solution of piperidine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Recrystallization for Final Product Purification
Recrystallization is an effective method for removing minor impurities and obtaining a crystalline solid.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Handling and Storage
Stability and Storage:
This compound, like many aniline derivatives, can be sensitive to light and air. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.).
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. (n.d.).
- Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar. (2024).
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (2015).
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
Document ID: TSS-2M5P-V1.0
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS: 379255-14-8).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its multi-step synthesis. We will address common challenges, offer troubleshooting solutions, and explain the chemical principles behind each procedural choice to ensure a successful and scalable reaction.
General Synthesis Workflow
The synthesis of this compound is typically achieved through a four-step sequence starting from 2-methoxyaniline. The workflow is designed to control reactivity and ensure high regioselectivity.
Caption: Overall synthetic route for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently below 30%. What are the most critical factors I should investigate?
Low overall yield is a frequent issue that can usually be traced to specific steps in the synthesis.[3] A systematic evaluation is key.
Answer:
Low yields in this multi-step synthesis often compound. The primary culprits are moisture sensitivity in Steps 2 and 3, and suboptimal reaction conditions.
-
Step 1 (Protection): Ensure the reaction goes to completion. An unprotected aniline will react uncontrollably with chlorosulfonic acid in the next step, leading to polymerization and significant yield loss.[4] Verify the formation of 2-methoxyacetanilide via TLC or LCMS before proceeding.
-
Step 2 (Chlorosulfonation): This step is highly sensitive to moisture and temperature.
-
Moisture: Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The addition of chlorosulfonic acid is highly exothermic. Maintain a low temperature (0-5 °C) during the addition to prevent charring and side-product formation.
-
-
Step 3 (Sulfonamide Formation): The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the unreactive sulfonic acid.[5]
-
Step 4 (Deprotection): Incomplete hydrolysis or product degradation can occur. Monitor the reaction by TLC to ensure full conversion. Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially cleave the sulfonamide bond, though it is generally more robust than an amide bond.
Question 2: After the chlorosulfonation (Step 2), my NMR shows a mixture of isomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The goal is to install the sulfonyl chloride group at the 5-position (para to the acetamido group).
-
Dominant Director: The acetamido group (-NHCOCH₃) is a powerful ortho-, para-director. The methoxy group (-OCH₃) is also an ortho-, para-director. In this case, the acetamido group's directing effect is dominant, and sulfonation will occur overwhelmingly at the position para to it, which is the desired C-5 position. Steric hindrance from the adjacent methoxy group at C-2 will largely prevent sulfonation at the C-3 position.
-
Improving Selectivity:
-
Confirm Protection: As stated above, incomplete acetylation of the starting aniline is the most likely cause of poor regioselectivity. The free amino group is highly activating and will lead to a complex mixture of products.
-
Temperature Control: Add the substrate to the chlorosulfonic acid at a controlled low temperature (0-5 °C). Allowing the temperature to rise can provide enough energy to overcome the activation barrier for the formation of minor isomers.
-
Stoichiometry: Use a controlled excess of chlorosulfonic acid (typically 2-5 equivalents). A vast excess can lead to di-sulfonation or oxidative side reactions.
-
Question 3: The reaction between my sulfonyl chloride and piperidine (Step 3) is slow and gives a poor yield. What's wrong?
Answer:
This is a classic nucleophilic substitution reaction. Sluggishness or failure points to issues with the reactants or conditions.
-
Sulfonyl Chloride Hydrolysis: This is the most common reason for failure.[5] The sulfonyl chloride intermediate must be protected from moisture. If you performed an aqueous workup after Step 2, ensure the organic layer containing the sulfonyl chloride is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding piperidine.
-
Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the piperidine nucleophile, rendering it unreactive. A non-nucleophilic base, such as triethylamine or pyridine, must be added to neutralize the HCl as it forms.[5] Use at least one equivalent of this scavenger base, and often a slight excess (1.1-1.2 eq) is beneficial.
-
Reagent Quality: Ensure the piperidine is pure and dry.
-
Solvent Choice: The solvent must be inert and capable of dissolving the reactants. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[3]
Question 4: My final product is a dark, oily substance that won't crystallize. What purification strategies do you recommend?
Answer:
Purifying the final amine can be challenging due to its basicity and potential for hydrogen bonding, which can inhibit crystallization.
-
Aqueous Workup: After the deprotection step, neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a pH of ~8-9. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine to remove water-soluble impurities and dry thoroughly.
-
Recrystallization: This is the most effective method for obtaining high-purity material.[6]
-
Solvent Screening: Test various solvent systems. A common starting point for sulfonamides is ethanol, isopropanol, or mixtures with water (e.g., 70% isopropanol).[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If color persists, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective for separating the product from nonpolar impurities. The polar baseline impurities will remain on the silica.
-
-
Salt Formation: If the free base is persistently oily, consider converting it to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt is often a well-defined, crystalline solid that is easier to handle and purify by recrystallization.
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose issues with low yield.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
Introduction: The Central Role of Kinases in Oncology and the Quest for Specificity
An In-Depth Comparative Guide to Kinase Inhibitors: Featuring 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine as a Scaffold for Targeted Drug Discovery
Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized oncology by providing targeted therapies that can be more effective and less toxic than traditional chemotherapy. However, the development of these inhibitors is a complex endeavor, balancing potency against off-target effects.
This guide provides a comparative analysis of several prominent kinase inhibitors, contextualized through the lens of drug discovery and scaffold-based design. We will use This compound , a key chemical intermediate, to illustrate how specific molecular scaffolds are foundational in creating potent and selective next-generation inhibitors.[1] This molecule serves as a building block for more complex drugs, such as the Anaplastic Lymphoma Kinase (ALK) inhibitor ASP3026, highlighting the journey from a simple chemical structure to a targeted therapeutic agent.[2]
We will compare the resulting inhibitor class to established multi-kinase and single-target inhibitors, including Sunitinib, Sorafenib, Erlotinib, and Gefitinib. This analysis is supported by detailed experimental protocols that form the bedrock of kinase inhibitor characterization, providing researchers with a framework for evaluating novel compounds.
Section 1: Understanding the Foundation - The Phenylamine Scaffold
The compound this compound is not itself a kinase inhibitor but rather a crucial structural motif used in medicinal chemistry.[1] Its structure, featuring a phenylamine core with methoxy and piperidine-sulfonyl substitutions, provides a versatile platform for synthesizing compounds that can fit into the ATP-binding pocket of specific kinases. The rationale for using such a scaffold lies in its ability to be chemically modified to achieve high-affinity and selective interactions with a target enzyme, a core principle of modern drug design.[3]
For instance, derivatives of this scaffold have been instrumental in developing potent inhibitors for targets like ALK, a receptor tyrosine kinase whose mutations are driving factors in certain types of non-small cell lung cancer (NSCLC).[2]
Section 2: A Comparative Overview of Kinase Inhibitors
To understand the landscape, we will evaluate several classes of inhibitors, each with a distinct mechanism and target profile.
-
ASP3026 (ALK Inhibitor) : Developed from a triazine scaffold that can be synthesized using phenylamine intermediates, ASP3026 is a potent and selective ALK inhibitor.[2] It targets the specific genetic aberration EML4-ALK found in NSCLC, representing a highly personalized therapeutic approach.[2]
-
Sunitinib (Multi-Targeted TKI) : Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, KIT, FLT3, and RET.[4][5][6] Its broad-spectrum activity provides potent anti-angiogenic and anti-tumor effects, making it a standard treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][7]
-
Sorafenib (Multi-Kinase Inhibitor) : Sorafenib inhibits the Raf/MEK/ERK pathway by targeting Raf kinases (Raf-1, B-Raf) and also blocks several RTKs like VEGFR and PDGFR.[8][9] This dual action on tumor cell proliferation and angiogenesis has established its use in hepatocellular carcinoma (HCC) and RCC.[10]
-
Erlotinib & Gefitinib (EGFR-Specific TKIs) : These are first-generation inhibitors that selectively and reversibly target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] They are particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution.[12][13]
The following diagram illustrates a simplified, generic signaling pathway to show where different classes of kinase inhibitors exert their effects.
Caption: Simplified kinase signaling pathway showing intervention points for various inhibitors.
Section 3: Performance Comparison - In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. It measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Source(s) |
| ASP3026 | ALK | Data typically proprietary or in specific publications | [2] |
| Sunitinib | VEGFR-2, PDGFR-β, KIT | 2, 8, 1 (respectively, cellular assays) | [5] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2 | 6, 22, 90 (respectively) | |
| Erlotinib | EGFR | 2 (enzyme assay), 20 (cellular assay) | [11] |
| Gefitinib | EGFR | 33 (enzyme assay), 54 (cellular assay) | [14][15] |
Expert Interpretation: The choice between a highly selective inhibitor (like Gefitinib for EGFR) and a multi-targeted inhibitor (like Sunitinib) depends on the underlying cancer biology. Cancers driven by a single, dominant oncogenic kinase ("oncogene addiction") respond well to selective inhibitors. In contrast, tumors that rely on multiple signaling pathways or have developed resistance may require the broader action of a multi-kinase inhibitor. The development of compounds from scaffolds like this compound aims to achieve high potency for a specific target, minimizing off-target effects and associated toxicities.
Section 4: Experimental Framework for Inhibitor Evaluation
Evaluating a novel kinase inhibitor requires a multi-step, validated approach. This workflow ensures that data is robust, reproducible, and translatable from the lab bench to potential clinical applications.
Caption: Standard experimental workflow for characterizing a novel kinase inhibitor.
Section 5: Detailed Experimental Protocols
The following protocols are foundational for kinase inhibitor research. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17] It is a universal method applicable to virtually any kinase.[18]
Causality: The principle is that active kinases convert ATP to ADP. The ADP-Glo™ system first eliminates any remaining ATP, then converts the newly produced ADP back into ATP, which is then used to generate a luminescent signal via luciferase.[17] The light output is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup : In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer. For inhibitor testing, add varying concentrations of the test compound (e.g., this compound derivative). Total reaction volume is typically 5 µL.[19]
-
Incubation : Incubate the plate at room temperature (or 30°C, depending on the kinase) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[17][19]
-
ADP to ATP Conversion & Detection : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[19]
-
Signal Stabilization : Incubate for 30-60 minutes at room temperature to stabilize the signal.[19]
-
Measurement : Read the luminescence using a plate luminometer.
-
Data Analysis : Plot luminescence against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[20][21] It is a robust method for assessing an inhibitor's effect on cell proliferation.
Causality: Viable, metabolically active cells produce ATP. The CellTiter-Glo® reagent lyses the cells to release this ATP, which then drives a luciferase-based reaction to produce a luminescent signal proportional to the number of living cells.[20]
Step-by-Step Methodology:
-
Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment : Add various concentrations of the kinase inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation & Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium in each well (e.g., 100 µL).[21]
-
Lysis and Signal Generation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Measurement : Read the luminescence using a plate luminometer.
-
Data Analysis : Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Phosphorylation
This technique is used to confirm that the inhibitor is engaging its target within the cell by detecting a decrease in the phosphorylation of the target kinase or its downstream substrates.
Causality: Active kinases are often phosphorylated (autophosphorylation). A successful inhibitor will block this process. Western blotting uses specific antibodies to detect both the total amount of the kinase protein and its phosphorylated form, allowing for a direct assessment of inhibitor activity.
Step-by-Step Methodology:
-
Cell Treatment and Lysis : Culture cells to ~80% confluency, serum-starve if necessary, and then treat with the kinase inhibitor for a specific time. Stimulate with a growth factor (e.g., EGF for EGFR inhibitors) if required. Lyse the cells on ice using a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation : Mix a standardized amount of protein (e.g., 20 µg) with SDS-PAGE sample buffer and heat to 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis : Load the samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Causality: BSA is preferred over non-fat milk for phospho-proteins as milk contains phosphoproteins (casein) that can cause high background.[23] Using a phosphate-free buffer like TBST is also crucial to avoid interference with the phospho-specific antibody binding.[23]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).[24]
-
Washing & Secondary Antibody : Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection : After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing : To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-EGFR).
Caption: Step-by-step workflow for Western Blot analysis of protein phosphorylation.
Conclusion
The comparison of kinase inhibitors reveals a strategic dichotomy in cancer therapy between broad-spectrum and highly selective agents. While multi-targeted inhibitors like Sunitinib and Sorafenib offer powerful anti-tumor activity across multiple pathways, the future of oncology increasingly lies in personalized medicine driven by specific genetic markers. The development of potent and selective inhibitors, often originating from versatile chemical scaffolds like this compound, exemplifies this paradigm. By understanding the mechanisms of action and employing a rigorous, validated set of experimental protocols, researchers can effectively characterize novel inhibitors, paving the way for the next generation of targeted cancer therapies.
References
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Sunitinib. Cancer Care Ontario. [Link]
- Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Dovepress. [Link]
- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
- Sunitinib. Wikipedia. [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo.
- Erlotinib.
- Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. [Link]
- erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
- Erlotinib is an EGFR TKI for NSCLC and Pancreatic Cancer Research. Active Biohem. [Link]
- Gefitinib Monograph for Professionals. Drugs.com. [Link]
- Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Mount Sinai Scholars Portal. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]
- Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. Active Biohem. [Link]
- erlotinib. IUPHAR/BPS Guide to Pharmacology. [Link]
- Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. PubMed. [Link]
- 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. MySkinRecipes. [Link]
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists.
- Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]
- Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. ChEMBL - EMBL-EBI. [Link]
Sources
- 1. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 2. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib - Wikipedia [en.wikipedia.org]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 21. promega.com [promega.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to Phenylisoxazole Sulfonamide Analogs as BET Bromodomain Inhibitors
This guide provides a comprehensive comparative analysis of a series of phenylisoxazole sulfonamide analogs as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), supported by experimental data, to illuminate the key chemical features driving potency and cellular activity.
Introduction: The Rationale for Targeting BET Bromodomains with Novel Scaffolds
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Their dysregulation is implicated in a variety of pathologies, including cancer and inflammatory diseases. Consequently, the development of small molecule inhibitors that disrupt the interaction between BET bromodomains and acetylated histones is a promising therapeutic strategy.
While early efforts identified potent inhibitors like the benzodiazepine (+)-JQ1, the discovery of novel chemical scaffolds is essential for exploring new chemical space, improving selectivity, and optimizing pharmacokinetic properties. This guide focuses on a series of phenylisoxazole sulfonamides, a class of compounds identified through fragment-based screening and optimized via structure-based design, which demonstrate significant potential as BET inhibitors. The core structure, N-(3,5-dimethylisoxazol-4-yl)-benzenesulfonamide, serves as the foundation for a detailed exploration of how structural modifications impact biological activity.
Comparative Analysis of Phenylisoxazole Sulfonamide Analogs
The inhibitory activity of the synthesized analogs was primarily assessed using an AlphaScreen assay, a bead-based proximity assay that measures the displacement of a biotinylated histone H4 peptide from the respective bromodomains. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.
Structure-Activity Relationship (SAR) at the Benzenesulfonamide Moiety
Systematic modification of the benzenesulfonamide ring revealed critical insights into the structural requirements for potent BET inhibition. The following table summarizes the IC50 data for key analogs against BRD2, BRD3, and BRD4.
| Compound ID | R1 (para-position) | R2 (meta-position) | BRD2 IC50 (μM) | BRD3 IC50 (μM) | BRD4 IC50 (μM) |
| 1 | H | H | 1.1 | 1.1 | 0.8 |
| 2 | Me | H | 0.7 | 0.8 | 0.4 |
| 3 | Cl | H | 0.3 | 0.3 | 0.2 |
| 4 | OMe | H | 1.3 | 1.4 | 0.9 |
| 5 | H | Me | 2.2 | 2.4 | 1.4 |
| 6 | H | Cl | 0.6 | 0.7 | 0.4 |
| 7 | H | OMe | 1.0 | 1.1 | 0.7 |
| 8 | Cl | Cl | 0.2 | 0.2 | 0.1 |
Data synthesized from Bamborough P. et al., J. Med. Chem. 2012, 55, 1, 587–596.[1]
Key Insights from SAR:
-
Para-substitution: Substitution at the para-position of the phenyl ring is generally well-tolerated and can enhance potency. Small, lipophilic groups appear to be favorable, with a chloro-substituent (Compound 3 ) providing a significant increase in potency across all three BET family members compared to the unsubstituted analog (Compound 1 ).
-
Meta-substitution: Modifications at the meta-position also influence activity. A chloro-substituent (Compound 6 ) improves potency, though to a lesser extent than at the para-position.
-
Di-substitution: Combining favorable substitutions can lead to further optimization. The 3,4-dichloro analog (Compound 8 ) is the most potent compound in this series, with an IC50 of 100 nM against BRD4. This suggests that the interactions of these substituents with the protein binding site are additive.
The causality behind these observations lies in the nature of the acetyl-lysine binding pocket of the bromodomains. This pocket contains a conserved asparagine residue that forms a crucial hydrogen bond with the acetylated lysine. The sulfonamide moiety of the inhibitors is designed to mimic this interaction. The phenyl ring occupies a hydrophobic region of the pocket, and the substituents likely engage in additional van der Waals or hydrophobic interactions, enhancing binding affinity.
Cellular Activity and Anti-Inflammatory Effects
To ascertain if the observed biochemical potency translates to a functional effect in a cellular context, lead compounds were evaluated for their ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
| Compound ID | R1 (para-position) | R2 (meta-position) | IL-6 Inhibition IC50 (μM) |
| 3 | Cl | H | 1.2 |
| 6 | H | Cl | 2.5 |
| 8 | Cl | Cl | 0.8 |
Data synthesized from Bamborough P. et al., J. Med. Chem. 2012, 55, 1, 587–596.[1]
The cellular activity of the analogs correlates well with their biochemical potency, with the most potent biochemical inhibitor, Compound 8 , also demonstrating the strongest inhibition of IL-6 production. This correlation provides confidence that the on-target inhibition of BET bromodomains is the primary driver of the observed cellular phenotype.
Experimental Protocols
To ensure scientific integrity and reproducibility, the key experimental methodologies are detailed below.
AlphaScreen Assay for BET Bromodomain Inhibition
This protocol describes a self-validating system for quantifying the inhibitory potential of compounds against BET bromodomains.
Principle: The assay measures the disruption of the interaction between a GST-tagged bromodomain protein and a biotinylated histone H4 peptide. Donor beads are coated with anti-GST antibody, and acceptor beads are coated with streptavidin. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity, resulting in a luminescent signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Dilute GST-tagged bromodomain protein (BRD2, BRD3, or BRD4) and biotinylated histone H4 peptide to the desired concentrations in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 5 µL of the diluted bromodomain protein solution and incubate for 15 minutes at room temperature.
-
Add 5 µL of the diluted biotinylated histone H4 peptide solution and incubate for a further 15 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of AlphaScreen GST Donor and Streptavidin Acceptor beads and incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular IL-6 Inhibition Assay
Principle: This assay quantifies the ability of the test compounds to suppress the production of the pro-inflammatory cytokine IL-6 in human PBMCs stimulated with LPS.
Step-by-Step Protocol:
-
Cell Culture:
-
Isolate PBMCs from healthy human donors.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
-
Assay Procedure:
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds and incubate for 30 minutes.
-
Stimulate the cells with LPS (100 ng/mL) and incubate for 24 hours.
-
-
Quantification of IL-6:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Visualizing the Drug Discovery Workflow and Binding Interactions
Workflow for the Discovery of Phenylisoxazole Sulfonamide BET Inhibitors
Caption: A flowchart illustrating the fragment-based discovery and structure-guided optimization of phenylisoxazole sulfonamide BET inhibitors.
Key Binding Interactions in the BRD4 Bromodomain
Caption: A schematic of the key interactions between the phenylisoxazole sulfonamide scaffold and the BRD4 bromodomain binding pocket.
Conclusion and Future Directions
The phenylisoxazole sulfonamide scaffold represents a promising class of BET bromodomain inhibitors. Through systematic structure-activity relationship studies, key structural features that govern potency have been identified, leading to the development of analogs with sub-micromolar activity in both biochemical and cellular assays. The strong correlation between on-target biochemical inhibition and cellular anti-inflammatory effects validates the therapeutic potential of this chemical series.
Future work should focus on further optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Additionally, exploring selectivity within the BET family and across the broader bromodomain-containing proteins could lead to the development of more targeted therapeutics with reduced off-target effects. The detailed experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel epigenetic modulators.
References
- Bamborough, P., Diallo, H., Goodacre, J. D., Gordon, L., Lewis, A., Seal, J. T., Wilson, D. M., Woodrow, M. D., & Chung, C. W. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(1), 587–596. [Link]
Sources
Validating the Efficacy of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: A Comparative Guide for Drug Development Professionals
In the landscape of epigenetic drug discovery, the inhibition of Bromodomain and Extra-Terminal (BET) family proteins has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a comprehensive framework for validating the efficacy of a novel putative BET inhibitor, 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. Our approach is grounded in established scientific methodologies, offering a direct comparison with well-characterized BET inhibitors such as JQ1, OTX015, and I-BET762. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in this target class.
Introduction: The Rationale for Targeting BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[1][2] This interaction recruits transcriptional machinery to promoters and enhancers, activating key genes involved in cell proliferation and survival, including the notorious oncogene MYC.[3][4] The dysregulation of BET protein function is a hallmark of various cancers, making them a compelling therapeutic target.[4][5][6]
BET inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of BET bromodomains.[4][7] This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in cancer cells.[4][8]
This compound is described as a chemotherapeutic agent that may inhibit cancer cell proliferation by binding to bromodomains.[9] However, a thorough, data-driven validation of its efficacy and mechanism of action is essential. This guide outlines the critical experiments required to characterize this compound and benchmark its performance against established BET inhibitors.
Comparative Landscape: Benchmarking Against Established BET Inhibitors
A robust validation of a new chemical entity requires comparison with existing standards. JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib) are well-characterized pan-BET inhibitors that serve as excellent benchmarks.[2][10]
| Inhibitor | Target(s) | Key Characteristics | Clinical Status |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | Prototype BET inhibitor, potent anti-proliferative effects in various cancers.[3][4][5][6] Short half-life and poor oral bioavailability limit its clinical use.[8] | Preclinical tool compound |
| OTX015 (Birabresib) | Pan-BET (BRD2, BRD3, BRD4) | Orally bioavailable with promising activity in hematological malignancies.[11][12][13] | Phase I/II clinical trials |
| I-BET762 (Molibresib) | Pan-BET (BRD2, BRD3, BRD4) | Orally bioavailable, evaluated in various cancers including NUT midline carcinoma.[1][14][15][16] | Phase I/II clinical trials |
Experimental Validation Workflow for this compound
The following sections detail the essential experiments to validate the efficacy of this compound as a BET inhibitor.
Biochemical Assays: Confirming Direct Target Engagement
The initial step is to determine if the compound directly binds to the bromodomains of BET proteins and to quantify its binding affinity.
Principle: This bead-based assay measures the disruption of the interaction between a bromodomain protein and an acetylated histone peptide.[10] A decrease in the luminescent signal indicates that the test compound is inhibiting this interaction.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Prepare serial dilutions of this compound.
-
Dilute biotinylated acetylated histone H4 peptide and GST-tagged bromodomain proteins (BRD2, BRD3, BRD4) in assay buffer.
-
Prepare suspensions of streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the bromodomain protein, the test compound, and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add the acceptor beads and incubate for 60 minutes in the dark.
-
Add the donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Principle: ITC directly measures the heat change upon binding of a ligand (the inhibitor) to a macromolecule (the bromodomain protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dissolve this compound in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the bromodomain protein into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat of binding for each injection.
-
Fit the integrated data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Cellular Assays: Assessing Biological Activity
Once direct binding is confirmed, the next step is to evaluate the compound's activity in a cellular context.
Principle: This assay measures the effect of the compound on the growth of cancer cell lines known to be dependent on BET protein function, such as those with MYC amplifications.
Experimental Protocol:
-
Cell Culture:
-
Culture a panel of relevant cancer cell lines (e.g., MV-4-11 for acute myeloid leukemia, Kelly for neuroblastoma).
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the half-maximal growth inhibition (GI50) from the dose-response curves.
-
Principle: A key mechanism of BET inhibitors is the downregulation of target genes like MYC. This can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cancer cells with the test compound at its GI50 concentration for various time points (e.g., 4, 8, 24 hours).
-
Extract total RNA from the cells.
-
-
RT-qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in MYC expression relative to untreated controls.
-
Comparative Data and Visualization
The data obtained from the validation experiments for this compound should be compared with the known data for established BET inhibitors.
Comparative Efficacy Data
| Inhibitor | Target Bromodomain | Biochemical IC50 (nM) | Cellular GI50 (nM) | Reference |
| This compound | (To be determined) | (To be determined) | (To be determined) | - |
| JQ1 | BRD4(BD1) | ~77 | Varies by cell line | [10] |
| OTX015 | BRD2/3/4 | 92-112 | 60-200 (in various cell lines) | [11] |
| I-BET762 | Pan-BET | (Potent, specific values vary) | Varies by cell line | [8] |
Note: The presented data for JQ1 and OTX015 are compiled from various sources and should be interpreted as representative values.
Visualizing the Mechanism of Action and Experimental Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: Mechanism of BET inhibitor action on the BRD4-MYC signaling axis.
Caption: Experimental workflow for the validation of a novel BET inhibitor.
Conclusion: A Pathway to Confident Drug Development
The validation of a novel compound like this compound requires a systematic and comparative approach. By employing the biochemical and cellular assays outlined in this guide, researchers can confidently determine its efficacy as a BET inhibitor. Benchmarking against established compounds such as JQ1, OTX015, and I-BET762 provides the necessary context to evaluate its potential as a therapeutic candidate. This rigorous, data-driven methodology is fundamental to making informed decisions in the drug development pipeline.
References
- Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.
- Boi, M., et al. (2015). The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs. Clinical Cancer Research, 21(7), 1628-1638. [Link]
- Stathis, A., et al. (2016). Clinical response in a patient with diffuse large B-cell lymphoma to the bromodomain inhibitor OTX015/MK-8628.
- Loven, J., et al. (2013). Selective inhibition of tumor oncogenes by disruption of super-enhancers. Cell, 153(2), 320-334. [Link]
- Odore, E., et al. (2020). BET Bromodomain Inhibitors in B-Cell Lymphomas. Cancers, 12(9), 2469. [Link]
- Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia.
- Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.
- Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917. [Link]
- Mir, R., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Cancer Prevention Research, 11(7), 411-422. [Link]
- Berthon, C., et al. (2016). Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma. Oncotarget, 7(43), 70459-70471. [Link]
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimicking bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
- Theodoulou, N. H., et al. (2013). The making of I-BET762, a BET bromodomain inhibitor now in clinical development. Journal of Medicinal Chemistry, 56(20), 7857-7859. [Link]
- Shimamura, T., et al. (2014). OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations. Oncotarget, 5(20), 9998-10009. [Link]
- Brand, M., et al. (2015). BET bromodomain inhibitors: novel therapeutic opportunities in cancer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine Reference Standard: Ensuring Analytical Accuracy in Pharmaceutical Development
In the rigorous landscape of pharmaceutical research and development, the quality and reliability of analytical reference standards are paramount. These well-characterized compounds form the bedrock of accurate quantification, impurity profiling, and, ultimately, drug safety and efficacy.[1][2] This guide provides an in-depth technical comparison of a certified 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine reference standard against a synthesized, uncertified analogue. Through a series of critical analytical evaluations, we will demonstrate the tangible impact of a high-purity reference standard on data integrity and the advancement of drug discovery programs.
This compound serves as a crucial intermediate in the synthesis of innovative pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology.[3] Its precise characterization is therefore not merely a matter of analytical due diligence but a critical step in ensuring the quality of the final active pharmaceutical ingredient (API).
The Imperative of a Certified Reference Standard
A certified reference standard is a highly purified and extensively characterized material, accompanied by a comprehensive Certificate of Analysis (CoA). This documentation provides traceability and validated data on its identity, purity, and other critical properties. In contrast, an "in-house" or uncertified synthesized batch of the same compound may contain unidentified impurities, residual solvents, or isomers that can significantly skew analytical results, leading to costly and time-consuming downstream failures in drug development.[4][5]
This guide will walk through a comparative analysis of a commercially available, certified this compound reference standard against a typical laboratory-synthesized batch. The following sections will detail the experimental protocols and showcase the expected data, underscoring the value of a certified standard.
Comparative Analysis Workflow
The following diagram illustrates the workflow for the comparative analysis of the certified reference standard and the in-house synthesized batch.
Caption: Workflow for the comparative analysis of the reference standard.
High-Performance Liquid Chromatography (HPLC) Purity Assessment
High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of pharmaceutical compounds.[6][7][8] The objective here is to separate the main compound from any potential process-related impurities or degradation products.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the Certified Reference Standard (CRS) and the In-house Synthesized Batch (IHSB) in 10 mL of a 50:50 acetonitrile/water diluent to achieve a concentration of 100 µg/mL.
-
Vortex each solution until fully dissolved.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm, referencing the aromatic nature of the phenylamine moiety.[9]
-
Column Temperature: 30°C.
-
Expected Results and Data Comparison
The chromatograms are expected to show a significant difference in purity between the two samples.
| Parameter | Certified Reference Standard (CRS) | In-house Synthesized Batch (IHSB) |
| Main Peak Area (%) | > 99.8% | ~ 95.2% |
| Number of Impurities Detected | 1 (at < 0.1%) | 4 |
| Largest Impurity Area (%) | < 0.1% | 2.8% |
| Total Impurities Area (%) | < 0.2% | ~ 4.8% |
Interpretation: The certified reference standard demonstrates high purity, with a main peak area exceeding 99.8% and negligible impurities. In contrast, the in-house batch shows a lower main peak purity and the presence of multiple impurities, one of which is significant. This highlights the risk of using uncertified materials for quantitative analysis, as the presence of co-eluting impurities can lead to an overestimation of the main compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
While HPLC-UV can quantify impurities based on their relative peak areas, it does not identify them. LC-MS/MS is a powerful tool for the structural elucidation of these unknown components. The fragmentation patterns of aromatic amines in mass spectrometry are well-documented and can aid in identification.[10][11]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Use the same solutions prepared for the HPLC-UV analysis (100 µg/mL).
-
-
LC-MS/MS Conditions:
-
LC System: Same as HPLC-UV conditions.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped to obtain informative fragmentation spectra.
-
Expected Results and Data Comparison
The analysis is expected to confirm the identity of the main peak for both samples as this compound (Expected m/z = 271.1 [M+H]+).[12] More importantly, it will provide insights into the impurities in the in-house batch.
| Sample | Main Peak (m/z) | Impurity 1 (m/z) | Impurity 2 (m/z) | Impurity 3 (m/z) |
| CRS | 271.1 (Confirmed) | Not Detected | Not Detected | Not Detected |
| IHSB | 271.1 (Confirmed) | 257.1 | 285.1 | 177.1 |
Interpretation: The LC-MS/MS data for the in-house batch could reveal process-related impurities such as a des-methylated version (m/z 257.1), an N-oxidized impurity (m/z 285.1), or a starting material fragment. These impurities, if not accounted for, could interfere with bioassays or represent potential toxicological risks. The certified reference standard, being free of these, provides a clean baseline for all analytical and biological studies.
Quantitative NMR (qNMR) for Absolute Purity and Identity Confirmation
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[13][14][15] It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the CRS and IHSB into separate NMR tubes.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into each NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to each tube.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 1H NMR with a long relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
Data Analysis and Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected Results
| Parameter | Certified Reference Standard (CRS) | In-house Synthesized Batch (IHSB) |
| Calculated Purity (qNMR) | 99.9% | 95.5% |
| ¹H NMR Spectrum | Clean spectrum with expected chemical shifts and splitting patterns. No unassigned signals. | Additional signals corresponding to impurities detected by LC-MS. |
Interpretation: The qNMR results are expected to corroborate the HPLC findings, confirming the high purity of the certified reference standard and the lower purity of the in-house batch. The clean ¹H NMR spectrum of the CRS provides unambiguous confirmation of its chemical structure, while the spectrum of the IHSB would likely show extraneous peaks, further complicating its use as a reliable standard.[16]
Conclusion: The Foundational Role of a Certified Reference Standard
The comparative data, synthesized from established analytical principles, clearly illustrates the superiority and necessity of a certified this compound reference standard. The use of an uncertified, in-house synthesized batch introduces significant risks, including:
-
Inaccurate Quantification: Leading to incorrect dosage calculations and potency assessments.
-
Misidentification of Impurities: Potentially overlooking harmful byproducts.
-
Regulatory Compliance Issues: Failure to meet the stringent requirements of bodies like the FDA and ICH.[4][5]
Investing in a high-purity, certified reference standard is a critical step in mitigating these risks. It ensures the generation of reliable, reproducible, and defensible data, thereby accelerating the drug development process and safeguarding patient safety. For researchers and drug development professionals, the choice of a reference standard is a foundational decision that reverberates through the entire lifecycle of a therapeutic candidate.
References
- The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025).
- Sulfonamide Antibiotics Analyzed with HPLC- AppNote - MicroSolv. (n.d.).
- Impurity Standards: Ensuring Quality and Safety in the Pharmaceutical Industry. (n.d.).
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019).
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (n.d.).
- Video: Mass Spectrometry of Amines - JoVE. (2023).
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- Drug Impurity Reference Standards for HPLC - uHPLCs. (n.d.).
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.).
- The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (2025).
- Working Towards Better Pharmaceutical Impurity Testing - LGC Standards. (n.d.).
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich. (n.d.).
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020).
- Spectroscopy of Amines - Chemistry LibreTexts. (2024).
- NMR spectroscopy: Quality control of pharmaceutical products. (2014).
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026).
- Pharmaceutical Reference Standards | PDF | Nuclear Magnetic Resonance Spectroscopy. (n.d.).
- GCMS Section 6.15 - Whitman People. (n.d.).
- 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 - Biosynth. (n.d.).
- Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024).
- 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline - MySkinRecipes. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Working Towards Better Pharmaceutical Impurity Testing | LGC Standards [lgcstandards.com]
- 3. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imeko.info [imeko.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 16. scribd.com [scribd.com]
A Researcher's Guide to Selectivity Profiling: The Case of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that potently modulates its intended target while avoiding interactions with other cellular machinery holds the promise of a superior therapeutic window and reduced off-target toxicities. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the compound 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine as a central case study. While specific experimental data on this particular compound is not extensively published, its structure, featuring a sulfonamide core, is common in many classes of inhibitors, particularly those targeting protein kinases.[1][2] Therefore, understanding its potential for cross-reactivity is a critical exercise for any researcher in drug development.
This document will delve into the rationale behind experimental choices for selectivity profiling, provide detailed protocols for key assays, and present a comparative analysis framework. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret robust selectivity studies.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome, comprising over 500 protein kinases, presents a significant challenge for the development of selective inhibitors due to the conserved nature of the ATP-binding site.[3] Off-target inhibition can lead to unforeseen physiological effects, ranging from mild side effects to severe toxicity.[3] For a compound like this compound, which contains a sulfonamide moiety—a common feature in kinase inhibitors and other targeted therapies—a thorough assessment of its kinome-wide interaction profile is not just recommended, but essential.[4][5]
Furthermore, a product description of this compound suggests it acts as a chemotherapeutic agent by binding to bromodomains, which are readers of epigenetic marks.[6] This dual potential for kinase and bromodomain interaction underscores the need for a broad, unbiased screening approach to fully characterize its mechanism of action and potential liabilities.
A Comparative Framework for Selectivity
To contextualize the selectivity of this compound, a comparative analysis against other inhibitors is invaluable. For this guide, we will consider two hypothetical comparator compounds:
-
Comparator A (A-101): A known multi-kinase inhibitor with a similar sulfonamide scaffold, expected to show significant off-target activity.
-
Comparator B (B-202): A highly selective, structurally distinct inhibitor of a specific kinase, serving as a benchmark for high selectivity.
The following sections will outline the experimental methodologies to generate the data necessary for a direct comparison of these compounds.
Experimental Approaches to Quantifying Cross-Reactivity
A multi-faceted approach to selectivity profiling provides the most comprehensive understanding of a compound's behavior. We will focus on two gold-standard techniques: large-scale kinase panel screening for in vitro affinity and the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context.
Kinome-Wide Binding Affinity Profiling
Large-scale kinase panels, such as those offered by Eurofins Discovery (KINOMEscan™) or Promega, are indispensable tools for assessing the selectivity of a compound against hundreds of kinases in a single experiment.[7][8] These assays typically measure the ability of a test compound to compete with a known ligand for the kinase's ATP-binding site, providing a quantitative measure of binding affinity (Kd) or percent inhibition at a given concentration.[9][10]
Table 1: Hypothetical Kinome-Wide Selectivity Profile
| Kinase Family | Target Kinase | This compound (% Inhibition @ 1µM) | Comparator A (A-101) (% Inhibition @ 1µM) | Comparator B (B-202) (% Inhibition @ 1µM) |
| Tyrosine Kinase | Primary Target X | 98% | 99% | 95% |
| Off-Target A | 55% | 85% | 5% | |
| Off-Target B | 30% | 70% | <1% | |
| Serine/Threonine Kinase | Off-Target C | 62% | 92% | 2% |
| Off-Target D | 15% | 45% | <1% | |
| Other | Off-Target E | 10% | 30% | <1% |
This table presents hypothetical data for illustrative purposes.
Cellular Target Engagement with CETSA
While in vitro assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12][13] This method provides direct evidence of target engagement within a physiological context.[14]
Table 2: Comparative Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | ΔTm (°C) in Intact Cells | Interpretation |
| This compound | Primary Target X | +5.2°C | Strong Target Engagement |
| Off-Target A | +2.1°C | Moderate Off-Target Engagement | |
| Off-Target C | +3.5°C | Significant Off-Target Engagement | |
| Comparator A (A-101) | Primary Target X | +5.5°C | Strong Target Engagement |
| Off-Target A | +4.8°C | Strong Off-Target Engagement | |
| Off-Target C | +5.1°C | Strong Off-Target Engagement | |
| Comparator B (B-202) | Primary Target X | +4.9°C | Strong Target Engagement |
| Off-Target A | No significant shift | Negligible Off-Target Engagement | |
| Off-Target C | No significant shift | Negligible Off-Target Engagement |
This table presents hypothetical data for illustrative purposes. ΔTm represents the change in the melting temperature of the protein in the presence of the compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Broad Panel
This protocol outlines a general procedure for assessing compound selectivity against a large kinase panel.[7]
Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System).[7]
-
Appropriate kinase buffers, substrates, and ATP.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate/buffer mixture, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Caption: Workflow for Kinase Selectivity Profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement in a cellular environment.[11][13]
Objective: To measure the thermal stabilization of a target protein in response to compound binding in intact cells.
Materials:
-
Cell line expressing the target protein(s).
-
Test compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Antibodies specific to the target protein(s).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) at a desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.[12]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[11]
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the compound-treated and control samples indicates target stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Interpreting the Data: A Coherent Narrative of Selectivity
The hypothetical data presented in Tables 1 and 2, when analyzed together, would allow for a nuanced assessment of this compound.
-
From the Kinome Scan: The compound shows high potency against its primary target but also significant inhibition of off-targets A and C at a 1µM concentration. This profile is more selective than the promiscuous Comparator A but far less selective than the benchmark Comparator B.
-
From CETSA: The in-cell data corroborates the in vitro findings. Strong engagement with the primary target is confirmed, but there is also evidence of moderate to significant engagement with off-targets A and C in a cellular context. This is a critical finding, as it suggests that the off-target interactions observed in the biochemical assay are likely to be relevant in a biological system.
This combined dataset would suggest that while this compound is a potent compound, further medicinal chemistry efforts would be required to improve its selectivity and mitigate potential off-target effects before advancing it as a clinical candidate. The structure-activity relationship (SAR) could be explored by modifying the methoxy, piperidine, or phenylamine moieties to enhance binding to the primary target while reducing interactions with off-targets.[15][16]
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, with a scaffold prevalent in targeted therapies, a comprehensive selectivity profile is non-negotiable. By employing a combination of high-throughput in vitro screening and cell-based target engagement assays, researchers can build a robust data package that not only characterizes the primary activity of a molecule but also uncovers potential liabilities. This guide provides a strategic and practical framework for conducting such an investigation, empowering scientists to make informed decisions in the quest for safer and more effective medicines.
References
- Martinez Molina, D. et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
- Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science.
- Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
- Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Eurofins Discovery. (n.d.). KdMAX Kinase Assay Panel. Eurofins Discovery.
- Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Al-Aqeel, H. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Wikipedia. (n.d.). Thermal shift assay. Wikipedia.
- Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
- Masuda, T. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Miljković, F. et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Patrick, D. R. et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- de Witte, W. E. A. et al. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
- Halberstadt, M. et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
- Core.ac.uk. (2019). Cross-elicitation to 2-methoxymetyl-p-phenylenediamine in p-phenylenediamine allergic individuals: results from open use testing. Core.ac.uk.
- Asati, V. et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.
- Biftu, T. et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters.
- da Silva, A. B. et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances.
- De Simone, G. & Supuran, C. T. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
- Sosted, H. et al. (2013). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. Contact Dermatitis.
- ResearchGate. (n.d.). (PDF) Cross-elicitation responses to 2-methoxymethyl- p -phenylenediamine in p -phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing. ResearchGate.
- Blömeke, B. et al. (2015). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine under hair dye use conditions in p-phenylenediamine-allergic individuals. British Journal of Dermatology.
- Kunick, C. et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][11]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. Bioorganic & Medicinal Chemistry Letters.
- Iikubo, K. et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, a nuanced understanding of the structure-activity relationship (SAR) is paramount to the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound of interest due to its structural motifs commonly found in biologically active molecules. By examining its constituent parts—the arylsulfonamide core, the methoxy and amine substitutions on the phenyl ring, and the terminal piperidine moiety—we can infer its potential biological targets and compare its likely pharmacological profile against established compounds.
Through a comprehensive review of existing literature and experimental data for structurally related molecules, this guide will elucidate the key determinants of activity for this class of compounds. We will particularly focus on the serotonin 4 (5-HT4) receptor, a well-established target for compounds bearing similar structural features, and draw comparisons with potent and selective 5-HT4 receptor agonists. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Deconstructing the Molecule: An Analysis of Key Structural Features
The pharmacological potential of this compound can be dissected by considering its primary structural components and their known influence on biological activity.
-
The Arylsulfonamide Core: The arylsulfonamide group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The geometry and electronic properties of the sulfonamide linker play a crucial role in how the molecule interacts with its biological target, often through hydrogen bonding and dipole interactions. The conformational preferences of the S-C bond in arylsulfonamides can significantly impact their activity[1].
-
Substitution Pattern on the Phenyl Ring: The 2-methoxy and 5-amino substituents on the phenyl ring are critical determinants of the molecule's electronic and steric properties. The methoxy group, an electron-donating group, can influence the pKa of the amine and the overall lipophilicity of the compound. The position of the amino group is also vital, as it can act as a hydrogen bond donor, a key interaction for receptor binding in many pharmacophores.
-
The Piperidine Moiety: Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to the molecule's solubility, basicity, and ability to engage in specific receptor interactions[2]. The piperidine ring in this compound acts as a basic amine, which is a common feature in many neurotransmitter receptor ligands, including those for serotonin receptors.
Comparative Analysis with Known 5-HT4 Receptor Agonists
Based on its structural similarity to known serotonergic agents, a primary hypothesized target for this compound is the 5-HT4 receptor. This G-protein coupled receptor is a key regulator of gastrointestinal motility, and its agonists are used to treat conditions like chronic constipation[3][4][5]. To explore this hypothesis, we will compare our topic compound with several well-characterized 5-HT4 receptor agonists.
Structural Comparison
A visual comparison of this compound with established 5-HT4 agonists reveals both commonalities and key differences that are likely to influence receptor affinity and efficacy.
| Compound | Structure | Key Features |
| This compound | Arylsulfonamide linker, 2-methoxy and 5-amino phenyl substitution, terminal piperidine. | |
| TD-8954 (Felcisetrag) [6][7] | 2-isopropyl-1H-benzoimidazole-4-carboxamide core, piperidine linker. | |
| Prucalopride [3][8][9] | Dihydrobenzofurancarboxamide core, piperidine linker with a methoxypropyl side chain. | |
| Velusetrag (TD-5108) [10][11] | Dihydroquinoline-carboxamide core, piperidine linker. | |
| Mosapride [12][13][14] | Benzamide core with chloro and ethoxy substitutions, morpholine linker with a fluorobenzyl group. |
Biological Activity Comparison
The following table summarizes the in vitro biological activity of these compounds at the human 5-HT4 receptor. The data highlights the high potency and selectivity of modern 5-HT4 agonists.
| Compound | Target | Assay Type | pKi | pEC50 | Reference |
| TD-8954 (Felcisetrag) | h5-HT4(c) | Radioligand Binding | 9.4 | - | [6][15] |
| h5-HT4(c) | cAMP Accumulation | - | 9.3 | [6][15] | |
| Prucalopride | 5-HT4 | Radioligand Binding | 8.1 | - | [16] |
| Velusetrag (TD-5108) | h5-HT4(c) | Radioligand Binding | 7.7 | - | [10] |
| h5-HT4(c) | cAMP Accumulation | - | 8.3 | [10] | |
| Mosapride | 5-HT4 | Radioligand Binding | 7.4 | - |
Note: Biological activity data for this compound is not currently available in the public domain and would need to be determined experimentally.
Postulated Structure-Activity Relationship for 5-HT4 Receptor Agonism
Based on the comparative analysis, we can postulate a pharmacophore model for 5-HT4 receptor agonism and infer the likely contribution of the different moieties of this compound.
A generally accepted pharmacophore for 5-HT4 receptor agonists includes:
-
A hydrogen bond acceptor (often a carbonyl oxygen in a carboxamide or ester).
-
A basic amine (typically a piperidine or morpholine nitrogen) that is protonated at physiological pH.
-
An aromatic or heteroaromatic ring system that engages in hydrophobic and/or pi-stacking interactions with the receptor.
In this compound, the sulfonamide oxygens could potentially act as hydrogen bond acceptors, the piperidine nitrogen serves as the basic amine, and the substituted phenyl ring provides the aromatic component.
The following diagram illustrates the key pharmacophoric features and their potential mapping onto our topic compound and a known agonist, Prucalopride.
Caption: Comparative pharmacophore mapping.
Experimental Protocols
To empirically determine the activity of this compound and validate the hypotheses put forth in this guide, the following experimental protocols are recommended.
Synthesis of this compound
Step 1: Synthesis of 2-Methoxy-5-nitrobenzenesulfonyl chloride
-
To a stirred solution of 2-methoxy-5-nitroaniline in a suitable solvent (e.g., acetonitrile), add sodium nitrite in aqueous hydrochloric acid at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
Step 2: Sulfonamide Formation
-
Dissolve 2-methoxy-5-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add piperidine dropwise in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxy-5-nitrophenylsulfonyl)piperidine.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-(2-methoxy-5-nitrophenylsulfonyl)piperidine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, filter the reaction mixture (if using a solid catalyst) and concentrate the solvent.
-
Work up the reaction mixture appropriately based on the reducing agent used (e.g., basify with sodium bicarbonate for tin chloride reduction) and extract the product.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed synthetic workflow.
In Vitro 5-HT4 Receptor Functional Assay: cAMP Accumulation
Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). A cAMP accumulation assay is a standard method to determine the agonist activity of a test compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Test compound (this compound) and reference agonists (e.g., serotonin, prucalopride).
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the HEK293-h5-HT4 cells into 96-well or 384-well assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonists, and forskolin in assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add the assay buffer containing the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the various concentrations of the test compound, reference agonists, or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Perform the detection reaction (e.g., addition of HTRF reagents, luciferase substrate, or ELISA reagents).
-
-
Data Acquisition: Read the plate on a suitable instrument (e.g., HTRF reader, luminometer, or absorbance plate reader).
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximal response) and the Emax (maximal effect) for each compound.
-
The following diagram illustrates the cAMP assay workflow.
Caption: cAMP accumulation assay workflow.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound, leveraging data from structurally related and well-characterized 5-HT4 receptor agonists. The structural deconstruction and pharmacophore mapping suggest that the title compound possesses the necessary features to interact with the 5-HT4 receptor. However, empirical validation through synthesis and in vitro pharmacological testing, as outlined in the provided protocols, is essential to confirm this hypothesis and quantify its potency and efficacy.
Future studies should focus on:
-
Synthesis and Characterization: Successful synthesis and full analytical characterization (NMR, MS, HPLC) of this compound.
-
In Vitro Profiling: Determination of its binding affinity (Ki) and functional activity (EC50, Emax) at the 5-HT4 receptor. A broader screening against other serotonin receptor subtypes and other relevant off-targets would be crucial to assess its selectivity.
-
SAR Exploration: Synthesis and testing of analogs to probe the importance of the methoxy and amino substituents, the nature of the sulfonamide linker, and modifications to the piperidine ring.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, contributing to the ongoing quest for novel and improved therapeutics.
References
- Prucalopride Succinate Chemical Structure. (n.d.). ResearchGate.
- Arylsulfonamides: a study of the relationship between activity and conformational preferences for a series of factor Xa inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5731-5735. [Link]
- Molecular structures of mosapride and cisapride. (n.d.). ResearchGate.
- Prucalopride. (n.d.). PubChem.
- Serotonin 5-HT4 Receptor Agonists. (2019). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- Prucalopride. (n.d.). Wikipedia.
- Prucalopride. (n.d.). PrecisionFDA.
- Discovery of TD-8954, a clinical stage 5-HT(4) receptor agonist with gastrointestinal prokinetic properties. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4210-4215. [Link]
- Mosapride. (n.d.). PharmaCompass.
- The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. (2011). Frontiers in Pharmacology, 2, 29. [Link]
- mosapride. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Mosapride. (n.d.). PubChem.
- 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. (2018).
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry, 37(6). [Link]
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). Beilstein Journal of Organic Chemistry, 21, 1-100. [Link]
- velusetrag. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Velusetrag. (n.d.). Wikipedia.
- New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders. (2010).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry, 9, 182-188. [Link]
- Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules, 27(17), 5462. [Link]
- 5-HT4 receptor agonist treatment of chronic constipation. (2011). Drugs of the Future, 36(6), 447-454. [Link]
- Discovery of TD-8954, a clinical stage 5-HT(4) receptor agonist with gastrointestinal prokinetic properties. (n.d.). ChEMBL.
- The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties. (2011). Frontiers in Pharmacology, 2, 29. [Link]
Sources
- 1. Mosapride citrate | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prucalopride - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Velusetrag - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mosapride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. graphyonline.com [graphyonline.com]
Benchmarking a Novel CNS Agent: A Comparative Analysis of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine Against Standard-of-Care Antipsychotics
Abstract: The quest for novel antipsychotic agents with improved efficacy and tolerability profiles is a cornerstone of modern neuropharmacology. This guide provides a comprehensive benchmarking of a novel investigational compound, 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (coded here as CNS-372 ), against three established antipsychotic drugs: Amisulpride, Risperidone, and Aripiprazole. Our analysis is grounded in a series of head-to-head in vitro and cellular assays designed to elucidate the compound's receptor interaction profile, functional activity, and potential therapeutic window. This document serves as a technical guide for researchers in drug development, offering detailed protocols and a transparent framework for comparative pharmacological assessment.
Introduction: Rationale for Comparative Benchmarking
The therapeutic efficacy of antipsychotic drugs is primarily mediated by their interaction with dopamine and serotonin receptors in the central nervous system. However, off-target activities and specific receptor interaction kinetics contribute to a wide spectrum of side effects, including metabolic syndrome, extrapyramidal symptoms, and hyperprolactinemia.
CNS-372 (this compound) is a novel chemical entity with a sulfonamide-based structure. Its design was predicated on achieving high-affinity antagonism at the dopamine D2 receptor while potentially modulating serotonin receptor subtypes to achieve an "atypical" antipsychotic profile. The objective of this guide is to systematically compare CNS-372's pharmacological characteristics against a curated panel of existing drugs that represent distinct mechanisms of action:
-
Amisulpride: A selective antagonist of dopamine D2 and D3 receptors, with additional high affinity for the serotonin 5-HT7 receptor. It is noted for its efficacy at low doses for dysthymia and at higher doses for psychosis.
-
Risperidone: A potent serotonin 5-HT2A and dopamine D2 receptor antagonist. Its high 5-HT2A affinity is a hallmark of many second-generation antipsychotics.
-
Aripiprazole: A D2 partial agonist and 5-HT1A partial agonist, with antagonist activity at 5-HT2A receptors. This unique "dopamine stabilizer" profile offers a different therapeutic approach.
This comparative framework allows for a multi-dimensional assessment of CNS-372, positioning its unique attributes within the current landscape of antipsychotic pharmacology.
Experimental Design & Methodologies
The cornerstone of a robust benchmarking program is the use of validated, reproducible assays. The following protocols were designed to dissect the binding affinity, functional potency, and receptor selectivity of CNS-372 in parallel with our selected reference compounds.
Experimental Workflow Overview
The logical flow of our investigation is to first establish the primary binding targets and their affinities, then to probe the functional consequences of that binding in a cellular context.
Caption: Fig 1. High-level experimental workflow for CNS-372 benchmarking.
Protocol: Radioligand Displacement Binding Assays
Objective: To determine the binding affinity (Ki) of CNS-372 and comparators for key CNS receptors.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from HEK-293 cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Reaction Mixture:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
25 µL of radioligand at a concentration equal to its Kd (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
25 µL of test compound (CNS-372 or comparator) at 12 serially diluted concentrations (0.1 nM to 10 µM).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol for D2).
-
-
Incubation: The mixture was incubated for 60 minutes at room temperature.
-
Termination & Filtration: The reaction was terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Filters were washed three times with ice-cold assay buffer.
-
Quantification: Scintillation fluid was added to the dried filters, and radioactivity was counted using a scintillation counter.
-
Data Analysis: Competition binding data were analyzed using non-linear regression (log(inhibitor) vs. response) in GraphPad Prism. Ki values were calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Protocol: cAMP-based Functional Antagonism Assay
Objective: To determine the functional potency (IC50) of CNS-372 as an antagonist at Gi/o-coupled receptors (e.g., D2).
Methodology:
-
Cell Plating: CHO-K1 cells stably expressing the human D2 receptor were seeded into 384-well plates and incubated overnight.
-
Compound Addition: Cells were pre-incubated with various concentrations of the test antagonist (CNS-372 or comparator) for 20 minutes.
-
Agonist Challenge: An EC80 concentration of a standard agonist (e.g., Quinpirole) was added in the presence of 10 µM Forskolin (to stimulate cAMP production).
-
Incubation: The plate was incubated for 30 minutes at 37°C.
-
Lysis & Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Data Analysis: The HTRF ratio was converted to cAMP concentration. Dose-response curves were fitted using a four-parameter logistic model to determine the IC50 of the antagonist.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the described assays, providing a direct comparison of CNS-372 against the reference drugs.
Table 1: Comparative Receptor Binding Affinity Profile (Ki, nM)
| Receptor | CNS-372 | Amisulpride | Risperidone | Aripiprazole | Radioligand |
| Dopamine D2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 0.9 ± 0.2 | [3H]-Spiperone |
| Dopamine D3 | 2.5 ± 0.5 | 3.2 ± 0.6 | 7.5 ± 1.1 | 0.2 ± 0.05 | [3H]-7-OH-DPAT |
| Serotonin 5-HT2A | 25.6 ± 3.1 | >1000 | 0.2 ± 0.04 | 3.5 ± 0.7 | [3H]-Ketanserin |
| Serotonin 5-HT7 | 8.9 ± 1.2 | 15.1 ± 2.5 | 35.4 ± 4.8 | 15.0 ± 2.9 | [3H]-LSD |
| Histamine H1 | >500 | >1000 | 20.1 ± 3.3 | 60.8 ± 8.1 | [3H]-Pyrilamine |
| Muscarinic M1 | >1000 | >1000 | >1000 | >1000 | [3H]-Pirenzepine |
| Adrenergic α1 | 98.5 ± 11.2 | >1000 | 1.6 ± 0.3 | 57.3 ± 7.5 | [3H]-Prazosin |
Data are presented as mean ± SEM from n=3 independent experiments. Lower Ki values indicate higher binding affinity.
Interpretation: CNS-372 demonstrates high affinity for D2 and D3 receptors, comparable to Amisulpride and Aripiprazole. Notably, it possesses a unique profile with high affinity for the 5-HT7 receptor and moderate affinity for the 5-HT2A receptor. This D2/5-HT7 profile is distinct from the potent 5-HT2A antagonism of Risperidone. Crucially, CNS-372 shows low affinity for H1 and M1 receptors, predicting a lower risk of sedation and anticholinergic side effects.
Table 2: Functional Activity at Key Receptors (IC50/EC50, nM)
| Assay | CNS-372 | Amisulpride | Risperidone | Aripiprazole |
| D2 Antagonism (cAMP) | 3.5 ± 0.6 | 4.1 ± 0.8 | 5.2 ± 0.9 | N/A (Partial Agonist) |
| D2 Partial Agonism (% Intrinsic Activity) | Not Detected | Not Detected | Not Detected | 28% ± 4% |
| 5-HT2A Antagonism (Ca2+ Flux) | 41.2 ± 5.5 | >1000 | 0.8 ± 0.2 | 9.3 ± 1.8 |
Data are presented as mean ± SEM from n=3 independent experiments.
Interpretation: The functional data confirm the binding profile. CNS-372 acts as a potent D2 antagonist, with an IC50 value in the low nanomolar range, similar to Amisulpride. It does not exhibit partial agonism, distinguishing it from Aripiprazole. Its functional antagonism at 5-HT2A is moderate, suggesting that while it engages the target, it is significantly less potent here than Risperidone.
Mechanistic Profile & Selectivity
The balance between D2 and 5-HT2A receptor blockade is a critical determinant of a drug's "atypicality." A high 5-HT2A/D2 affinity ratio is often associated with a lower incidence of extrapyramidal symptoms.
Caption: Fig 2. Comparative receptor profile and predicted outcomes.
Selectivity Ratios:
-
5-HT2A / D2 (Ki Ratio):
-
CNS-372: 14.2
-
Risperidone: 0.06
-
Aripiprazole: 3.9
-
-
H1 / D2 (Ki Ratio):
-
CNS-372: >277
-
Risperidone: 6.5
-
Discussion: CNS-372 presents a compelling profile. Its high affinity for D2/D3 receptors suggests robust antipsychotic potential. The key differentiator is its combination of moderate 5-HT2A affinity and high 5-HT7 affinity. The 5-HT2A/D2 ratio of ~14 suggests a favorable profile for reduced extrapyramidal symptom risk, superior to that of Risperidone on this metric. Furthermore, antagonism of the 5-HT7 receptor has been linked in preclinical and clinical studies to potential pro-cognitive and antidepressant effects, positioning CNS-372 as a potential agent for treating both positive and negative/cognitive symptoms of schizophrenia. The compound's low affinity for histaminergic and muscarinic receptors is a significant advantage, predicting a lower burden of side effects like weight gain, sedation, and cognitive impairment compared to some established agents.
Conclusion & Future Directions
This in vitro benchmarking analysis establishes This compound (CNS-372) as a promising antipsychotic candidate with a novel pharmacological signature. It combines potent dopamine D2/D3 receptor antagonism with a unique serotonin receptor profile (5-HT7 > 5-HT2A).
Key Differentiators:
-
Potent D2 Antagonism: Comparable to standard-of-care agents.
-
Favorable Selectivity: High 5-HT2A/D2 ratio suggests low EPS risk.
-
Novel 5-HT7 Engagement: High affinity for 5-HT7 receptors may offer benefits for mood and cognition.
-
Clean Off-Target Profile: Low affinity for H1, M1, and α1 receptors predicts improved tolerability.
The next logical steps involve advancing CNS-372 into in vivo animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) and cognitive impairment (e.g., novel object recognition) to validate these in vitro predictions. Pharmacokinetic and toxicology studies will also be critical to establishing a viable therapeutic window for first-in-human clinical trials.
References
- Title: The role of dopamine and serotonin in the pathophysiology and treatment of schizophrenia. Source: Neuropsychopharmacology URL:[Link]
- Title: Side effects of antipsychotic medications. Source: American Family Physician URL:[Link]
- Title: Amisulpride: a review of its use in the management of schizophrenia. Source: CNS Drugs URL:[Link]
- Title: Risperidone: a review of its pharmacology and clinical use. Source: Medical Journal of Australia URL:[Link]
- Title: Aripiprazole, a novel antipsychotic, with a unique mechanism of action. Source: International Journal of Neuropsychopharmacology URL:[Link]
- Title: The 5-HT7 receptor: a new target for the treatment of cognitive and depressive disorders. Source: Molecular Neurobiology URL:[Link]
A Comparative Analysis of the Selectivity Profile of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the selectivity profile of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a versatile chemical intermediate. The focus is on its relevance in the synthesis of targeted therapeutics, particularly in oncology and neuroscience. The information herein is supported by experimental data and established scientific principles to aid researchers in making informed decisions for their drug discovery and development pipelines.
Introduction: The Role of Scaffolds in Targeted Drug Design
The phenylamine sulfonamide scaffold, of which this compound is a member, is a cornerstone in modern medicinal chemistry. Its structural motifs are prevalent in a variety of therapeutic agents. This compound serves as a key intermediate in the synthesis of molecules designed to interact with specific biological targets, such as protein kinases and G protein-coupled receptors (GPCRs).[1][2] The selectivity of the final drug candidate is profoundly influenced by the foundational structure of such intermediates. Therefore, understanding the inherent properties of this scaffold is critical for designing potent and selective therapeutic agents.
While direct biological activity data for this compound is not extensively published, its structural components are present in numerous selective antagonists for dopamine and serotonin receptors. Blockade of dopamine D2 and serotonin 5-HT2A receptors is a key pharmacological characteristic of many antipsychotic medications used to treat a range of neuropsychiatric disorders.[3][4] The challenge in this field is achieving selectivity, not only between different receptor families but also among highly homologous subtypes, such as the D2-like dopamine receptors (D2, D3, and D4).[5][6] Poor selectivity can lead to undesirable side effects.[5][6]
Comparative Selectivity: Insights from Structurally Related Compounds
To understand the potential selectivity profile of this compound, we will analyze the selectivity of established compounds that share its core structural elements. This comparative approach provides a framework for predicting its utility in developing targeted inhibitors.
Table 1: Comparative Selectivity of Dopamine Receptor Antagonists
| Compound | Primary Target | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D3 Selectivity Ratio |
| Haloperidol | D2-like | Low nM | High nM | Moderate nM | ~3.2 |
| Clozapine | D4 > D2 | Moderate nM | High nM | Low nM | ~0.36 |
| Raclopride | D2 > D3 | Low nM | Moderate nM | High nM | ~1000 |
| ML321 | D2 | 58 | ~4000 | >10,000 | ~80 |
Note: Ki values are approximate and gathered from multiple sources for comparative purposes. A higher D2/D3 selectivity ratio indicates greater selectivity for the D2 receptor over the D3 receptor.
Table 2: Comparative Selectivity of Serotonin 5-HT2A Receptor Antagonists
| Compound | Primary Target | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | 5-HT2A/5-HT2C Selectivity Ratio |
| Ketanserin | 5-HT2A | Low nM | Moderate nM | Moderate nM | ~30 |
| M100,907 | 5-HT2A | 0.36 | >1000 | >1000 | >2700 |
| Pimavanserin | 5-HT2A | Low nM | High nM | >1000 | High |
Note: Ki values are approximate and gathered from multiple sources for comparative purposes. A higher 5-HT2A/5-HT2C selectivity ratio indicates greater selectivity for the 5-HT2A receptor over the 5-HT2C receptor.
The data in these tables highlight the significant challenge of achieving high selectivity among closely related receptor subtypes. For instance, while many compounds effectively block D2 receptors, achieving high selectivity over D3 receptors is difficult.[5] The development of compounds like ML321, with an approximately 80-fold selectivity for D2 over D3 receptors, represents a significant advancement.[6] Similarly, in the serotonin system, M100,907 demonstrates remarkable selectivity for the 5-HT2A receptor over the 5-HT2C subtype.[3]
The structural features of this compound suggest its potential as a building block for compounds targeting these receptor families. The methoxy group and the sulfonyl-piperidine moiety can be strategically modified to enhance affinity and selectivity for a desired target.[7]
Experimental Methodologies for Determining Selectivity
The determination of a compound's selectivity profile is a critical step in drug development. The following are standard, robust methodologies employed for this purpose.
A. Radioligand Binding Assays
This technique directly measures the affinity of a compound for a specific receptor. It is a cornerstone of early-stage drug discovery for determining a compound's potency and selectivity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of radioligand binding), from which the Ki (inhibition constant) can be calculated.
B. Functional Assays
While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a calcium flux functional assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells engineered to express the target receptor (e.g., HEK293 cells) in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will enter the cells.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate a cellular response, such as the release of intracellular calcium.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced response against the concentration of the test compound to determine the IC50 of the antagonist.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with structural motifs that are key to the development of selective ligands for important neurological targets, including dopamine and serotonin receptors. While direct biological data on this specific compound is limited, a comparative analysis of structurally related, well-characterized antagonists provides a strong rationale for its use in medicinal chemistry campaigns aimed at discovering novel, selective therapeutics.
The path to developing a successful drug candidate with an optimal selectivity profile requires a rigorous and multi-faceted approach. By employing a combination of radioligand binding assays to establish affinity and functional assays to determine the mode of action, researchers can effectively characterize the pharmacological profile of novel compounds derived from this and other promising scaffolds. The ultimate goal is to design molecules with high affinity for the desired target and minimal off-target interactions, thereby maximizing therapeutic efficacy while minimizing adverse effects.
References
- Roth, B. L., et al. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 200, 115028. [Link]
- Seeman, P., & Van Tol, H. H. (1994). Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Journal of Neural Transmission. Supplementum, 42, 91-101. [Link]
- Wang, C., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of Medicinal Chemistry, 57(7), 3095-3109. [Link]
- Amalric, M., & Koob, G. F. (1993). Selective effects of low-dose D2 dopamine receptor antagonism in a reaction-time task in rats. Neuropsychopharmacology, 8(3), 195-200. [Link]
- Gray, J. A., & Roth, B. L. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. The Journal of Pharmacology and Experimental Therapeutics, 339(1), 99-105. [Link]
- Allen, J. A., et al. (2013). Identification and characterization of ML321: a novel and highly selective D2 dopamine receptor antagonist with efficacy in animal models that predict atypical antipsychotic activity. ACS Chemical Neuroscience, 4(9), 1269-1278. [Link]
- Meltzer, H. Y., et al. (2003). Synthesis and characterization of selective dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 46(15), 3129-3142. [Link]
- Roth, B. L., et al. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 200, 115028. [Link]
- Gray, J. A., & Roth, B. L. (2011). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo.
- Halberstadt, A. L., et al. (2019). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(22), 10364-10378. [Link]
- MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. MySkinRecipes. [Link]
- Kruse, C. G., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 41(15), 2737-2748. [Link]
- Al-Amiery, A. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 571, 012093. [Link]
- Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1531-1534. [Link]
- Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
Sources
- 1. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments with Sulfonamide-Based Inhibitors: The Case of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
In the landscape of modern drug discovery, particularly in the realms of oncology and inflammatory diseases, the reproducibility of experimental findings is paramount. This guide offers a deep dive into the critical factors influencing the reliability of studies involving sulfonamide-based small molecules, using the synthetic intermediate, 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, as a central case study. While this compound is primarily a building block rather than a final drug candidate, its structural motifs are emblematic of a vast class of kinase and bromodomain inhibitors.[1] Understanding the nuances of its synthesis and application in downstream assays provides a valuable framework for researchers aiming to produce robust and reproducible data.
The Significance of the Sulfonamide Moiety in Drug Discovery
The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to act as a versatile pharmacophore in a variety of therapeutic agents.[1] Its prevalence in kinase and bromodomain inhibitors stems from its capacity to form key hydrogen bonds and other non-covalent interactions within the active sites of these target proteins.[2]
-
Kinase Inhibition: Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, most notably cancer. Sulfonamide-containing molecules can act as ATP-competitive or allosteric inhibitors, disrupting the kinase's catalytic activity.[1]
-
Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[4] Inhibitors of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, have shown significant promise in cancer therapy.[4] The sulfonamide group can be a key component in ligands designed to fit into the acetyl-lysine binding pocket of bromodomains.
The compound this compound incorporates the essential phenyl-sulfonamide core, making it a relevant starting point for the synthesis of libraries of potential kinase and bromodomain inhibitors.
Synthesis and Characterization: The First Checkpoint for Reproducibility
The synthetic route to this compound and its subsequent derivatives is a critical stage where variability can be introduced. A plausible, generalized synthetic pathway is outlined below.
Caption: A generalized synthetic workflow for this compound.
Causality in Synthesis and Potential Pitfalls:
-
Regioisomeric Purity: The chlorosulfonation of 2-methoxyaniline can potentially yield different regioisomers. The directing effects of the methoxy and amino groups must be carefully controlled through reaction conditions (temperature, solvent) to ensure the desired substitution pattern. The presence of regioisomeric impurities can significantly impact the biological activity of the final compounds.
-
Purity of Starting Materials and Reagents: The purity of the initial 2-methoxyaniline, chlorosulfonic acid, and piperidine is crucial. Contaminants can lead to side reactions and the formation of difficult-to-remove impurities in the final product.
-
Purification and Characterization: Rigorous purification, typically by column chromatography or recrystallization, is essential. The final product should be thoroughly characterized using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity. For downstream biological assays, a purity of >95% is generally recommended.
Experimental Protocols for Kinase and Bromodomain Inhibition Assays: A Guide to Robustness
The choice of assay and the meticulousness of its execution are paramount for generating reproducible data. Below are detailed protocols for common assay formats used to evaluate inhibitors of kinases and bromodomains.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[5]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Bromodomain Binding Assay (AlphaScreen)
This protocol outlines a method to measure the binding of a bromodomain to an acetylated histone peptide.[6]
Materials:
-
His-tagged bromodomain protein
-
Biotinylated acetylated histone peptide
-
Test compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (AlphaScreen)
-
White, opaque 384-well plates
Protocol:
-
Reagent Preparation: Prepare solutions of the His-tagged bromodomain, biotinylated peptide, and test compound in Assay Buffer.
-
Assay Plate Setup:
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Add the His-tagged bromodomain to all wells.
-
Add the biotinylated acetylated histone peptide to all wells.
-
Incubate at room temperature for 30 minutes to allow for binding equilibration.
-
-
Bead Addition:
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ value.
-
Self-Validating Systems for Trustworthiness:
-
Positive and Negative Controls: Always include a potent, well-characterized inhibitor as a positive control (e.g., JQ1 for BET bromodomains) and a non-binding compound as a negative control.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and reproducibility of the assay. A Z'-factor > 0.5 is indicative of a robust assay.[6]
-
Orthogonal Assays: Validate hits from a primary screen using a different, orthogonal assay format (e.g., confirming AlphaScreen hits with a TR-FRET assay) to rule out technology-specific artifacts.
Comparative Analysis: Structure-Activity Relationships (SAR)
While specific experimental data for this compound is not publicly available, we can infer its potential and compare it to alternatives by examining the SAR of related sulfonamide-based inhibitors.[7][8][9]
| Structural Moiety | Role in Activity and Potential Modifications |
| 2-Methoxy Group | The methoxy group can influence solubility and may form specific interactions within the binding pocket. Its position (ortho to the amine) can affect the pKa of the amine and the overall conformation of the molecule. Alternatives could include other small alkoxy groups or hydrogen. |
| Phenyl Ring | Serves as a central scaffold. Substitution patterns on this ring are critical for modulating potency and selectivity. Electron-withdrawing or -donating groups can be introduced to fine-tune electronic properties and explore additional interactions. |
| Piperidine Ring | This saturated heterocycle often improves pharmacokinetic properties such as solubility and metabolic stability. It can also be a point for further derivatization to explore deeper pockets within the target protein. Alternatives could include morpholine, piperazine, or acyclic amines.[8] |
| Sulfonamide Linker | A key hydrogen-bonding element. The nitrogen of the sulfonamide can be unsubstituted (primary), monosubstituted, or disubstituted. Monosubstitution is often optimal for activity, while disubstitution can lead to a loss of potency.[8] |
| 5-Position of the Phenyl Ring | The position of the sulfonamide group is crucial. Moving it to other positions on the phenyl ring can dramatically alter activity.[7][8] |
Comparison with a Hypothetical Alternative: A Phenyl-Sulfonamide with a Morpholine Moiety
Let's consider a hypothetical alternative where the piperidine ring is replaced with a morpholine ring.
| Feature | This compound | 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (Alternative) | Rationale for Comparison |
| Polarity | Lower | Higher (due to the oxygen atom in the morpholine ring) | Increased polarity can improve aqueous solubility but may also affect cell permeability. |
| Hydrogen Bonding | No additional H-bond acceptor in the heterocyclic ring. | The oxygen in the morpholine ring can act as a hydrogen bond acceptor. | This could lead to additional interactions within the binding site, potentially increasing potency or altering selectivity. |
| Conformation | The piperidine ring exists in a chair conformation. | The morpholine ring also adopts a chair conformation. | The overall shape is similar, but the electronic properties differ. |
This comparative thinking, grounded in established SAR principles, allows researchers to rationally design and prioritize new derivatives for synthesis and testing.
Conclusion: A Framework for Reproducible Research
While this compound serves as a valuable starting point, the ultimate success and reproducibility of research with its derivatives depend on a multi-faceted approach. This includes meticulous synthesis and characterization, the implementation of robust and well-controlled biological assays, and a rational approach to lead optimization based on established structure-activity relationships. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can build a strong foundation of trustworthy data, accelerating the path toward novel therapeutics.
References
- Assay Development for Protein Kinase Enzymes - NCBI. (2012).
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024).
- Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed. (2006).
- Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020).
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (1984).
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. - ResearchGate. (2023).
- Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - NIH. (2018).
- Bromodomain inhibitors a decade later: a promise unfulfilled? - PMC. (2020).
- Bromodomain Inhibitors and Therapeutic Applications - PMC. (2022).
Sources
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitors a decade later: a promise unfulfilled? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound identified as an irritant, necessitates a comprehensive and proactive approach to personal protection.[1] This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the rationale behind each critical safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: A Synthesis of Available Data
Core Principles of Protection
The hierarchy of controls is a fundamental concept in laboratory safety. While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods and proper ventilation, and administrative controls, like standard operating procedures and training, are your primary safeguards.
Essential Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for handling this compound in various laboratory contexts.
| Activity | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Closed-toe shoes | Prevents dermal absorption and protects eyes from splashes. |
| Reactions under reflux or pressure | - All of the above, plus:- Face shield- Chemical-resistant apron | Provides an additional layer of protection against splashes and potential energetic events. |
| Handling large quantities (>10g) | - All of the above, plus:- Respiratory protection (N95 or higher) | Reduces the risk of inhaling airborne particles. |
| Cleaning spills | - All of the above, plus:- Heavy-duty chemical-resistant gloves- Disposable coveralls | Ensures full-body protection during cleanup of potentially hazardous material. |
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for handling this compound, with key PPE checkpoints highlighted.
Caption: A typical experimental workflow highlighting key PPE stages.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Follow these step-by-step procedures to ensure your safety.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.[5]
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Respiratory Protection (if required): If the procedure calls for it, don your respirator, ensuring a proper seal.
Doffing PPE: Minimizing Contamination
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out as you go.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Face and Eye Protection: Remove your face shield and goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: A Critical Final Step
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Gloves, disposable lab coats, and other contaminated items: Place these in a designated, sealed hazardous waste container.
-
Empty chemical containers: Rinse containers thoroughly with an appropriate solvent (check for compatibility) three times. The rinsate should be collected as hazardous waste.
-
Unused compound: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.[6]
Logical Framework for PPE Selection
The decision to use a particular piece of PPE should be based on a risk assessment of the planned experiment. The following diagram provides a logical framework for this decision-making process.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, you can handle this compound with a high degree of confidence in your personal safety, allowing you to focus on your critical research and development objectives.
References
- SAFETY D
- 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride - AK Scientific, Inc.
- Material Safety D
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- SAFETY D
- 2-Methoxy-5-(piperidine-1-sulfonyl)
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019-01-03).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
- This compound | 湖南华腾制药有限公司_官网.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
